molecular formula C10H20N2O2 B181056 Tert-butyl 2-(piperazin-1-yl)acetate CAS No. 112257-22-4

Tert-butyl 2-(piperazin-1-yl)acetate

Cat. No.: B181056
CAS No.: 112257-22-4
M. Wt: 200.28 g/mol
InChI Key: JOJBGPBSHQZRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(piperazin-1-yl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-piperazin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJBGPBSHQZRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920708
Record name tert-Butyl (piperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112257-22-4
Record name tert-Butyl (piperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-piperazinoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(piperazin-1-yl)acetate is a bifunctional organic molecule that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structure, featuring a reactive secondary amine on the piperazine ring and a sterically hindered tert-butyl ester, makes it a valuable building block and linker in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the physicochemical properties, detailed synthetic methodologies, and key applications of this compound, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Physical Form Liquid[2][3]
Boiling Point 275.4 ± 25.0 °C at 760 mmHg[4]
Density 1.0 ± 0.1 g/cm³[4]
Storage Temperature Refrigerator (2-8 °C), under inert gas[2][5]
Purity ≥95% (typical)[2][6]
InChI Key JOJBGPBSHQZRDA-UHFFFAOYSA-N[2][3]
CAS Number 112257-22-4[2]

Spectroscopic Data for Structural Elucidation

The structural integrity of this compound is confirmed through various spectroscopic techniques. While specific spectra are often proprietary to commercial suppliers, the expected spectral data are summarized below. Researchers are advised to acquire and interpret their own data for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the methylene protons of the acetate group (a singlet), and the methylene protons on the piperazine ring (two multiplets).

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the methylene carbons of the piperazine ring and the acetate moiety.[1][7][8]

Mass Spectrometry (MS)

Mass spectral analysis should confirm the molecular weight of the compound, with the molecular ion peak [M]+ or the protonated molecule [M+H]+ being observed at m/z corresponding to its molecular formula.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the alkyl groups, the C-N stretching of the piperazine ring, and a strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.[9]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the mono-N-alkylation of piperazine with a suitable acetate derivative. A critical aspect of this synthesis is controlling the reaction to favor the mono-substituted product over the di-substituted byproduct.

General Synthetic Strategy

The most common approach involves the nucleophilic substitution reaction between piperazine and tert-butyl bromoacetate. To achieve mono-alkylation, a large excess of piperazine is typically used. This statistical approach increases the probability of the electrophile reacting with an un-substituted piperazine molecule.

Alternatively, a protecting group strategy can be employed. One of the nitrogen atoms of piperazine is first protected (e.g., with a Boc group), followed by alkylation of the unprotected nitrogen. The final step involves the removal of the protecting group to yield the desired product.

Experimental Protocol: Mono-alkylation with Excess Piperazine

Materials:

  • Piperazine

  • Tert-butyl bromoacetate

  • A suitable aprotic solvent (e.g., acetonitrile, DMF)

  • A mild base (e.g., potassium carbonate)

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in the chosen aprotic solvent.

  • Add a mild base such as potassium carbonate (approximately 1.5-2.0 equivalents relative to the limiting reagent).

  • To this stirred suspension, add tert-butyl bromoacetate (1 equivalent) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The residue is taken up in dichloromethane and washed with water and then brine to remove excess piperazine and salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford pure this compound.

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a versatile linker molecule. Its bifunctional nature allows for the covalent attachment of two different molecular entities.

Role as a Linker in PROTACs

A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound serves as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand. The piperazine nitrogen provides a point of attachment, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to another part of the molecule.

Figure 1: Workflow illustrating the role of this compound as a linker component in the synthesis and mechanism of action of a PROTAC.

General Use in Medicinal Chemistry

Beyond PROTACs, the piperazine moiety is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. This compound can be used to introduce this scaffold into a molecule, with the acetate group providing a handle for further chemical modifications.

Safety and Handling

This compound is associated with certain hazards. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible tool for medicinal chemists. Its crucial role as a linker in the rapidly advancing field of PROTACs highlights its importance in the development of next-generation therapeutics. This technical guide serves as a comprehensive resource for researchers looking to incorporate this compound into their synthetic and drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-(1-piperazinyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-(1-piperazinyl)acetate, a key intermediate in organic synthesis and drug development.[1][2] The document details the prevalent synthetic methodology, including experimental protocols and quantitative data, to assist researchers in the successful preparation of this compound.

Introduction

Tert-butyl 2-(1-piperazinyl)acetate, also known as tert-butyl 1-piperazinylacetate, is a bifunctional molecule incorporating a piperazine ring and a tert-butyl acetate moiety.[3][4][5] The piperazine ring is a common scaffold in many bioactive molecules due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and improve water solubility.[6] The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom, making it a valuable building block in the synthesis of complex pharmaceutical agents.[2][7]

Primary Synthetic Pathway: N-Alkylation of N-Boc-piperazine

The most common and direct route to tert-butyl 2-(1-piperazinyl)acetate involves the nucleophilic substitution reaction between a mono-protected piperazine, typically N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate), and an acetate derivative with a suitable leaving group, such as tert-butyl bromoacetate.[8][9]

The overall reaction scheme is a two-step process:

  • N-Alkylation: Reaction of N-Boc-piperazine with tert-butyl bromoacetate to form tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate.

  • Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product, tert-butyl 2-(1-piperazinyl)acetate.

A logical workflow for the synthesis is presented below:

Synthesis_Workflow Start Start Step1 Step 1: N-Alkylation of N-Boc-piperazine with tert-butyl bromoacetate Start->Step1 Step2 Work-up and Isolation of Boc-protected intermediate Step1->Step2 Step3 Step 2: Deprotection of the Boc group Step2->Step3 Step4 Work-up and Isolation of final product Step3->Step4 End End Product: tert-butyl 2-(1-piperazinyl)acetate Step4->End

Caption: Logical workflow for the synthesis of tert-butyl 2-(1-piperazinyl)acetate.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of tert-butyl 2-(1-piperazinyl)acetate.

3.1. Step 1: Synthesis of tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate

This procedure is based on the N-alkylation of N-Boc-piperazine with tert-butyl bromoacetate.

Reaction Scheme:

reaction_scheme cluster_product Product reactant1 N-Boc-piperazine product tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate reactant1->product reactant2 tert-butyl bromoacetate reactant2->product reagents + K2CO3 (or other base) in Solvent cluster_reactants cluster_reactants cluster_conditions cluster_conditions cluster_product cluster_product

Caption: N-Alkylation of N-Boc-piperazine.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
N-Boc-piperazine186.25-
tert-butyl bromoacetate195.061.324
Potassium Carbonate (K₂CO₃)138.21-
Acetonitrile (CH₃CN)41.050.786
Dichloromethane (DCM)84.931.33
Tetrahydrofuran (THF)72.110.889

Procedure:

  • To a stirred solution of N-Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile, DMF, or THF, add a base like potassium carbonate (2.0 eq).[8]

  • Add tert-butyl bromoacetate (1.0 eq) dropwise to the reaction mixture at room temperature.[9]

  • Stir the reaction mixture at room temperature for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

  • After completion of the reaction, filter the solid precipitate and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate as a colorless oil.[9]

Quantitative Data for N-Alkylation:

Starting MaterialReagentBaseSolventReaction Time (h)Yield (%)Reference
N-Boc-piperazinetert-butyl bromoacetateK₂CO₃THF384[9]
N-Boc-piperazineethyl bromoacetateK₂CO₃Acetonitrile/DMF->90 (purity)[8]

3.2. Step 2: Deprotection to Yield tert-butyl 2-(1-piperazinyl)acetate

The Boc protecting group is removed under acidic conditions.

Reaction Scheme:

deprotection_scheme cluster_reactant Reactant cluster_conditions Conditions cluster_product Product reactant tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate product tert-butyl 2-(1-piperazinyl)acetate reactant->product reagents + HCl or TFA in Solvent cluster_reactant cluster_reactant cluster_conditions cluster_conditions cluster_product cluster_product

Caption: Deprotection of the Boc group.

Materials:

Reagent/SolventMolar Mass ( g/mol )Concentration
tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate300.42-
Hydrochloric Acid (HCl)36.464N in dioxane
Trifluoroacetic Acid (TFA)114.02-
Dichloromethane (DCM)84.93-

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Add an excess of a strong acid such as 4N HCl in dioxane or trifluoroacetic acid (TFA) (e.g., 10 eq).[10]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting residue, often the hydrochloride salt of the product, can be used directly or neutralized with a base and extracted to yield the free amine.

Quantitative Data for Deprotection:

Starting MaterialDeprotecting AgentSolventReaction Time (h)Yield (%)Reference
Boc-protected amine4N HCl in dioxaneDioxane/EtOAc--[10]
Boc-protected amineTFADCM-99[9]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₂[3]
Molecular Weight 200.28 g/mol [3]
CAS Number 112257-22-4[3]
Boiling Point 275.4 ± 25.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Physical Form Liquid[4]
Purity Typically >95%[4]
Storage Refrigerator[4]

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions. Refer to the Material Safety Data Sheet (MSDS) for tert-butyl 2-(1-piperazinyl)acetate for detailed toxicity and hazard information.[1] Standard laboratory personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn during all procedures.[1]

Conclusion

The synthesis of tert-butyl 2-(1-piperazinyl)acetate is a well-established process, primarily achieved through the N-alkylation of N-Boc-piperazine followed by deprotection. This guide provides the necessary technical details, including reaction conditions and quantitative data, to enable researchers to reproduce this synthesis effectively. The versatility of the product as a synthetic intermediate underscores its importance in the fields of medicinal chemistry and drug discovery.

References

Technical Guide: tert-Butyl 2-(piperazin-1-yl)acetate (CAS 112257-22-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(piperazin-1-yl)acetate, registered under CAS number 112257-22-4, is a bifunctional organic compound widely utilized as a synthetic intermediate and building block in medicinal chemistry.[1] Its structure incorporates a piperazine ring, a secondary amine, and a protected carboxylic acid (tert-butyl ester), making it a versatile component for the synthesis of more complex molecules. Notably, this compound has gained prominence as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of specific target proteins.[2][3][4] This guide provides a comprehensive overview of the available chemical data, synthetic considerations, and applications of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 112257-22-4[5]
Molecular Formula C₁₀H₂₀N₂O₂[5][6]
Molecular Weight 200.28 g/mol [5][6]
IUPAC Name This compound
Synonyms tert-butyl 1-piperazinylacetate, 1-Piperazineacetic acid, 1,1-dimethylethyl ester[5][6]
Physical Form Colorless to light yellow liquid[5][6]
Boiling Point 275.4 ± 25.0 °C (Predicted)[1][6]
Density 0.998 ± 0.06 g/cm³ (Predicted)[1][6]
pKa 8.94 ± 0.10 (Predicted)[6]
Storage Conditions Refrigerator (2-8 °C), under inert gas (Nitrogen or Argon)[5][6]

Synthesis and Experimental Protocols

General Synthetic Approach: N-Alkylation of Piperazine

The synthesis involves the reaction of piperazine with a suitable electrophile, such as tert-butyl bromoacetate, in the presence of a base to neutralize the hydrobromic acid formed during the reaction. The use of a large excess of piperazine can favor mono-alkylation over di-alkylation.

Illustrative Experimental Protocol:

  • Materials: Piperazine, tert-butyl bromoacetate, a suitable solvent (e.g., acetonitrile, dichloromethane), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Procedure:

    • Dissolve a significant molar excess of piperazine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of tert-butyl bromoacetate (1 equivalent) in the same solvent to the piperazine solution.

    • Add the base (e.g., DIPEA, 1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight.

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC or Liquid Chromatography-Mass Spectrometry - LC-MS).

    • Upon completion, the reaction mixture is typically worked up by washing with water and brine to remove the excess piperazine and salts.

    • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery: A Bifunctional Linker for PROTACs

The primary application of this compound in contemporary drug discovery is as a bifunctional linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[4]

The structure of this compound is well-suited for this purpose:

  • The secondary amine on the piperazine ring provides a nucleophilic site for covalent attachment to a warhead (the ligand that binds to the POI) or to the E3 ligase ligand.

  • The tert-butyl ester is a protecting group for a carboxylic acid. This ester can be hydrolyzed to reveal a carboxylic acid, which can then be coupled to the other component of the PROTAC (either the E3 ligase ligand or the warhead) via an amide bond formation.

The piperazine moiety itself can also impart favorable physicochemical properties to the resulting PROTAC, such as improved solubility and rigidity.[3]

Below is a conceptual workflow illustrating the role of this compound in the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A This compound (Linker Precursor) S1 Step 1: Couple Warhead to Linker A->S1 B Warhead-X (Binds to POI) B->S1 C E3 Ligase Ligand-Y S3 Step 3: Couple E3 Ligase Ligand C->S3 S2 Step 2: Deprotect Linker (Hydrolysis) S1->S2 Intermediate 1 S2->S3 Intermediate 2 P PROTAC (Warhead-Linker-E3 Ligase Ligand) S3->P

Conceptual workflow for PROTAC synthesis.

Biological Activity and Signaling Pathways

As a synthetic intermediate, this compound is not designed to have intrinsic biological activity. There is no publicly available data to suggest that it directly modulates any specific signaling pathways or has a pharmacological effect on its own. Its function is to be a structural component of a larger, biologically active molecule. The biological activity and the signaling pathways affected by a molecule containing this linker are determined by the warhead and the E3 ligase ligand that are incorporated into the final PROTAC structure.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degradation Degradation of POI Proteasome->Degradation

General mechanism of action for a PROTAC.

Spectroscopic Data

Detailed, publicly available spectroscopic data such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry for this compound are limited. While many commercial suppliers possess this data and can provide it upon request with a purchase, it is not typically published in peer-reviewed literature for such a common building block. Researchers are advised to obtain a Certificate of Analysis (CoA) from their supplier, which will contain this characterization data.

Safety and Handling

This compound is classified as a warning-level hazard.[5] The following hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in modern drug discovery, particularly as a linker in the synthesis of PROTACs. While it does not possess intrinsic biological activity, its bifunctional nature allows for the efficient construction of complex molecules designed to modulate biological systems. A thorough understanding of its chemical properties and synthetic utility is essential for researchers and scientists working in the field of medicinal chemistry and drug development.

References

The Versatile Scaffolding of Tert-butyl 2-(piperazin-1-yl)acetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutics. Among these, tert-butyl 2-(piperazin-1-yl)acetate has emerged as a highly versatile and valuable scaffold. Its unique bifunctional nature, possessing a reactive secondary amine within the piperazine ring and a readily cleavable tert-butyl ester, provides a powerful handle for introducing diverse functionalities and constructing complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, key reactions, and applications of this compound, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis. The key data for this compound are summarized below.

PropertyValue
CAS Number 112257-22-4
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 275.4 ± 25.0 °C (Predicted)
Density 0.998 ± 0.06 g/cm³ (Predicted)
pKa 8.94 ± 0.10 (Predicted)
Storage 2–8 °C under inert gas (Nitrogen or Argon)

Safety Information: this compound is classified as a warning-level hazardous substance. It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Core Synthetic Transformations

The synthetic utility of this compound stems from the differential reactivity of its two key functional groups. The secondary amine of the piperazine ring is a nucleophilic center, readily participating in a variety of bond-forming reactions. The tert-butyl ester, on the other hand, serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions in the final stages of a synthetic sequence.

N-Alkylation

The secondary amine of the piperazine moiety can be readily alkylated with various electrophiles, such as alkyl or benzyl halides, in the presence of a base. This reaction is a cornerstone for introducing substituents that can modulate the pharmacological properties of the final compound.

Experimental Protocol: N-Benzylation

To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃, 1.5 eq.). The mixture is stirred at room temperature for a short period before the addition of benzyl bromide (1.1 eq.). The reaction is then stirred at an elevated temperature (e.g., 80 °C) for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

This compound This compound Product Product This compound->Product K2CO3, DMF, 80 °C Benzyl Bromide Benzyl Bromide Benzyl Bromide->Product

N-Alkylation Reaction Scheme

N-Acylation

N-acylation of the piperazine nitrogen is another common transformation, typically achieved by reacting the building block with an acyl chloride or a carboxylic acid in the presence of a coupling agent. This reaction introduces an amide functionality, which can be crucial for establishing key hydrogen bonding interactions with biological targets.

Experimental Protocol: N-Benzoylation

In a round-bottom flask, this compound (1.0 eq.) is dissolved in an anhydrous solvent like dichloromethane (DCM). A base, such as triethylamine (Et₃N, 1.2 eq.), is added, and the solution is cooled in an ice bath. Benzoyl chloride (1.1 eq.) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by column chromatography.

This compound This compound Product Product This compound->Product Et3N, DCM, 0 °C to RT Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Product

N-Acylation Reaction Scheme

Reductive Amination

For the introduction of more complex alkyl groups, reductive amination is a powerful tool. This involves the reaction of the piperazine amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination with Benzaldehyde

A mixture of this compound (1.0 eq.), benzaldehyde (1.1 eq.), and a catalytic amount of acetic acid in a solvent such as methanol is stirred at room temperature for one to two hours to ensure the formation of the iminium ion. The reaction mixture is then cooled to 0 °C, and a reducing agent, sodium borohydride (NaBH₄, 1.5 eq.), is added portion-wise. The reaction is stirred for several hours, allowing it to warm to room temperature. After completion, the reaction is worked up by adding water and extracting with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification of the product.[1]

This compound This compound Iminium_Intermediate Iminium Intermediate This compound->Iminium_Intermediate AcOH, MeOH Benzaldehyde Benzaldehyde Benzaldehyde->Iminium_Intermediate Product Product Iminium_Intermediate->Product NaBH4

Reductive Amination Workflow

Deprotection of the Tert-butyl Ester

The final step in many synthetic sequences involving this building block is the cleavage of the tert-butyl ester to unmask the carboxylic acid. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Experimental Protocol: TFA-mediated Deprotection

The tert-butyl ester-containing compound is dissolved in dichloromethane (DCM). An equal volume of trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS. Once the deprotection is complete, the solvent and excess TFA are removed under reduced pressure. The resulting carboxylic acid can then be purified by precipitation, crystallization, or chromatography.[2][3]

Protected Compound tert-butyl ester derivative Carboxylic Acid Final Product Protected Compound->Carboxylic Acid TFA, DCM, RT

Tert-butyl Ester Deprotection

Application in the Synthesis of Kinase Inhibitors

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting a wide range of diseases. This compound has proven particularly useful in the synthesis of kinase inhibitors, which are a major class of drugs for the treatment of cancer and other diseases.

GSK-3, Akt, and mTOR Inhibitors

Glycogen synthase kinase 3 (GSK-3), Akt (also known as protein kinase B), and the mammalian target of rapamycin (mTOR) are key nodes in intracellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Dysregulation of these pathways is a hallmark of many cancers and other diseases, making them attractive targets for drug development.[4][5][6]

This compound has been employed in the synthesis of inhibitors targeting these kinases. For instance, in the development of Akt inhibitors, the piperazine nitrogen can be functionalized to interact with key residues in the kinase domain, while the deprotected carboxylic acid can form crucial salt bridges or hydrogen bonds.[7][8][9][10]

The general synthetic strategy often involves an initial nucleophilic substitution or coupling reaction to attach the piperazine moiety to a core heterocyclic scaffold, followed by further diversification and final deprotection of the tert-butyl ester.

cluster_0 PI3K/Akt/mTOR Signaling Pathway cluster_1 Inhibitor Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation GSK3 GSK-3β Akt->GSK3 Inhibition Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Metabolism Metabolism GSK3->Metabolism Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Akt mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->mTORC1 GSK3_Inhibitor GSK-3 Inhibitor GSK3_Inhibitor->GSK3

Simplified PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its predictable reactivity and the orthogonal nature of its functional groups allow for the efficient construction of diverse and complex molecules. Its application in the synthesis of kinase inhibitors highlights its importance in the development of modern targeted therapies. A thorough understanding of its properties and reaction protocols, as outlined in this guide, will undoubtedly facilitate its continued and successful application in drug discovery and development.

References

An In-depth Technical Guide on the Spectroscopic Data of Tert-butyl 2-(piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Tert-butyl 2-(piperazin-1-yl)acetate. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in the field of drug development and chemical analysis.

Chemical Structure

IUPAC Name: this compound CAS Number: 112257-22-4 Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: 200.28 g/mol Structure:

Spectroscopic Data

¹H NMR Spectroscopy (Predicted Data)

The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts for this compound. These predictions are based on the analysis of its functional groups and data from structurally related piperazine derivatives.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃ )₃~1.45Singlet9H
-NH - (piperazine)Variable (broad)Singlet1H
-N-CH₂ -CO-~3.20Singlet2H
Piperazine ring -CH₂ - (adjacent to NH)~2.80 - 2.90Triplet or Multiplet4H
Piperazine ring -CH₂ - (adjacent to N-CH₂)~2.50 - 2.60Triplet or Multiplet4H
¹³C NMR Spectroscopy (Predicted Data)

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts for this compound are presented below. These values are estimated from known spectral data of compounds containing tert-butyl esters and piperazine rings.

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C (CH₃)₃~28
-O-C (CH₃)₃~80
-N-CH₂ -CO-~58-60
Piperazine ring -CH₂ -~45-55
-C =O~170
Mass Spectrometry (Predicted Data)

The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound in mass spectrometry are listed below.

IonPredicted m/z
[M]⁺ (Molecular Ion)200.15
[M+H]⁺ (Protonated Molecule)201.16
[M - C₄H₉]⁺ (Loss of tert-butyl group)143.08
[C₄H₉]⁺ (tert-butyl cation)57.07
Infrared (IR) Spectroscopy (Predicted Data)

The predicted characteristic infrared absorption frequencies for this compound are provided in the following table, corresponding to its key functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)3300 - 3500 (broad)
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (ester)1730 - 1750
C-N Stretch1000 - 1250
C-O Stretch (ester)1150 - 1250

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies are standard practices for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition:

    • Set the spectral width to a standard range for proton signals (e.g., 0-12 ppm).

    • Employ a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal.

    • For ¹H NMR, integrate the peaks to determine the relative proton ratios.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.

  • Instrumentation: Employ a mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument for high-resolution mass analysis.

  • Mass Analysis:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate product ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain insights into the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): If the sample is a solid, it can be finely ground with dry potassium bromide (KBr) and pressed into a thin pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the sample can be placed directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation Report Technical Report Generation Structure_Elucidation->Report Purity_Assessment->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Unveiling the Reactivity of Tert-butyl 2-(piperazin-1-yl)acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl 2-(piperazin-1-yl)acetate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery, primarily recognized for its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a reactive secondary amine within the piperazine ring and a readily cleavable tert-butyl ester, allows for a wide range of chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the reactivity profile of this compound, complete with experimental protocols and quantitative data to inform its effective utilization in research and development.

Core Reactivity Profile

The reactivity of this compound is dominated by two key functional groups: the secondary amine of the piperazine ring and the tert-butyl ester. The lone pair of electrons on the secondary nitrogen atom makes it a potent nucleophile, susceptible to a variety of electrophilic substitution reactions. Conversely, the tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.

Reactions at the Secondary Amine

The secondary amine of the piperazine moiety is the primary site of reactivity, enabling the facile introduction of a wide array of substituents. The most common transformations include:

  • N-Alkylation: Introduction of alkyl groups through reaction with alkyl halides.

  • N-Arylation: Formation of a carbon-nitrogen bond with aryl halides, typically via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

These reactions allow for the covalent attachment of this linker to various molecular scaffolds, a critical step in the assembly of PROTACs and other complex drug candidates.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated data for the key reactions of this compound.

N-Alkylation

N-alkylation of the piperazine nitrogen is a fundamental transformation for extending the linker. A typical procedure involves the reaction with an alkyl halide in the presence of a base.

Table 1: N-Alkylation Reaction Conditions and Yields

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃Acetonitrile801285
Ethyl IodideDIPEADMF60878

Experimental Protocol: N-Benzylation of this compound

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated product.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Mix this compound and K₂CO₃ in Acetonitrile add_benzyl_bromide Add Benzyl Bromide start->add_benzyl_bromide Stir heat Heat to 80°C add_benzyl_bromide->heat stir Stir for 12h heat->stir cool Cool to RT stir->cool filter Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end N-benzylated product Buchwald_Hartwig_Pathway Reactants This compound + 4-Bromotoluene CatalystSystem Pd₂(dba)₃ / Xantphos Cs₂CO₃, Toluene, 110°C Reactants->CatalystSystem Reaction Conditions Product N-(4-methylphenyl) derivative CatalystSystem->Product Forms Deprotection_Logical_Flow Start tert-butyl ester derivative Acid_Treatment Treat with Strong Acid (e.g., TFA in DCM or HCl in Dioxane) Start->Acid_Treatment Cleavage Cleavage of C-O bond Acid_Treatment->Cleavage Products Carboxylic Acid + Isobutylene + H⁺ Cleavage->Products Workup Solvent Removal Products->Workup Final_Product Final Carboxylic Acid Workup->Final_Product

Physical and chemical properties of "Tert-butyl 2-(piperazin-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound featuring a piperazine ring and a tert-butyl ester group. This structure makes it a valuable intermediate in organic synthesis and a versatile building block in medicinal chemistry.[1] Its primary utility lies in its role as a linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[2] This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental methodologies and data visualizations.

Physicochemical and Identification Data

Quantitative data for this compound has been compiled from various sources to provide a detailed reference.

Chemical Identifiers
IdentifierValue
CAS Number 112257-22-4[3][4][5]
Molecular Formula C10H20N2O2[4][5]
Molecular Weight 200.28 g/mol [4][5]
IUPAC Name This compound[6]
Synonyms tert-butyl 1-piperazinylacetate, 1-Piperazineacetic acid, 1,1-dimethylethyl ester[1][4]
InChI Key JOJBGPBSHQZRDA-UHFFFAOYSA-N[4][7]
SMILES N1(CC(OC(C)(C)C)=O)CCNCC1[4]
Physical and Chemical Properties
PropertyValue
Physical Form Liquid[7]
Appearance Colorless to light yellow liquid[4]
Boiling Point 275.4 ± 25.0 °C at 760 mmHg (Predicted)[1][3][4]
Density 1.0 ± 0.1 g/cm³ (Predicted)[1][4]
pKa 8.94 ± 0.10 (Predicted)[3][4]
Purity Typically available at ≥95% purity[7]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[3][4][8]

Spectral Data

Detailed spectral analyses are crucial for structure confirmation and quality control. While specific spectra are proprietary to suppliers, typical analytical data includes:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR data are used to confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[8][9]

Certificates of Analysis (COA) containing this data are available from various commercial suppliers.[1][10]

Experimental Protocols

The following sections describe generalized, representative methodologies for the synthesis and analysis of this compound based on standard organic chemistry techniques.

Representative Synthesis Protocol

The synthesis involves the mono-N-alkylation of piperazine with a tert-butyl haloacetate, typically tert-butyl bromoacetate. An excess of piperazine is often used to minimize the dialkylated byproduct, with one equivalent of piperazine acting as the nucleophile and another as the base.

Materials:

  • Piperazine

  • tert-butyl bromoacetate

  • Dichloromethane (DCM) or Acetonitrile (ACN) (Anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Separatory funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 to 3.0 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Reagent Addition: Dissolve tert-butyl bromoacetate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled piperazine solution over 30-60 minutes to control the exothermic reaction.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[11]

  • Workup: Upon completion, filter the reaction mixture to remove the piperazine hydrobromide salt. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).[12] This removes any remaining salt and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]

  • Purification: The crude liquid is typically purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate/hexane as the eluent system to isolate the pure product.[13]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Purification piperazine Piperazine (2-3 eq) in Anhydrous DCM ice_bath Cool to 0 °C piperazine->ice_bath tbu_bromo tert-butyl bromoacetate (1 eq) in Anhydrous DCM reaction_vessel Stir at RT (12-24h) tbu_bromo->reaction_vessel tlc_lcms Monitor via TLC / LC-MS reaction_vessel->tlc_lcms filtration Filter Salt extraction Aqueous Wash (NaHCO₃, Brine) filtration->extraction drying Dry (Na₂SO₄) & Concentrate extraction->drying purification Flash Chromatography drying->purification

Caption: Workflow for the synthesis of this compound.

Analytical Workflow Protocol

To confirm the identity and purity of the synthesized product, a standard analytical workflow is employed.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis and in a high-purity solvent (e.g., acetonitrile or methanol) for LC-MS analysis.

  • LC-MS Analysis: Inject the sample into an LC-MS system.

    • The Liquid Chromatography (LC) component separates the sample, and the resulting chromatogram is used to assess purity (typically reported as a percentage based on peak area).

    • The Mass Spectrometry (MS) component detects the protonated molecule [M+H]⁺, confirming the molecular weight of the compound (Expected m/z = 201.29).

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum should show characteristic peaks for the tert-butyl protons (a singlet around 1.4-1.5 ppm), the methylene protons adjacent to the carbonyl group, and the four sets of methylene protons on the piperazine ring.

    • The ¹³C NMR spectrum will confirm the number of unique carbon environments, including the carbonyl carbon, the quaternary carbon, and methyl carbons of the tert-butyl group, and the carbons of the piperazine ring.

G cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis product Purified Product lcms_run Inject into LC-MS product->lcms_run nmr_run Acquire ¹H & ¹³C Spectra product->nmr_run purity Purity Assessment (LC Chromatogram) lcms_run->purity mass_confirm Mass Confirmation ([M+H]⁺) lcms_run->mass_confirm final_confirm Identity & Purity Confirmed purity->final_confirm mass_confirm->final_confirm structure_confirm Structure Elucidation (Chemical Shifts, Integrals) nmr_run->structure_confirm structure_confirm->final_confirm

Caption: Standard analytical workflow for product validation.

Chemical Reactivity and Applications

This compound is primarily used as a synthetic intermediate.[1] The molecule possesses two key reactive sites:

  • Secondary Amine: The free -NH group on the piperazine ring is nucleophilic and basic. It readily undergoes reactions such as acylation, alkylation, sulfonylation, and reductive amination, allowing for its conjugation to other molecules.

  • Tert-butyl Ester: This group is a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistry.

This dual functionality makes it an ideal heterobifunctional linker for constructing more complex molecules, most notably PROTACs.[2]

Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

Hazard Identification
CategoryInformation
GHS Pictogram GHS07 (Exclamation mark)[4]
Signal Word Warning [4][7]
Hazard Statements H302: Harmful if swallowed.[7] H315: Causes skin irritation.[4][6][7] H319: Causes serious eye irritation.[4][6][7] H335: May cause respiratory irritation.[6][7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
Handling and Storage
  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[6][14] Avoid contact with skin, eyes, and clothing.[6][15] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][15] For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.[3][4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.[15]

Conclusion

This compound is a key chemical building block with well-defined physical and chemical properties. Its bifunctional nature makes it an indispensable tool for medicinal chemists, particularly in the synthesis of linker-based therapeutics like PROTACs. Understanding its properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

"Tert-butyl 2-(piperazin-1-yl)acetate" material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for Tert-butyl 2-(piperazin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available Safety Data Sheets (SDS). It is not a substitute for a certified SDS from a supplier. Always refer to the original SDS and follow all institutional and regulatory safety protocols.

Chemical Identification and Properties

This compound is a bifunctional organic compound used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, pesticides, and dyes.[1] It features a piperazine ring, a common scaffold in drug discovery, and a tert-butyl ester protecting group.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 112257-22-4
IUPAC Name This compound
Synonyms tert-butyl 1-piperazinylacetate, tert-Butyl 2-(1-Piperazinyl)acetate
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
InChI Key JOJBGPBSHQZRDA-UHFFFAOYSA-N

Table 2: Physicochemical Data

PropertyValueSource
Physical Form Liquid[2]
Boiling Point 275.4 ± 25.0 °C at 760 mmHg (Predicted)[1][3]
Density 1.0 ± 0.1 g/cm³ (Predicted)[1][3]
Purity ≥ 95%[2]

Hazard Identification and Classification

This compound is classified as hazardous. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 3: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Serious Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)

Source:[4][5]

Table 4: Hazard and Precautionary Statements

TypeCodeStatement
Signal Word -Warning
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P501Dispose of contents/container to an approved waste disposal plant.

Source:[4][5][6]

Experimental Protocols for Safety Assessment

While specific experimental reports for this compound are not publicly available, the hazard classifications are determined by standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following are general descriptions of such protocols.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

  • Animal Model: Typically, a single healthy young adult albino rabbit is used for an initial test.

  • Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.

  • Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure period is typically 4 hours. For substances suspected of being corrosive, a tiered approach may be used, with observations after 3 minutes and 1 hour.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. The severity of the lesions is scored.

  • Classification: The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to produce irritation or damage to the eye.

  • Animal Model: Healthy young adult albino rabbits are typically used.[7]

  • Procedure: The test substance (0.1 mL for liquids or ≤100 mg for solids) is applied in a single dose into the conjunctival sac of one eye.[8] The other eye remains untreated and serves as a control.[7]

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7] The use of topical anesthetics and systemic analgesics is recommended to minimize pain.[7]

  • Classification: The substance is classified based on the severity, persistence, and reversibility of the observed ocular lesions.

Boiling Point Determination (General Methods)

The boiling point is a key physical property. Standard laboratory methods include:

  • Distillation Method: A simple or fractional distillation is performed on a sample of at least 5 mL. The temperature at which the liquid-vapor equilibrium is established, indicated by a stable thermometer reading as the bulk of the material distills, is recorded as the boiling point.

  • Thiele Tube Method: A small amount of the sample is placed in a tube with an inverted capillary tube. The apparatus is heated in an oil bath (Thiele tube). The boiling point is the temperature at which the stream of bubbles exiting the capillary tube stops, and the liquid just begins to enter the capillary tube upon cooling.

Caption: Standard Laboratory Handling and Storage Workflow.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure. The following workflow outlines the recommended procedures based on SDS information.

FirstAid cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event s1 Immediately remove contaminated clothing start->s1 e1 Rinse cautiously with water for several minutes start->e1 i1 Remove person to fresh air start->i1 g1 Rinse mouth start->g1 s2 Wash skin with plenty of soap and water s1->s2 s3 If irritation occurs: Get medical advice/attention s2->s3 e2 Remove contact lenses, if present and easy to do e1->e2 e3 Continue rinsing e2->e3 e4 If eye irritation persists: Get medical advice/attention e3->e4 i2 Keep at rest in a position comfortable for breathing i1->i2 i3 If feeling unwell: Call a POISON CENTER or doctor i2->i3 g2 Do NOT induce vomiting g1->g2 g3 Call a POISON CENTER or doctor g2->g3

Caption: First Aid Procedures for Different Exposure Routes.

Disposal Considerations

Proper disposal of this compound and its container is essential to prevent environmental contamination and ensure safety.

G start End of Use / Contaminated Material check Is spill or leak contained? start->check contain Prevent further leakage if safe. Absorb with inert material (e.g., sand, vermiculite) check->contain No dispose Place in a suitable, labeled, and closed container for disposal check->dispose Yes contain->dispose consult Consult local, regional, and national regulations for disposal dispose->consult prohibit Do NOT let product enter drains, waterways, or soil consult->prohibit approved Dispose of contents/container to an approved waste disposal plant consult->approved

Caption: Logical Workflow for Spill Containment and Disposal.

References

Commercial Availability and Application of Tert-butyl 2-(piperazin-1-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(piperazin-1-yl)acetate is a bifunctional organic molecule featuring a piperazine ring and a tert-butyl acetate group. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery, primarily serving as a versatile linker in the synthesis of complex molecules. Its commercial availability from various suppliers has facilitated its use in a range of research and development applications. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Physicochemical Properties

This compound is readily available from a multitude of chemical suppliers worldwide. It is typically offered in various purities, with 95% and 99% being common grades for research and development purposes. The compound is also available as a hydrochloride salt, which can offer improved handling and stability.

PropertyValue
CAS Number 112257-22-4
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Boiling Point 275.4 ± 25.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Appearance Colorless to pale yellow liquid or solid
Purity ≥95%, ≥99%
Solubility Soluble in common organic solvents
Storage Store in a cool, dry, well-ventilated area

Synthesis of this compound

The synthesis of this compound is typically achieved through the mono-N-alkylation of piperazine with a suitable tert-butyl acetate derivative. A common and efficient method involves the reaction of piperazine with tert-butyl bromoacetate. To favor mono-alkylation and minimize the formation of the di-substituted product, a large excess of piperazine is often employed.

Experimental Protocol: Synthesis via Alkylation of Piperazine

Materials:

  • Piperazine

  • Tert-butyl bromoacetate

  • Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in a suitable anhydrous solvent like acetonitrile or dichloromethane.

  • Addition of Alkylating Agent: To the stirred solution of piperazine, add tert-butyl bromoacetate (1 equivalent) dropwise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed and to remove the excess piperazine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Application in Proteolysis Targeting Chimeras (PROTACs)

A prominent application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The piperazine moiety in this compound provides a versatile scaffold for constructing the linker. The secondary amine of the piperazine can be coupled to a ligand for the POI or the E3 ligase, while the tert-butyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to the other ligand.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Representative Experimental Workflow for PROTAC Synthesis

The following is a generalized workflow for the synthesis of a PROTAC utilizing a piperazine-based linker derived from this compound.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of PROTAC Components cluster_coupling Stepwise Coupling Reactions start Start Materials piperazine_acetate Tert-butyl 2-(piperazin-1-yl)acetate start->piperazine_acetate poi_ligand POI Ligand (with coupling handle) start->poi_ligand e3_ligand E3 Ligase Ligand (with coupling handle) start->e3_ligand step1 Step 1: Couple POI Ligand to Piperazine Linker piperazine_acetate->step1 poi_ligand->step1 step3 Step 3: Couple E3 Ligase Ligand e3_ligand->step3 step2 Step 2: Deprotection of Tert-butyl Ester step1->step2 step2->step3 purification Purification (e.g., HPLC) step3->purification characterization Characterization (LC-MS, NMR) purification->characterization final_protac Final PROTAC Molecule characterization->final_protac

Caption: Generalized experimental workflow for PROTAC synthesis.

Experimental Protocol: Representative PROTAC Synthesis

Materials:

  • This compound

  • POI ligand with a carboxylic acid or activated ester group

  • E3 ligase ligand with a carboxylic acid or activated ester group

  • Peptide coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic bases (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for deprotection

  • High-performance liquid chromatography (HPLC) for purification

  • LC-MS and NMR for characterization

Procedure:

  • Coupling of POI Ligand to the Linker:

    • Dissolve the POI ligand (1 equivalent) in an anhydrous solvent like DMF.

    • Add a peptide coupling reagent (e.g., HATU, 1.1 equivalents) and an organic base (e.g., DIPEA, 2 equivalents).

    • To this activated mixture, add a solution of this compound (1.2 equivalents) in DMF.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the resulting intermediate by column chromatography.

  • Deprotection of the Tert-butyl Ester:

    • Dissolve the intermediate from step 1 in a solvent such as dichloromethane.

    • Add trifluoroacetic acid (TFA) and stir at room temperature. The tert-butyl group will be cleaved, yielding the corresponding carboxylic acid.

    • Monitor the reaction by LC-MS. Upon completion, remove the solvent and TFA under reduced pressure.

  • Coupling of the E3 Ligase Ligand:

    • Dissolve the deprotected intermediate from step 2 in an anhydrous solvent like DMF.

    • In a separate flask, activate the carboxylic acid of the E3 ligase ligand (1 equivalent) using a peptide coupling reagent and an organic base as described in step 1.

    • Add the activated E3 ligase ligand solution to the solution of the deprotected intermediate.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR spectroscopy to confirm the structure.

Conclusion

This compound is a commercially accessible and highly valuable building block for researchers in drug discovery and medicinal chemistry. Its bifunctional nature makes it an ideal component for the construction of linkers in complex molecules, most notably in the rapidly advancing field of PROTACs. The synthetic protocols and workflows provided in this guide offer a foundational understanding for the utilization of this versatile compound in the development of novel therapeutics. As the design of sophisticated drug molecules continues to evolve, the utility of such well-defined and commercially available linkers will undoubtedly increase.

An In-depth Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(piperazin-1-yl)acetate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive secondary amine on the piperazine ring and a carboxylic acid protected as a tert-butyl ester, makes it a versatile building block and linker. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Synonyms and Nomenclature

Clear and unambiguous identification of chemical compounds is paramount in research and development. This compound is known by several alternative names and identifiers. A comprehensive list is provided in the table below to facilitate cross-referencing in literature and chemical databases.

Synonym Identifier Type Identifier
This compoundIUPAC Name112257-22-4[1]
tert-Butyl 2-(1-Piperazinyl)acetateAlternative Name
1-Piperazineacetic acid, 1,1-dimethylethyl esterAlternative Name
2-Methyl-2-propanyl 1-piperazinylacetateAlternative Name
tert-butyl piperazin-1-ylacetateAlternative Name
tert-butyl 2-piperazinoacetateAlternative Name
1-(tert-butoxycarbonylmethyl)piperazineAlternative Name
Piperazin-1-yl-acetic acid tert-butyl esterAlternative Name
This compound dihydrochlorideDihydrochloride Salt827614-56-2
tert-Butyl Piperazin-1-yl-acetate dihydrochlorideDihydrochloride Salt

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for this compound is presented below. This information is critical for its handling, characterization, and use in chemical synthesis.

Property Value Reference
Molecular Formula C10H20N2O2[1]
Molecular Weight 200.28 g/mol [1]
CAS Number 112257-22-4[1]
Appearance Colorless to light yellow liquid
Boiling Point 275.4 ± 25.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Storage Temperature 2-8°C
1H NMR Spectrum available from suppliers
13C NMR Spectrum available from suppliers
Mass Spectrometry Data available from suppliers
FT-IR Data available from suppliers

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the mono-N-alkylation of piperazine with a suitable tert-butyl haloacetate, such as tert-butyl bromoacetate. The use of a large excess of piperazine is crucial to minimize the formation of the dialkylated byproduct.

Materials:

  • Piperazine (anhydrous)

  • tert-Butyl bromoacetate

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate

  • Dichloromethane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a significant excess of anhydrous piperazine (e.g., 10 equivalents) and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the piperazine solution at room temperature, add a solution of tert-butyl bromoacetate (1 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, filter the mixture to remove any precipitated piperazine hydrobromide. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts. Subsequently, wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Use in PROTAC Synthesis: An Exemplary Workflow

This compound serves as a key linker in the synthesis of PROTACs. The following is a generalized workflow for its incorporation into a PROTAC molecule.

Step 1: Amide Bond Formation

The secondary amine of this compound can be acylated with a carboxylic acid derivative of a warhead (a ligand for the target protein) using standard peptide coupling reagents.

Materials:

  • This compound

  • Warhead-COOH (carboxylic acid-functionalized target protein ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Activation: In a reaction vessel, dissolve the Warhead-COOH in DMF. Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of this compound in DMF to the activated warhead solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

Step 2: Deprotection of the Tert-butyl Ester

The tert-butyl ester is a protecting group for the carboxylic acid functionality of the linker. It is typically removed under acidic conditions to reveal the free carboxylic acid.

Materials:

  • Warhead-linker-tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Deprotection: Dissolve the Warhead-linker-tert-butyl ester in DCM. Add TFA to the solution (typically 20-50% v/v) and stir at room temperature.

  • Monitoring: Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help to remove residual TFA.

Step 3: Final Coupling to the E3 Ligase Ligand

The newly deprotected carboxylic acid on the linker is then coupled to an amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative) to complete the synthesis of the PROTAC molecule.

Procedure:

This step follows a similar procedure to the first amide bond formation, using a coupling agent like HATU or HBTU to form the final amide linkage.

Application in Targeted Protein Degradation: The ARV-110 Case Study

A prominent example of a clinically advanced PROTAC that utilizes a piperazine-containing linker is ARV-110 (Bavdegalutamide).[2][3] ARV-110 is designed to target the Androgen Receptor (AR), a key driver of prostate cancer.[2][3] The piperazine moiety in the linker of ARV-110 provides a degree of rigidity and favorable physicochemical properties.

Androgen Receptor Signaling Pathway and PROTAC-mediated Degradation

The androgen receptor is a nuclear hormone receptor that, upon binding to androgens like testosterone, translocates to the nucleus and acts as a transcription factor for genes involved in cell proliferation and survival. In prostate cancer, this signaling pathway is often hyperactivated. ARV-110 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically degrade the AR protein.

Caption: Androgen Receptor signaling and ARV-110 mediated degradation.

Experimental Workflow for PROTAC Evaluation

The development of a PROTAC like ARV-110 follows a rigorous experimental workflow to validate its efficacy and mechanism of action.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Binding Assays (Target & E3 Ligase) Purification->Binding_Assay Ternary_Complex Ternary Complex Formation Assay Binding_Assay->Ternary_Complex Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination_Assay Degradation_Assay Target Protein Degradation (Western Blot, Mass Spec) Ubiquitination_Assay->Degradation_Assay Phenotypic_Assay Phenotypic Assays (Cell Viability, Apoptosis) Degradation_Assay->Phenotypic_Assay Selectivity_Assay Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity_Assay PK_PD Pharmacokinetics & Pharmacodynamics Selectivity_Assay->PK_PD Efficacy Efficacy in Animal Models PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: Experimental workflow for the development of a PROTAC.

Conclusion

This compound and its synonyms are indispensable tools in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. The inherent properties of the piperazine moiety, combined with the synthetic tractability of the tert-butyl ester, provide a robust platform for the construction of complex bioactive molecules. A thorough understanding of its chemical properties, synthetic routes, and applications, as exemplified by its use in PROTACs like ARV-110, is crucial for researchers aiming to develop the next generation of therapeutics.

References

Methodological & Application

Application Notes and Protocols for Tert-butyl 2-(piperazin-1-yl)acetate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tert-butyl 2-(piperazin-1-yl)acetate as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The incorporation of the piperazine moiety is a strategic choice in PROTAC linker design, offering a balance of rigidity and favorable physicochemical properties that can significantly enhance degrader efficacy.

Introduction to Piperazine-Containing Linkers in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding warhead and the E3 ligase ligand is a critical determinant of PROTAC activity. Piperazine-based linkers, such as those derived from this compound, have gained prominence for several key reasons:

  • Conformational Rigidity : Unlike flexible polyethylene glycol (PEG) or alkyl chains, the piperazine ring introduces a degree of rigidity to the linker. This can pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Improved Physicochemical Properties : The piperazine moiety can enhance the solubility and cell permeability of PROTACs. The basic nitrogen atoms can be protonated at physiological pH, which can improve aqueous solubility.

  • Metabolic Stability : Incorporation of the piperazine ring can improve the metabolic stability of the PROTAC molecule, a crucial factor for in vivo applications.

  • Synthetic Tractability : this compound is a commercially available building block that can be readily incorporated into synthetic schemes, typically through amide bond formation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action of a PROTAC and a typical experimental workflow for its synthesis and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Linker_Synth Linker Synthesis using This compound Warhead_Attach Couple to Warhead Linker_Synth->Warhead_Attach E3_Attach Couple to E3 Ligase Ligand Warhead_Attach->E3_Attach Purification Purification (HPLC) E3_Attach->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Degradation_Assay Protein Degradation Assay (Western Blot) Characterization->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTS/MTT) Degradation_Assay->Viability_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., SPR, TR-FRET) Viability_Assay->Ternary_Complex_Assay PK_Studies Pharmacokinetic Studies (in vivo) Ternary_Complex_Assay->PK_Studies

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Tert-butyl 2-(piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules, including a wide array of kinase inhibitors.[1] Its presence can enhance physicochemical properties, such as solubility and pharmacokinetic profiles, and act as a versatile linker to orient pharmacophoric groups for optimal target engagement.[1] Tert-butyl 2-(piperazin-1-yl)acetate is a valuable bifunctional building block for drug discovery.[2] It features a secondary amine on the piperazine ring, which serves as a nucleophilic handle for substitution reactions, and a tert-butyl protected carboxylic acid, which can be deprotected under acidic conditions for further modification or to serve as a key binding element in the final compound.[2][3][4]

This document provides detailed protocols and application notes for the utilization of this compound in the synthesis of kinase inhibitors, targeting researchers, scientists, and drug development professionals.

Synthetic Workflow and Strategies

The primary synthetic utility of this compound involves the functionalization of the secondary amine on the piperazine ring. This is typically achieved through nucleophilic substitution or coupling reactions, followed by the deprotection of the tert-butyl ester to yield the final carboxylic acid or to enable further derivatization.

G start This compound step1 N-Functionalization start->step1 scaffold Electrophilic Scaffold (e.g., Heteroaryl Halide) scaffold->step1 intermediate Protected Intermediate step1->intermediate e.g., SNAr, Buchwald-Hartwig, Reductive Amination step2 Acidic Deprotection (TFA or HCl) intermediate->step2 final_product Final Kinase Inhibitor (Carboxylic Acid) step2->final_product

General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the coupling of this compound with an electron-deficient heteroaryl chloride, a common core in kinase inhibitors such as those targeting pyrimidine-based scaffolds.[5][6]

Materials:

  • This compound (1.0 equiv)

  • 2,4-dichloro-6-phenylpyrimidine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound and 2,4-dichloro-6-phenylpyrimidine in DMF in a round-bottom flask.

  • Add DIPEA to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

Protocol 2: N-Acylation to Form an Amide Linkage

This protocol details the formation of an amide bond between the piperazine nitrogen and a carboxylic acid, a common linkage in various bioactive molecules.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid of interest (e.g., 2-phenylacetic acid) (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the carboxylic acid in DCM, add EDC and HOBt. Stir for 20 minutes at room temperature to activate the acid.

  • Add a solution of this compound and TEA in DCM to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the acylated product.

Protocol 3: Deprotection of the Tert-butyl Ester

This protocol describes the removal of the tert-butyl protecting group to unmask the carboxylic acid functionality using trifluoroacetic acid (TFA).[3][7]

Materials:

  • Boc-protected piperazine intermediate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected piperazine intermediate in DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[7]

  • Remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the acid (caution: effervescence).

  • Extract the product from the aqueous layer using an appropriate organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected kinase inhibitor.[3]

Quantitative Data Summary

The following table summarizes representative data for kinase inhibitors synthesized using piperazine-based strategies. The data illustrates typical yields and the biological activity of the final compounds against various kinase targets.

Compound IDTarget KinaseSynthetic Yield (%)IC₅₀ (nM)Reference
Compound A EGFR65%110[8]
Compound B VEGFR272%30-60[9][10]
Compound C PIM-1Not Reported11.4[11]
Compound D CDK4/6Not ReportedSub-micromolar[1]
Compound E Abl KinaseNot Reported37[12]

Application Example: Targeting the VEGFR2 Signaling Pathway

Many kinase inhibitors containing the piperazine scaffold target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[9][10] The synthesized inhibitors typically function by competing with ATP for binding to the kinase domain of VEGFR2, thereby inhibiting its autophosphorylation and blocking downstream signaling cascades.

G vegf VEGF vegfr2 VEGFR2 Receptor vegf->vegfr2 Binds dimer Receptor Dimerization & Autophosphorylation vegfr2->dimer downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) dimer->downstream Activates inhibitor Piperazine-based Kinase Inhibitor inhibitor->dimer Inhibits response Cellular Responses (Proliferation, Migration, Angiogenesis) downstream->response

Inhibition of the VEGFR2 signaling pathway.

The carboxylic acid moiety, revealed after the deprotection of the this compound derivative, can form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.

References

Application Notes and Protocols for N-alkylation of Tert-butyl 2-(piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 2-(piperazin-1-yl)acetate is a valuable bifunctional building block in medicinal chemistry and organic synthesis. The presence of a secondary amine on the piperazine ring allows for straightforward N-alkylation, introducing a wide variety of substituents. This functionalization is a key strategy in the synthesis of diverse compound libraries for drug discovery, enabling the modulation of physicochemical and pharmacological properties. This document provides detailed protocols for the N-alkylation of this compound via two common methods: direct alkylation with alkyl halides and reductive amination.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of piperazine derivatives, which can be extrapolated for this compound based on analogous reactions.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Alkyl Halide (e.g., R-Br, R-I)K₂CO₃Acetonitrile or DMFRoom Temp. to 8012 - 2470 - 90
Alkyl Halide (e.g., R-Br, R-I)DIEAAcetonitrile or DCMRoom Temp.12 - 2465 - 85
Aldehyde/Ketone (Reductive Amination)NaBH(OAc)₃Dichloromethane (DCM) or Dichloroethane (DCE)Room Temp.4 - 1260 - 85
Aldehyde/Ketone (Reductive Amination)NaBH₃CNMethanolRoom Temp.4 - 1255 - 80

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. The base neutralizes the hydrohalic acid byproduct, driving the reaction to completion.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or acetonitrile.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) or DIEA (1.5 - 2.0 eq) to the solution.

  • Add the alkyl halide (1.0 - 1.2 eq) dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts if necessary.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Method 2: Reductive Amination

Reductive amination is a two-step, one-pot procedure involving the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its reduction with a mild reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.0 - 1.2 eq) in DCM or DCE.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated product.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for N-Alkylation start Start: Tert-butyl 2-(piperazin-1-yl)acetate reagents Add Alkylating Agent (Alkyl Halide or Aldehyde/Ketone) + Base/Reducing Agent & Solvent start->reagents 1 reaction Reaction (Stirring, Heating if necessary) reagents->reaction 2 monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring 3 monitoring->reaction Incomplete workup Aqueous Work-up (Quench, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification 4 product Final Product: N-Alkylated Derivative purification->product 5

Caption: General experimental workflow for the N-alkylation of this compound.

Chemical Reaction Pathway

reaction_pathway N-Alkylation Reaction Pathways cluster_direct Direct Alkylation cluster_reductive Reductive Amination reactant This compound alkyl_halide R-X (Alkyl Halide) reactant->alkyl_halide aldehyde R'-CHO (Aldehyde/Ketone) reactant->aldehyde base Base (e.g., K₂CO₃) alkyl_halide->base product1 N-Alkyl Product base->product1 Solvent, Temp. reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) aldehyde->reducing_agent product2 N-Alkyl Product reducing_agent->product2 Solvent

The Pivotal Role of Tert-butyl 2-(piperazin-1-yl)acetate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tert-butyl 2-(piperazin-1-yl)acetate is a versatile bifunctional molecule that has emerged as a crucial building block in the synthesis of a diverse array of pharmaceutical agents. Its unique structure, featuring a secondary amine within a piperazine ring and a protected carboxylic acid, allows for sequential and controlled modifications, making it an invaluable tool for medicinal chemists. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers, scientists, and drug development professionals in leveraging this key intermediate for the discovery of novel therapeutics, with a particular focus on its application in the synthesis of targeted cancer therapies and modulators of key signaling pathways.

Application Notes

The primary utility of this compound in drug discovery lies in its role as a scaffold for the introduction of a piperazine moiety, a common pharmacophore in many approved drugs. The secondary amine of the piperazine ring is readily amenable to N-alkylation or N-arylation, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR). The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a carboxylic acid handle for further functionalization, such as amide bond formation.

This building block has been instrumental in the development of kinase inhibitors, particularly in oncology. A notable example is its application in the synthesis of Enasidenib, an inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) used in the treatment of acute myeloid leukemia (AML).[1][2] The piperazine core of Enasidenib is crucial for its binding to the target enzyme and overall pharmacological profile.

Furthermore, derivatives of this compound have been explored as histamine H3 receptor antagonists, highlighting the broad applicability of this scaffold in targeting G-protein coupled receptors (GPCRs) for the treatment of neurological and inflammatory disorders.

Data Presentation

The following tables summarize quantitative data for exemplary compounds synthesized using piperazine-based scaffolds, including the FDA-approved drug Enasidenib and various experimental agents.

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundTargetCell LineAssayIC50 (µM)Reference
Enasidenib (AG-221)Mutant IDH2 (R140Q)-Enzyme Inhibition0.100[3]
Enasidenib (AG-221)Mutant IDH2 (R172K)-Enzyme Inhibition0.400[3]
Analogue 6eMutant IDH2 (R140Q)-Enzyme Inhibition0.067[4]
Analogue 6cMutant IDH2 (R140Q)-Enzyme Inhibition0.101[4]
Analogue 7cMutant IDH2 (R140Q)-Enzyme Inhibition0.088[4]

Table 2: Histamine H3 Receptor Antagonist Activity of Piperazine Derivatives

CompoundReceptorAssayKi (nM)Reference
Derivative 4Human Histamine H3Radioligand Binding120[5]
Derivative 10Human Histamine H3Radioligand Binding16.0[5]
Derivative 16Human Histamine H3Radioligand Binding28.0[5]
Derivative 22Human Histamine H3Radioligand Binding45.0[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of an Enasidenib Analogue Intermediate

This protocol describes a sequential one-pot synthesis of a trisubstituted 1,3,5-triazine, a key intermediate in the synthesis of Enasidenib, adapted from a published procedure.[1] This method highlights the utility of piperazine derivatives in complex molecule synthesis.

Materials:

  • Cyanuric chloride

  • 2-(trifluoromethyl)pyridin-4-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • This compound

  • Anhydrous acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried flask under a nitrogen atmosphere, add cyanuric chloride (1.0 eq) and anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-(trifluoromethyl)pyridin-4-amine (1.02 eq) and DIPEA (1.15 eq) in anhydrous acetonitrile.

  • Add the amine solution dropwise to the cyanuric chloride suspension at 0 °C over 10 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • In another flask, dissolve this compound (1.05 eq) and DIPEA (1.15 eq) in anhydrous acetonitrile.

  • Add the piperazine solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired trisubstituted triazine intermediate.

Protocol 2: In Vitro Mutant IDH2 Enzyme Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of compounds against mutant IDH2 enzymes.[3][4]

Materials:

  • Recombinant mutant IDH2 (R140Q or R172K) enzyme

  • α-ketoglutarate

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of measuring NADPH fluorescence or absorbance

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant mutant IDH2 enzyme, and the test compound dilutions.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of α-ketoglutarate and NADPH.

  • Monitor the decrease in NADPH concentration over time by measuring the change in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm using a plate reader.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Enasidenib_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell AML Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Enasidenib Enasidenib mutant_IDH2 Mutant IDH2 (R140Q/R172K) Enasidenib->mutant_IDH2 Inhibits Isocitrate Isocitrate Isocitrate->mutant_IDH2 Substrate alpha_KG alpha-Ketoglutarate two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH2->two_HG Produces TET2 TET2 two_HG->TET2 Inhibits DNA_hypermethylation DNA & Histone Hypermethylation TET2->DNA_hypermethylation Prevents Cellular_Differentiation Cellular Differentiation TET2->Cellular_Differentiation Promotes Differentiation_Block Block in Cellular Differentiation DNA_hypermethylation->Differentiation_Block Leads to Differentiation_Block->Cellular_Differentiation Inhibits

Caption: Mechanism of action of Enasidenib in mutant IDH2 AML.

Experimental Workflow Diagram

Synthesis_Workflow start Start Materials: - Cyanuric Chloride - Amine 1 - this compound step1 Step 1: First Nucleophilic Substitution (Amine 1, DIPEA, ACN, 0°C, 2h) start->step1 intermediate1 Monochloro-triazine Intermediate step1->intermediate1 step2 Step 2: Second Nucleophilic Substitution (this compound, DIPEA, ACN, rt, 12h) intermediate1->step2 intermediate2 Crude Product Mixture step2->intermediate2 step3 Step 3: Work-up (Water, Ethyl Acetate Extraction) intermediate2->step3 intermediate3 Crude Product step3->intermediate3 step4 Step 4: Purification (Silica Gel Chromatography) intermediate3->step4 end Final Product: Trisubstituted Triazine Intermediate step4->end

Caption: One-pot synthesis workflow for an Enasidenib intermediate.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of tert-butyl 2-(piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination reaction utilizing tert-butyl 2-(piperazin-1-yl)acetate. This versatile reaction is a cornerstone in modern medicinal chemistry for the synthesis of N-aryl and N-heteroaryl piperazine derivatives, which are prevalent scaffolds in a vast array of pharmaceuticals.[1][2]

The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, offers a powerful and efficient method for the formation of carbon-nitrogen (C-N) bonds.[3] This transformation is particularly valuable in drug discovery and development for accessing complex molecular architectures that are otherwise challenging to synthesize.[1][2]

Reaction Overview and Key Components

The Buchwald-Hartwig amination involves the reaction of an amine with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. The this compound serves as the amine coupling partner, leading to the formation of tert-butyl 2-(4-arylpiperazin-1-yl)acetate derivatives.

General Reaction Scheme:

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

This diagram outlines the typical workflow for setting up and performing the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start reagents Weigh Reactants: Aryl Halide, Amine, Base, Catalyst, Ligand start->reagents setup Assemble Reaction in Oven-Dried Glassware reagents->setup inert Evacuate and Backfill with Inert Gas setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool and Perform Aqueous Work-up reaction->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Safety Considerations

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in a dry environment and wear appropriate personal protective equipment (PPE).

  • Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Use them in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

Application Notes and Protocols: Reductive Amination of Tert-butyl 2-(piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note provides a detailed protocol for the reductive amination of tert-butyl 2-(piperazin-1-yl)acetate, a valuable building block in the synthesis of diverse molecular scaffolds for pharmaceutical applications. The protocol outlines the reaction of this compound with an aldehyde, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.

Chemical Reaction and Mechanism

Reductive amination involves the initial formation of an iminium ion from the condensation of an amine and a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a hydride source to yield the corresponding amine. The use of sodium triacetoxyborohydride is advantageous as it is less reactive towards the carbonyl starting material and selectively reduces the iminium ion, minimizing side reactions.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagent Reducing Agent cluster_product Product reactant1 This compound (Amine) intermediate Iminium Ion reactant1->intermediate + Carbonyl reactant2 Aldehyde/Ketone (Carbonyl Compound) reactant2->intermediate product N-Substituted This compound intermediate->product + NaBH(OAc)₃ reagent Sodium Triacetoxyborohydride (NaBH(OAc)₃) reagent->product

Caption: General scheme of the reductive amination reaction.

Experimental Protocol

This protocol details a representative procedure for the reductive amination of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply for inert atmosphere (optional but recommended)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Add the aldehyde (1.0-1.2 eq.) to the solution and stir for 10-15 minutes at room temperature to allow for pre-formation of the iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. An inert atmosphere is recommended during the addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified further by column chromatography on silica gel if necessary.

G start Start dissolve Dissolve this compound and aldehyde in anhydrous DCM start->dissolve add_reductant Add NaBH(OAc)₃ portion-wise dissolve->add_reductant stir Stir at room temperature (2-24 h) add_reductant->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor quench Quench with saturated NaHCO₃ solution monitor->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography (if needed) concentrate->purify end End purify->end

Caption: Experimental workflow for reductive amination.

Data Presentation

The following table summarizes quantitative data for a representative reductive amination reaction of a piperazine derivative analogous to this compound.[1]

Reactant 1 (Amine)Reactant 2 (Aldehyde)Reducing Agent (eq.)SolventReaction Time (h)Yield (%)Purity (%)Reference
1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate (1.0 eq.)4-(Methylthio)benzaldehyde (1.0 eq.)NaBH(OAc)₃ (1.5 eq.)DCE1222.497.5[1]

Note: The yield reported in the reference is for the purified product after column chromatography.[1] Reaction conditions and yields can vary depending on the specific aldehyde or ketone used and the scale of the reaction. Optimization of the reaction conditions may be necessary to achieve higher yields.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and mildly corrosive reagent. Handle with care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: The Role of Tert-butyl 2-(piperazin-1-yl)acetate in the Synthesis of EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 2-(piperazin-1-yl)acetate as a key building block in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. The document outlines the significance of the piperazine moiety in EGFR inhibitors, details a representative synthetic protocol, and presents relevant biological data for piperazine-containing EGFR inhibitors.

Introduction to EGFR and Piperazine-Based Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a successful class of anti-cancer drugs.

The piperazine ring is a prevalent heterocyclic motif found in a multitude of biologically active compounds, including numerous approved drugs.[3] In the context of EGFR inhibitors, the piperazine moiety often serves as a versatile linker connecting the core scaffold of the inhibitor to various side chains. This structural element can significantly influence the physicochemical properties of the drug, such as solubility and oral bioavailability, and can also play a role in optimizing the binding affinity to the EGFR kinase domain.

This compound is a valuable bifunctional reagent for the synthesis of these inhibitors. The secondary amine of the piperazine ring provides a nucleophilic center for attachment to the inhibitor's core structure, while the tert-butyl acetate group can be hydrolyzed to a carboxylic acid, offering a handle for further functionalization or to modulate the compound's properties.

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to cellular responses such as proliferation, survival, and migration. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the PLCγ-PKC pathway.[2][3][5] EGFR inhibitors act by blocking the kinase activity of the receptor, thereby preventing the initiation of these downstream signals.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Nucleus Proliferation Proliferation, Survival, Migration Nucleus->Proliferation Inhibitor EGFR Inhibitor (e.g., Piperazine-based) Inhibitor->Dimerization

Figure 1: Simplified EGFR Signaling Pathway and Inhibition.

Representative Synthetic Protocol

This protocol describes a general method for the N-arylation of this compound with a hypothetical chloro-quinazoline core, a common structural motif in EGFR inhibitors.

Experimental Workflow

experimental_workflow start Start reagents Combine Chloro-quinazoline, This compound, Pd catalyst, ligand, and base in solvent start->reagents reaction Heat reaction mixture under inert atmosphere reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Aqueous workup and extraction monitoring->workup Reaction complete purification Purify crude product by column chromatography workup->purification characterization Characterize the final product (NMR, MS) purification->characterization end End characterization->end

Figure 2: General Experimental Workflow for Synthesis.
Materials and Methods

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (or other suitable electrophilic core)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene to the flask, followed by this compound (1.2 eq) and sodium tert-butoxide (1.5 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl piperazine product.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes the in vitro biological activity of several known piperazine-containing EGFR inhibitors against various cancer cell lines. This data highlights the potency that can be achieved with this structural class of compounds.

CompoundTarget Cancer Cell LineIC₅₀ (µM)Reference
Compound 17i HCT1164.82 ± 0.80[1]
Compound 18i A5491.43 ± 0.08[1]
Compound 18i (EGFR Kinase) -0.0423[1]
Gefitinib A549Varies[6]
Erlotinib VariousVaries[7]
Lapatinib BT474Varies[8]

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of novel EGFR inhibitors. The piperazine moiety it provides is a key structural feature in many potent inhibitors, contributing to favorable pharmacokinetic and pharmacodynamic properties. The representative synthetic protocol outlined above provides a general framework for the incorporation of this valuable synthon into drug discovery programs targeting EGFR. The biological data for existing piperazine-containing EGFR inhibitors underscore the potential of this chemical space for the development of effective anti-cancer therapeutics. Further exploration and modification of the piperazine substituent can lead to the discovery of next-generation EGFR inhibitors with improved efficacy and resistance profiles.

References

Application of Tert-butyl 2-(piperazin-1-yl)acetate in the Synthesis of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of Tert-butyl 2-(piperazin-1-yl)acetate as a key intermediate in the synthesis of potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. The piperazine moiety is a prevalent scaffold in a multitude of VEGFR-2 inhibitors due to its ability to establish crucial interactions within the ATP-binding pocket of the kinase. The tert-butyl acetate group offers a versatile handle for further synthetic modifications, making it a valuable building block in medicinal chemistry and drug discovery.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it facilitates tumor growth, invasion, and metastasis by promoting tumor angiogenesis. Consequently, inhibiting the VEGFR-2 signaling pathway has emerged as a validated and effective therapeutic strategy in oncology. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.

The piperazine ring is a common structural feature in many of these inhibitors. It often serves as a linker that connects different pharmacophoric elements and can form hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Cys919. "this compound" is a commercially available building block that incorporates this important piperazine scaffold, with the tert-butyl ester providing a protected carboxylic acid functionality that can be deprotected and coupled to other molecular fragments to generate diverse libraries of potential VEGFR-2 inhibitors.

Application in the Synthesis of Piperazinylquinoxaline-Based VEGFR-2 Inhibitors

While direct synthesis examples starting from "this compound" are not extensively detailed in peer-reviewed literature, its application can be clearly demonstrated in the context of synthesizing potent piperazinylquinoxaline-based VEGFR-2 inhibitors. The following sections detail the synthesis of a representative compound, 2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-phenylacetamide (Compound 10a) , and illustrate how "this compound" serves as an ideal starting material for such molecules.

Logical Synthesis Workflow

The general strategy involves the nucleophilic substitution of a halogen on a heterocyclic core with the piperazine nitrogen of a suitable intermediate, followed by amide bond formation. "this compound" can be readily converted to the necessary intermediate for the final coupling step.

G cluster_0 Intermediate Synthesis cluster_1 Final Coupling A This compound C Intermediate Amide A->C Amide Coupling B Amine Coupling Partner (e.g., Aniline) B->C E Final VEGFR-2 Inhibitor C->E Nucleophilic Substitution D 2,3-Dichloroquinoxaline D->E

Caption: Synthetic workflow for a VEGFR-2 inhibitor.

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis of piperazinylquinoxaline derivatives, which are potent VEGFR-2 inhibitors.

Protocol 1: Synthesis of 2-(piperazin-1-yl)-N-phenylacetamide (Intermediate) from this compound

This protocol describes the hypothetical, yet standard, conversion of "this compound" to an amide intermediate required for the final synthesis.

Materials:

  • This compound

  • Aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Amide Coupling: To a solution of aniline (1.0 eq) and a suitable N-protected piperazine acetic acid (1.0 eq) in DCM, add DCC (1.1 eq) and DMAP (0.1 eq). The N-protected piperazine acetic acid can be obtained by the hydrolysis of this compound.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • Purify the resulting crude 2-(piperazin-1-yl)-N-phenylacetamide by column chromatography or recrystallization to obtain the desired intermediate.

Protocol 2: Synthesis of 2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-phenylacetamide (Compound 10a)

This protocol is adapted from the synthesis of similar quinoxaline-based VEGFR-2 inhibitors.[3]

Materials:

  • 2-(piperazin-1-yl)-N-phenylacetamide (from Protocol 1)

  • 2,3-Dichloroquinoxaline

  • Triethylamine (TEA) or other suitable base

  • Acetonitrile or other suitable solvent

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-dichloroquinoxaline (1.0 eq) in acetonitrile, add 2-(piperazin-1-yl)-N-phenylacetamide (1.0 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the final compound, 2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-phenylacetamide.

Quantitative Data

The following table summarizes the in vitro VEGFR-2 inhibitory activity of a series of synthesized piperazinylquinoxaline derivatives, demonstrating the potency of this class of compounds.

Compound IDStructureVEGFR-2 IC50 (µM)Reference
10a 2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-phenylacetamide0.258[3]
10e 2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-(p-tolyl)acetamide0.241[3]
10g 2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide0.332[3]
11 N-benzyl-2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)acetamide0.192[3]
Sorafenib (Reference Compound)0.082[3]

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are critical for angiogenesis.

G VEGFA VEGF-A VEGFR2 VEGFR-2 pY801 pY951 pY1175 pY1214 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2:pY1175->PLCg Activates PI3K PI3K VEGFR2:pY951->PI3K Activates Migration Cell Migration VEGFR2:pY1214->Migration Permeability Vascular Permeability VEGFR2:pY801->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound -based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

"this compound" is a highly valuable and versatile building block for the synthesis of novel VEGFR-2 inhibitors. Its inherent piperazine scaffold is a key pharmacophoric element for potent kinase inhibition, and the protected carboxylic acid functionality allows for straightforward chemical elaboration to explore structure-activity relationships. The protocols and data presented herein provide a solid foundation for researchers in the field of anti-angiogenic drug discovery to utilize this important chemical intermediate in their synthetic endeavors.

References

Application Notes and Protocols: Deprotection of tert-butyl 2-(piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl ester is a common and versatile protecting group for carboxylic acids in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] "Tert-butyl 2-(piperazin-1-yl)acetate" is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of various pharmaceutical agents. The deprotection of the tert-butyl group to yield the corresponding carboxylic acid, 2-(piperazin-1-yl)acetic acid, is a critical step in many synthetic routes.

This document provides detailed application notes and protocols for the efficient deprotection of "this compound" using common acidic reagents. It includes experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the reaction workflow and mechanism.

Reaction Mechanism

The deprotection of a tert-butyl ester under acidic conditions proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA). This protonation increases the electrophilicity of the carbonyl carbon, facilitating the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[1] The tert-butyl cation is subsequently neutralized, typically by deprotonation to form the volatile byproduct isobutylene.[2][3]

Quantitative Data Summary

The efficiency of the deprotection of "this compound" is dependent on the choice of acid, solvent, reaction temperature, and time. Below are tables summarizing typical reaction conditions and analytical parameters for monitoring the reaction progress.

Table 1: Comparison of Common Deprotection Methods

ReagentSolventTemperature (°C)Typical Reaction Time (hours)Typical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temperature1 - 5>90Most common and generally high-yielding method.[4]
Hydrogen Chloride (HCl)Dioxane / MethanolRoom Temperature1 - 3>85Often yields the hydrochloride salt directly, which can be advantageous for purification.[5][6]
Formic AcidNeatRoom Temperature2 - 6VariableA milder alternative, but may require longer reaction times.[3]

Table 2: Analytical Methods for Reaction Monitoring

MethodStationary PhaseMobile Phase ExampleObservation
Thin-Layer Chromatography (TLC)Silica Gel7:3 Hexane:Ethyl Acetate + 0.5% Acetic AcidDisappearance of the starting material spot (higher Rf) and appearance of the product spot (lower Rf, often streaks without acid in the mobile phase).[1]
High-Performance Liquid Chromatography (HPLC)C18 Reverse PhaseGradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B)Decrease in the peak area of the starting material and an increase in the peak area of the more polar product.[7]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the deprotection of "this compound" using a solution of TFA in DCM.[4][8]

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution. Alternatively, a 1:1 (v/v) mixture of DCM and TFA can be used.[8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-5 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1][7]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(piperazin-1-yl)acetic acid.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This protocol provides an alternative method using HCl in dioxane, which often results in the precipitation of the product as its hydrochloride salt.[5][6]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of dioxane in a round-bottom flask with a magnetic stir bar.

  • HCl Addition: Add 4M HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir the reaction for 1-3 hours. The hydrochloride salt of the product may precipitate during the reaction.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Product Isolation:

    • Upon completion, the solvent can be removed under reduced pressure.

    • Alternatively, the product can be precipitated by adding diethyl ether to the reaction mixture.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 2-(piperazin-1-yl)acetic acid hydrochloride.[5]

Visualizations

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product Start Start: This compound in DCM Add_TFA Add TFA (0°C to RT) Start->Add_TFA 1. Stir Stir for 1-5h Add_TFA->Stir 2. Evaporate Evaporate Solvent & Excess TFA Stir->Evaporate Neutralize Neutralize with aq. NaHCO₃ Evaporate->Neutralize 3. Extract Extract with DCM Neutralize->Extract 4. Dry_Concentrate Dry (Na₂SO₄) & Concentrate Extract->Dry_Concentrate 5. Product Final Product: 2-(piperazin-1-yl)acetic acid Dry_Concentrate->Product

Caption: Experimental workflow for the TFA-mediated deprotection.

Deprotection_Mechanism Ester This compound Protonated_Ester Protonated Ester Intermediate Ester->Protonated_Ester + H⁺ Carboxylic_Acid 2-(piperazin-1-yl)acetic acid Protonated_Ester->Carboxylic_Acid Cleavage tButyl_Cation tert-butyl cation Protonated_Ester->tButyl_Cation Cleavage Isobutylene Isobutylene (gas) tButyl_Cation->Isobutylene - H⁺ TFA_anion TFA⁻ H_plus H⁺ (from TFA)

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-(piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl 2-(piperazin-1-yl)acetate. Our aim is to address common challenges and provide practical solutions to ensure successful experimental outcomes.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reactions, side product formation, or product loss during workup and purification.

Potential Causes and Troubleshooting Steps:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions.

    • Poor Reagent Quality: Ensure the purity of your starting materials, particularly piperazine and tert-butyl bromoacetate. Impurities can interfere with the reaction.

    • Inefficient Stirring: In heterogeneous reaction mixtures, ensure vigorous stirring to maximize the contact between reactants.

  • Side Product Formation:

    • Di-alkylation: The most common side product is the di-substituted piperazine, where both nitrogen atoms have reacted with tert-butyl bromoacetate. Strategies to minimize this are discussed in detail in the FAQ section.

    • Hydrolysis of the Ester: The tert-butyl ester group is sensitive to acidic conditions. Avoid strongly acidic workup procedures.

  • Product Loss During Workup and Purification:

    • Aqueous Workup: this compound has some water solubility. Minimize the volume of water used for extraction and consider back-extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

    • Purification: Product can be lost during column chromatography. Ensure proper selection of the stationary and mobile phases to achieve good separation from impurities and minimize tailing.

Question 2: I am observing a significant amount of the di-substituted piperazine by-product. How can I improve the selectivity for mono-alkylation?

Answer: Achieving mono-alkylation of piperazine is a common challenge due to the similar reactivity of both nitrogen atoms. Here are three primary strategies to enhance selectivity for the desired mono-substituted product:

  • Using a Large Excess of Piperazine: By using a significant molar excess of piperazine (e.g., 5 to 10 equivalents) relative to tert-butyl bromoacetate, the statistical probability of the alkylating agent reacting with an unreacted piperazine molecule increases, thus favoring mono-alkylation. The main drawback of this method is the need to remove a large amount of excess piperazine during purification.

  • Mono-Boc Protection Strategy: This involves a two-step process: a. Protection: Protect one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-piperazine. b. Alkylation: React the N-Boc-piperazine with tert-butyl bromoacetate. The Boc group directs the alkylation to the unprotected nitrogen. c. Deprotection: The Boc group can be removed under acidic conditions if the free secondary amine is required for subsequent steps. For the synthesis of this compound, this deprotection step is not necessary. This method offers high selectivity but adds extra steps to the synthesis.

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., hydrochloric acid or acetic acid) forms the piperazine mono-salt in the reaction mixture. The protonated nitrogen is deactivated, thereby directing the alkylation to the free, non-protonated nitrogen. This is a cost-effective, one-pot method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct method is the N-alkylation of piperazine with tert-butyl bromoacetate. To favor mono-alkylation, a large excess of piperazine is often used.

Q2: What are the typical reaction conditions for the alkylation of piperazine with tert-butyl bromoacetate?

A2: A typical procedure involves dissolving a large excess of piperazine in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A base, such as potassium carbonate or sodium bicarbonate, is often added to neutralize the hydrobromic acid formed during the reaction. Tert-butyl bromoacetate is then added dropwise at room temperature or slightly elevated temperatures (40-60 °C), and the reaction is stirred until completion.

Q3: How can I effectively remove the excess piperazine after the reaction?

A3: Excess piperazine can be removed through several methods:

  • Acid Wash: During the aqueous workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic piperazine, causing it to move into the aqueous phase. Care must be taken as the product itself can be protonated and may have some solubility in the aqueous acidic phase.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from residual piperazine and the di-substituted by-product.

Q4: Is the tert-butyl ester group stable during the synthesis and workup?

A4: The tert-butyl ester is sensitive to strong acidic conditions and can be cleaved to form the corresponding carboxylic acid and isobutylene. Therefore, it is crucial to avoid strongly acidic conditions, especially at elevated temperatures, during the reaction and workup. A mild basic or neutral workup is recommended.

Q5: What analytical techniques can be used to confirm the structure and purity of this compound?

A5: The structure and purity of the final product can be confirmed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify the presence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Data Presentation

Table 1: Comparison of Mono-Alkylation Strategies for Piperazine Derivatives

StrategyMolar Ratio (Piperazine:Alkylating Agent)Typical Yield of Mono-substituted ProductAdvantagesDisadvantages
Excess Piperazine 5:1 to 10:150-70%One-step reaction, cost-effective.Difficult removal of excess piperazine, moderate yield.
Mono-Boc Protection 1:1 (for alkylation step)>80% (for alkylation step)High selectivity, clean reaction.Multi-step process (protection/deprotection), higher cost.
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (Salt:Alkylating Agent)60-80%One-pot synthesis, good yields.May require longer reaction times or activation of the alkylating agent.

Experimental Protocols

Protocol 1: Synthesis via Direct Alkylation with Excess Piperazine

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (5.0 eq.) in acetonitrile. Add potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: Slowly add a solution of tert-butyl bromoacetate (1.0 eq.) in acetonitrile to the piperazine solution at room temperature with vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a small amount of water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis via N-Boc-Piperazine

  • Synthesis of N-Boc-Piperazine: Dissolve piperazine (2.0 eq.) in dichloromethane (DCM). Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature. Stir for 20-24 hours. Purify N-Boc-piperazine by extraction or column chromatography.

  • Alkylation: Dissolve N-Boc-piperazine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq.) in anhydrous DMF. Add tert-butyl bromoacetate (1.1 eq.) and stir the reaction at 50 °C until completion (monitored by TLC).

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Visualizations

Synthesis_Routes cluster_0 Strategy 1: Excess Piperazine cluster_1 Strategy 2: Mono-Boc Protection cluster_2 Strategy 3: Mono-Protonation start1 Piperazine (excess) + tert-butyl bromoacetate prod1 This compound start1->prod1 One Step start2 Piperazine + (Boc)2O inter1 N-Boc-piperazine start2->inter1 Protection react2 + tert-butyl bromoacetate prod2 Tert-butyl 4-(tert-butoxycarbonyl)piperazine-1-acetate inter1->prod2 Alkylation start3 Piperazine + Acid (1 eq.) inter2 Piperazine Mono-salt start3->inter2 In Situ Salt Formation react3 + tert-butyl bromoacetate prod3 This compound inter2->prod3 Alkylation

Caption: Alternative synthetic routes for this compound.

Troubleshooting_Workflow start Low Yield Observed q1 Is the reaction complete? start->q1 a1_yes Check Workup & Purification q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No q2 Significant side products? a1_yes->q2 sol2 Minimize aqueous volume. Optimize chromatography. a1_yes->sol2 sol1 Increase reaction time/temp. Check reagent quality. a1_no->sol1 a2_yes Optimize for Selectivity q2->a2_yes Yes a2_no Re-evaluate Reaction Conditions q2->a2_no No sol3 Use excess piperazine. Consider Boc-protection. a2_yes->sol3 a2_no->sol1

Caption: Troubleshooting workflow for low reaction yield.

Strategy_Decision_Tree start Choosing a Synthesis Strategy q1 Is high purity the top priority? start->q1 q2 Is cost-effectiveness critical? q1->q2 No strategy1 Use Mono-Boc Protection q1->strategy1 Yes q3 Is a one-pot procedure preferred? q2->q3 Yes strategy2 Use Excess Piperazine q2->strategy2 No q3->strategy2 No strategy3 Use Mono-Protonation q3->strategy3 Yes

Caption: Decision tree for selecting a synthesis strategy.

Technical Support Center: N-Alkylation of Tert-butyl 2-(piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the N-alkylation of tert-butyl 2-(piperazin-1-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of this compound?

A1: The two primary methods for N-alkylation of piperazine derivatives like this compound are direct alkylation and reductive amination.[1]

  • Direct Alkylation: This involves the reaction of the piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1][2] It is a straightforward and common technique.

  • Reductive Amination: This is a two-step, one-pot process where the piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by an agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product.[1][3] This method is particularly useful for avoiding the formation of quaternary ammonium salts.[1][4]

Q2: How can I selectively achieve mono-alkylation at the N4 position and avoid di-alkylation?

A2: Achieving selective mono-alkylation is a primary challenge due to the two reactive nitrogen atoms in the piperazine ring. Here are key strategies to favor mono-alkylation:

  • Control Stoichiometry: Using an excess of the piperazine derivative relative to the alkylating agent can favor mono-alkylation.[1][2]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Use of a Protecting Group: While this compound already has one nitrogen substituted, preventing di-alkylation on that nitrogen, the other nitrogen can still be di-alkylated to form a quaternary ammonium salt. If working with unsubstituted piperazine, using a mono-protected version like N-Boc-piperazine is the most reliable method to ensure mono-alkylation.[1][3]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for reaction success.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective.[1] It is recommended to use at least 1.5-2.0 equivalents of the base.

  • Solvents: Polar aprotic solvents are typically used to ensure the reagents are soluble. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices.[1] It is crucial to use anhydrous solvents to prevent side reactions.

Q4: My N-alkylated product is highly water-soluble, making extraction difficult. What can I do?

A4: High water solubility of the product can be due to the formation of a quaternary ammonium salt, a common side reaction.[3] To address this:

  • Reaction Control: Consider using reductive amination instead of direct alkylation to prevent the formation of quaternary salts.[3][4]

  • Work-up Modification: During the work-up, try neutralizing the aqueous layer with a base like sodium carbonate to deprotonate the product, which may decrease its water solubility and improve extraction into an organic solvent.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Yield Inactive catalyst (if applicable)Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen).[1]
Insufficient base strength or amountUse a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1]
Poor solubility of reagentsSwitch to a more polar aprotic solvent such as DMF.[1]
Low reaction temperatureMany N-alkylation reactions require heating to proceed at a reasonable rate.[1]
Formation of Di-alkylated Byproduct (Quaternary Salt) Incorrect stoichiometryUse an excess of the piperazine relative to the alkylating agent.[1]
Rapid addition of the alkylating agentAdd the alkylating agent slowly to the reaction mixture.[1]
Reaction methodConsider using reductive amination, which avoids the formation of quaternary ammonium salts.[3][4]
Reaction Stalls (Incomplete Conversion) Poor solubility of reagentsChange to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[1]
Reversible reaction equilibriumEnsure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1]
Catalyst poisoning (if applicable)Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]
Side Reactions/Product Decomposition Unstable alkylating agent or productLower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1]
Poor Reproducibility Sensitivity to trace impuritiesUse high-purity reagents and anhydrous solvents.[1]
Inconsistent inert atmosphereEnsure the reaction vessel is properly purged and maintained under an inert atmosphere.[1]

Visualizing Reaction Pathways and Workflows

cluster_main Desired N-Alkylation Pathway cluster_side Potential Side Reaction A This compound D Desired N-alkylated Product A->D + R-X, Base B Alkyl Halide (R-X) B->D C Base (e.g., K2CO3) C->D E Desired N-alkylated Product G Quaternary Ammonium Salt (Di-alkylation Byproduct) E->G + R-X F Alkyl Halide (R-X) F->G

Caption: Desired N-alkylation pathway and a common side reaction leading to a quaternary ammonium salt.

Caption: A logical workflow for troubleshooting low yield or incomplete N-alkylation reactions.

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation

This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., alkyl bromide or iodide, 1.0-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the anhydrous solvent.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add the alkyl halide to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Reductive Amination

This protocol provides an alternative to direct alkylation, particularly to avoid quaternary salt formation.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a reaction flask, dissolve this compound and the aldehyde or ketone in the solvent.

  • Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of Tert-butyl 2-(piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the chromatographic purification of "Tert-butyl 2-(piperazin-1-yl)acetate".

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound via column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Compound is not moving off the baseline (Rf ≈ 0) on a silica gel TLC plate. The highly basic piperazine nitrogen atoms are strongly interacting with the acidic silica gel stationary phase.1. Add a basic modifier: Prepare your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) with an added amine like 1-2% Triethylamine (TEA) or 0.5-1% ammonium hydroxide. This will neutralize the acidic silanol groups.[1] 2. Pre-treat the TLC plate: Run the plate in a solvent system containing TEA before spotting your compound.[1]
Significant peak tailing or streaking on the column. Strong acid-base interaction between the basic amine compound and the acidic silica gel.[1] This can lead to slow desorption kinetics and an uneven elution front.1. Use a basic modifier: As above, add Triethylamine or another competing amine to your mobile phase to reduce interactions.[1] 2. Switch to a different stationary phase: Consider using an amine-functionalized silica column (NH2-silica) which is less acidic and designed for purifying basic compounds. 3. Consider Reversed-Phase Chromatography: Purifying on a C18 column at a high mobile phase pH can neutralize the amine, making it more hydrophobic and improving peak shape.[1]
The compound appears to be degrading on the column. The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds. The tert-butyl ester group could be susceptible to hydrolysis.1. Deactivate the silica gel: Use a mobile phase containing a basic modifier like TEA. 2. Minimize contact time: Use flash chromatography with slightly higher pressure to speed up the separation. 3. Switch to a less acidic stationary phase: Use neutral alumina or an amine-functionalized column.
Poor separation between the desired product and impurities. The chosen mobile phase does not provide adequate selectivity for the components in your mixture.1. Optimize the solvent system: Systematically test different solvent combinations and gradients using TLC. Try different solvent classes (e.g., switch from an alcohol like methanol to acetonitrile). 2. Change the stationary phase: If normal-phase fails, try reversed-phase (C18) or an amine-functionalized column, as the change in mechanism may provide the necessary selectivity.
The compound crystallizes or precipitates on the column, blocking flow. The crude sample is too concentrated, or the chosen mobile phase is a poor solvent for the compound at the concentration loaded.1. Use a stronger solvent for loading: Dissolve the crude material in a minimal amount of a stronger solvent (like dichloromethane) than the eluent before loading.[2] 2. Perform dry loading: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This avoids using a strong solvent directly on the column.[2] 3. Run a wider column: This can help prevent blockages if a high sample load is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound on standard silica gel?

The primary challenge is the strong interaction between the basic piperazine amine groups and the acidic silanol groups on the surface of standard silica gel.[1] This acid-base interaction can lead to irreversible adsorption, peak tailing, loss of material, and poor separation.[1]

Q2: What are the most common impurities I should expect?

Common impurities depend on the synthetic route but often include:

  • Unreacted Piperazine: Highly polar, may stick to the baseline without a mobile phase modifier.

  • Di-substituted Piperazine: The product of the alkylating agent reacting with both the N1 and N4 nitrogens of piperazine.

  • Hydrolyzed Product: Cleavage of the tert-butyl ester to the corresponding carboxylic acid, which will be very polar.

Q3: Which chromatographic method is best: normal-phase, amine-functionalized, or reversed-phase?

The best method depends on the specific impurities you need to remove and available resources.

Method Advantages Disadvantages Best For...
Normal-Phase (Silica + Amine Modifier) - Uses common, inexpensive materials (silica gel). - Solvents are often more volatile, making product isolation easier.- Requires careful optimization of the amine modifier. - May still exhibit some peak tailing.[1] - Modifier (e.g., TEA) must be removed from final product.General purpose purification when impurities have significantly different polarities.
Amine-Functionalized Silica - Excellent peak shape for basic compounds.[1] - Highly reproducible results. - No need for mobile phase modifiers.- More expensive than standard silica gel.High-purity isolation of basic compounds, especially when normal-phase with modifiers fails to give good resolution.
Reversed-Phase (C18) - Offers a completely different selectivity compared to normal-phase. - Can be very effective for separating polar compounds.- Requires aqueous mobile phases, which can be harder to evaporate. - May require pH adjustment of the mobile phase for good retention and peak shape.[1]Separating mixtures that are difficult to resolve on normal-phase or when dealing with very polar impurities.

Q4: How do I choose a starting solvent system for TLC analysis?

A good starting point for normal-phase TLC on silica gel is a mixture of a non-polar and a polar solvent.

  • System 1: 10% Methanol in Dichloromethane (DCM).

  • System 2: 30-50% Ethyl Acetate in Hexanes.

To each of these, add 1% Triethylamine (TEA) to mitigate the issues with the basic amine. Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3-0.4 for optimal column separation.

Experimental Protocols

Protocol 1: Purification by Normal-Phase Chromatography with a Basic Modifier

This protocol uses standard silica gel with triethylamine (TEA) added to the mobile phase.

  • Eluent Selection:

    • Develop a suitable eluent system using TLC plates. Test various ratios of Dichloromethane/Methanol or Ethyl Acetate/Hexane.

    • To each test solvent, add 1% v/v Triethylamine (TEA).

    • The ideal eluent should provide good separation and an Rf value of ~0.35 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:4:1 DCM/Methanol/TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a suitable solvent like Dichloromethane.

    • Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[2]

    • Carefully add the dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution, collecting fractions.

    • Monitor the separation by analyzing collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and TEA under reduced pressure. Further purification by acid-base extraction or co-evaporation with a solvent like toluene may be needed to remove residual TEA.

Protocol 2: Purification using an Amine-Functionalized Silica Column

This method is simpler as it does not require a mobile phase modifier.

  • Eluent Selection:

    • Use an amine-functionalized TLC plate (or a standard silica plate, knowing the Rf will be lower than on the column).

    • Develop a solvent system using Ethyl Acetate/Hexane or Dichloromethane/Methanol. No TEA is needed.

    • Aim for an Rf of 0.3-0.4 for the target compound.

  • Column Packing:

    • Use a pre-packed amine-functionalized silica cartridge or pack a column with NH2-silica using your chosen eluent.

  • Sample Loading:

    • Dry loading (as described in Protocol 1) is preferred for best resolution. Wet loading (dissolving the sample in a minimum amount of the mobile phase) is also an option.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor via TLC.

  • Product Isolation:

    • Combine the pure fractions and evaporate the solvent. No modifier needs to be removed.

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_purification Purification Stage cluster_analysis Analysis & Isolation synthesis Crude Product (Post-Synthesis) tlc TLC Analysis (Solvent System Scout) synthesis->tlc Spot loading Sample Loading (Dry or Wet) tlc->loading column Column Chromatography (Silica, NH2-Silica, or C18) loading->column elution Elution & Fraction Collection column->elution analysis Fraction Analysis (TLC) elution->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: General workflow for the chromatographic purification of this compound.

troubleshooting_logic start Poor Separation or Peak Tailing? mod_check Is a basic modifier (e.g., 1% TEA) in use? start->mod_check switch_rp Action: Switch to Reversed-Phase (C18). start->switch_rp Alternative add_mod Action: Add 1-2% TEA to the mobile phase. mod_check->add_mod No change_phase Problem Persists? mod_check->change_phase Yes add_mod->change_phase switch_nh2 Action: Switch to an Amine (NH2) Column. change_phase->switch_nh2 Yes success Resolution Improved change_phase->success No switch_nh2->success switch_rp->success

Caption: Troubleshooting logic for poor separation of basic amine compounds on silica gel.

References

Technical Support Center: Optimizing Reactions with Tert-butyl 2-(piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve reaction yields and address common challenges when working with Tert-butyl 2-(piperazin-1-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a bifunctional molecule commonly used as a linker in the synthesis of more complex molecules, particularly in drug discovery. Its piperazine ring offers two distinct nitrogen atoms: a secondary amine that is a good nucleophile for reactions such as acylation, alkylation, and reductive amination, and a tertiary amine. It is frequently employed in the development of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1][2]

Q2: Why is the secondary amine of this compound the more reactive site for N-functionalization?

A2: The secondary amine in the piperazine ring is significantly more nucleophilic and less sterically hindered than the tertiary amine. The lone pair of electrons on the secondary amine is more available for attacking electrophiles. The tertiary amine is already bonded to three carbon atoms, making it sterically crowded and electronically less available for further alkylation.

Q3: Can the tert-butyl ester group be cleaved during reactions?

A3: The tert-butyl ester is generally stable under basic and neutral conditions. However, it is sensitive to strong acids. Care should be taken to avoid highly acidic conditions during the reaction or workup to prevent premature deprotection of the ester. If acidic conditions are necessary, a thorough analysis of the product mixture for the corresponding carboxylic acid is recommended.

Troubleshooting Guides

This section provides detailed troubleshooting for common low-yield issues encountered in three key reaction types involving this compound: Amide Coupling (Acylation), N-Alkylation, and Reductive Amination.

Issue 1: Low Yield in Amide Coupling (Acylation) Reactions

Low yields in the acylation of this compound with a carboxylic acid are a frequent challenge. The following guide will help you diagnose and resolve common problems.

Troubleshooting Workflow for Amide Coupling

start Low Yield in Amide Coupling check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents reagent_purity Impure or Wet Reactants/Solvents? check_reagents->reagent_purity check_conditions 2. Verify Reaction Conditions base_issue Inappropriate Base? check_conditions->base_issue check_workup 3. Review Workup & Purification extraction_loss Product Loss During Extraction? check_workup->extraction_loss coupling_reagent Inefficient Coupling Reagent? reagent_purity->coupling_reagent No solve_purity Use fresh, anhydrous reagents and solvents. Verify stoichiometry (typically 1.1-1.5 eq of coupling reagent). reagent_purity->solve_purity Yes coupling_reagent->check_conditions No solve_coupling Switch to a stronger coupling reagent (e.g., HATU, HBTU). Consider in situ formation of an acid chloride. coupling_reagent->solve_coupling Yes temp_time Suboptimal Temperature/Time? base_issue->temp_time No solve_base Use a non-nucleophilic base (e.g., DIPEA, TEA). Ensure at least 2-3 equivalents are used. base_issue->solve_base Yes temp_time->check_workup No solve_temp Start at 0°C and warm to RT. Monitor reaction by TLC/LC-MS to determine optimal time. temp_time->solve_temp Yes purification_issue Difficulty in Purification? extraction_loss->purification_issue No solve_extraction Adjust pH of aqueous layer before extraction. Use a different extraction solvent. extraction_loss->solve_extraction Yes solve_purification Optimize chromatography conditions (e.g., solvent system, gradient). purification_issue->solve_purification Yes

Caption: Troubleshooting workflow for low-yield amide coupling.

Quantitative Data: Amide Coupling Reagent Comparison (Illustrative)

Carboxylic Acid (1.0 eq)Coupling Reagent (1.2 eq)Base (2.5 eq)SolventTemperatureTime (h)Yield (%)
Benzoic AcidEDC/HOBtDIPEADMFRT1265-75
Benzoic AcidHATUDIPEADMFRT485-95
Acetic AcidEDC/HOBtDIPEADCMRT1270-80
Acetic AcidHATUDIPEADCMRT3>90

Experimental Protocol: Amide Coupling using HATU

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: To the stirred solution, add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq).[3][4]

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Issue 2: Low Yield in N-Alkylation Reactions

Direct alkylation of the secondary amine can suffer from low yields due to side reactions or poor reactivity of the alkylating agent.

Troubleshooting Workflow for N-Alkylation

start Low Yield in N-Alkylation check_reagents 1. Evaluate Reactants start->check_reagents alkyl_halide Poor Leaving Group on Alkyl Halide? check_reagents->alkyl_halide check_conditions 2. Optimize Reaction Conditions base_strength Base Too Weak/Strong? check_conditions->base_strength check_side_reactions 3. Investigate Side Reactions over_alkylation Evidence of Di-alkylation? check_side_reactions->over_alkylation alkyl_halide->check_conditions No solve_alkyl_halide Use a more reactive alkyl halide (I > Br > Cl). Consider converting alcohol to tosylate or mesylate. alkyl_halide->solve_alkyl_halide Yes solvent_polarity Inappropriate Solvent? base_strength->solvent_polarity No solve_base Use a stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). Avoid overly strong bases that can cause side reactions. base_strength->solve_base Yes solvent_polarity->check_side_reactions No solve_solvent Use a polar aprotic solvent (e.g., DMF, Acetonitrile). Ensure reactants are fully dissolved. solvent_polarity->solve_solvent Yes solve_over_alkylation Use a 1:1 stoichiometry of reactants. Slowly add the alkyl halide to the reaction mixture. over_alkylation->solve_over_alkylation Yes

Caption: Troubleshooting workflow for low-yield N-alkylation.

Quantitative Data: N-Alkylation Conditions (Illustrative)

Alkyl Halide (1.1 eq)Base (1.5 eq)SolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃Acetonitrile601285-95
Ethyl BromideK₂CO₃DMF702470-80
Benzyl ChlorideK₂CO₃DMF802460-70
Benzyl BromideDIPEAAcetonitrile601250-60

Experimental Protocol: N-Alkylation with an Alkyl Halide

  • Setup: To a solution of this compound (1.0 eq) in anhydrous Acetonitrile, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Addition of Alkyl Halide: Add the alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and monitor by TLC. The reaction is typically complete in 12-24 hours.

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Issue 3: Low Yield in Reductive Amination Reactions

Reductive amination is a powerful method for N-alkylation but can be prone to low yields if not optimized.

Troubleshooting Workflow for Reductive Amination

start Low Yield in Reductive Amination check_imine_formation 1. Verify Imine/Iminium Formation start->check_imine_formation ph_conditions Incorrect pH for Imine Formation? check_imine_formation->ph_conditions check_reduction 2. Check Reduction Step reducing_agent Ineffective Reducing Agent? check_reduction->reducing_agent check_workup 3. Review Workup product_loss Product Lost During Workup? check_workup->product_loss ph_conditions->check_reduction No solve_ph Add catalytic acetic acid to promote imine formation. ph_conditions->solve_ph Yes side_reactions Aldehyde/Ketone Reduction? reducing_agent->side_reactions No solve_reducing_agent Use a fresh, anhydrous reducing agent. Ensure correct stoichiometry (1.2-1.5 eq). reducing_agent->solve_reducing_agent Yes side_reactions->check_workup No solve_side_reactions Use a milder reducing agent (e.g., NaBH(OAc)₃). Add reducing agent after imine formation is complete. side_reactions->solve_side_reactions Yes solve_workup Carefully neutralize the reaction before extraction. Perform multiple extractions. product_loss->solve_workup Yes

Caption: Troubleshooting workflow for low-yield reductive amination.

Quantitative Data: Reductive Amination Conditions (Illustrative)

Aldehyde/Ketone (1.1 eq)Reducing Agent (1.5 eq)SolventAdditiveTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCEAcetic Acid (cat.)12>90
CyclohexanoneNaBH(OAc)₃DCEAcetic Acid (cat.)1680-90
BenzaldehydeNaBH₄Methanol-4 (after imine formation)75-85
CyclohexanoneNaCNBH₃MethanolAcetic Acid (cat.)1270-80

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • Setup: Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in 1,2-Dichloroethane (DCE).[5][6]

  • Imine Formation: Add a catalytic amount of acetic acid to the mixture and stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.[5][6][7][8][9]

  • Reaction: Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

References

Solubility of "Tert-butyl 2-(piperazin-1-yl)acetate" in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Tert-butyl 2-(piperazin-1-yl)acetate in organic solvents. It includes troubleshooting guides and frequently asked questions (FAQs) to assist with experimental challenges.

Solubility Data

Quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. The following table provides a template for documenting experimentally determined solubility. Researchers are strongly encouraged to determine solubility in their specific solvent systems.

SolventTemperature (°C)Solubility (mg/mL)MethodNotes
Dimethyl Sulfoxide (DMSO)25Data not availableVisual
Ethanol25Data not availableVisual
Methanol25Data not availableVisual
Dichloromethane (DCM)25Data not availableVisual
Acetonitrile (ACN)25Data not availableVisual
N,N-Dimethylformamide (DMF)25Data not availableVisual
Water25Data not availableVisualThe presence of a piperazine ring suggests potential aqueous solubility, possibly pH-dependent.

Note: The physical form of this compound is a liquid[1]. It is described as colorless to light yellow[2].

Experimental Protocols

Precise determination of solubility is critical for successful experimental outcomes. Below are detailed methodologies for assessing the solubility of this compound.

Protocol 1: Visual Assessment of Solubility (Kinetic Method)

This method provides a rapid, qualitative assessment of solubility.

Materials:

  • This compound

  • Selection of organic solvents (e.g., DMSO, Ethanol, Methanol)

  • Vortex mixer

  • Calibrated pipettes

  • Clear glass vials (e.g., 1.5 mL or 4 mL)

Procedure:

  • Add a known volume of the solvent to a clear glass vial.

  • Add a small, pre-weighed amount of this compound to the solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • If the compound has completely dissolved, incrementally add more of the compound until a saturated solution (indicated by the presence of undissolved material) is achieved.

  • Record the maximum amount of compound that fully dissolves in the specific volume of solvent to determine the approximate solubility.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, providing a more accurate and quantitative measurement.

Materials:

  • This compound

  • Chosen organic solvent

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

  • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the vial to pellet the excess, undissolved solid.

  • Carefully extract a sample of the supernatant, ensuring no solid particles are disturbed.

  • Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Troubleshooting Guide & FAQs

Q1: I am observing a precipitate when I dilute my stock solution of this compound in an aqueous buffer. What should I do?

A1: This is a common issue when a compound dissolved in a high-concentration organic stock solution is introduced into an aqueous medium where its solubility is lower.

  • Troubleshooting Steps:

    • Decrease the final concentration: Your experimental concentration may be above the solubility limit in the final aqueous buffer. Try performing serial dilutions.

    • Optimize the solvent system: While preparing your working solution, add the stock solution to the aqueous buffer while vortexing to promote rapid dispersion[3].

    • pH Adjustment: The piperazine moiety in the compound is basic. Adjusting the pH of your aqueous buffer to be more acidic can increase the solubility of basic compounds[3].

    • Use of Co-solvents: Consider if your experimental system can tolerate a small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous medium.

Q2: My compound appears to be insoluble in non-polar solvents. Why is this?

A2: The structure of this compound contains polar functional groups (ester and two amine groups) which generally leads to poor solubility in non-polar solvents. The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents[4].

Q3: How can I quickly determine if my compound is an acid or a base?

A3: A simple litmus test can be performed if the compound is water-soluble. Dissolve a small amount in neutral water and test the pH. A pH above 7 indicates a basic compound, while a pH below 7 suggests it is acidic[5]. Given the presence of the piperazine ring, this compound is expected to be basic.

Q4: What are common sources of error in solubility experiments?

A4:

  • Temperature fluctuations: Solubility is temperature-dependent. Ensure your experiments are conducted at a constant, controlled temperature[6].

  • Insufficient equilibration time: For equilibrium solubility measurements, it is crucial to allow sufficient time for the dissolution process to reach a steady state[6].

  • Inaccurate measurements: Precise weighing of the solute and measurement of the solvent volume are critical for accurate results[6].

  • Impurity of the compound: The presence of impurities can affect the measured solubility[6]. Ensure you are using a compound of high purity.

Visualized Workflows

Solubility_Testing_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination start Start: Obtain Compound prep_solvent Select Solvent start->prep_solvent add_small_amount Add Small Amount of Compound to Solvent prep_solvent->add_small_amount vortex Vortex Vigorously add_small_amount->vortex observe Visually Inspect for Dissolution vortex->observe result Completely Dissolved? observe->result add_excess Add Excess Compound result->add_excess No result->add_excess Yes (Proceed for quantification) equilibrate Equilibrate (Shake for 24-48h) add_excess->equilibrate separate Centrifuge & Filter Supernatant equilibrate->separate analyze Analyze Concentration (HPLC/UV-Vis) separate->analyze end End: Determine Solubility analyze->end

Caption: General workflow for determining compound solubility.

Troubleshooting_Precipitation cluster_solutions Potential Solutions issue Issue: Precipitate forms upon dilution of organic stock in aqueous buffer solution1 Lower Final Concentration issue->solution1 solution2 Modify Dilution Technique (e.g., vortexing) issue->solution2 solution3 Adjust pH of Aqueous Buffer issue->solution3 solution4 Introduce a Co-solvent issue->solution4 check Problem Resolved? solution1->check Re-test solution2->check Re-test solution3->check Re-test solution4->check Re-test resolved Yes: Proceed with Experiment check->resolved Yes not_resolved No: Re-evaluate experimental conditions or consider alternative formulation check->not_resolved No

Caption: Troubleshooting logic for precipitation issues.

References

Stability of "Tert-butyl 2-(piperazin-1-yl)acetate" under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of "Tert-butyl 2-(piperazin-1-yl)acetate" under acidic conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an acidic environment?

Tert-butyl esters, including this compound, are designed as protecting groups for carboxylic acids and are characteristically unstable under acidic conditions.[1][2] The presence of acid catalyzes the cleavage of the ester bond to yield the corresponding carboxylic acid (piperazin-1-yl)acetic acid and gaseous isobutylene.[3] This reaction is often a deliberate step in a synthetic sequence known as deprotection.[2][4]

Q2: My acid-mediated deprotection (cleavage) of the tert-butyl ester is incomplete. What steps can I take to improve the yield?

If you are experiencing an incomplete reaction, consider the following adjustments:

  • Increase Acid Concentration: The rate of cleavage is dependent on the acid strength and concentration. Using a higher concentration of acid, such as moving from 20% to 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), can accelerate the reaction.[5][6]

  • Extend Reaction Time: Monitor the reaction over a longer period. Some substrates may require several hours for complete conversion.[6] Taking aliquots at regular intervals for analysis by HPLC or TLC is crucial to determine the optimal reaction time.[5]

  • Increase Temperature: While most deprotections are run at room temperature, gently warming the reaction mixture can increase the rate of cleavage.[6] However, be cautious, as this may also promote side reactions or degradation of sensitive substrates.

Q3: I'm observing unexpected side products during the acidic workup or deprotection. What are they and how can I prevent their formation?

The cleavage of a tert-butyl ester proceeds through a stable tertiary tert-butyl carbocation intermediate.[1] This cation is electrophilic and can react with any nucleophiles present in the reaction mixture, leading to unwanted side products. This is particularly problematic for substrates containing electron-rich aromatic rings or other nucleophilic functional groups.

To mitigate this, it is common practice to add "scavengers" to the reaction mixture. These are reagents that trap the tert-butyl cation. Common scavengers include:

  • Triisopropylsilane (TIS)

  • Water

  • Thioanisole

Q4: Will the acidic conditions used for deprotection affect the integrity of the piperazine ring?

Under the typical conditions used for tert-butyl ester cleavage (e.g., TFA in DCM, HCl in dioxane at room temperature), the piperazine ring is generally stable. Piperazine is a robust heterocycle, though it can degrade under more extreme conditions, such as high temperatures (150-175 °C), which are not typically employed for this type of deprotection.[7][8]

Q5: What are some milder alternatives to strong acids like TFA for cleaving the tert-butyl ester if my compound is sensitive?

For substrates that are sensitive to harsh acidic conditions, several milder methods can be employed for deprotection:

  • Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid is an effective and environmentally benign reagent for cleaving tert-butyl esters and is compatible with other acid-sensitive groups like benzyl esters.[6][9][10]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can selectively cleave tert-butyl esters, sometimes in the presence of other acid-labile groups like N-Boc.[11][12]

  • Silica Gel: Refluxing the compound with chromatography-grade silica gel in a solvent like toluene can also effect cleavage.[6][13]

Summary of Common Acidic Deprotection Conditions
Acid ReagentTypical ConcentrationSolventTemperature (°C)Typical DurationNotes
Trifluoroacetic Acid (TFA)20-95% (v/v)Dichloromethane (DCM)20-250.5 - 5 hoursMost common method; scavengers are often required.[6]
Hydrogen Chloride (HCl)1 M - 4 MDioxane, Ethyl Acetate, Acetic Acid20-25VariableA classic and effective method.[6][11]
Formic Acid88-98%As solvent20-25VariableSuitable for use on β-lactam substrates.[1]
Phosphoric Acid85 wt% (aqueous)Dichloromethane (DCM)20-25~14 hoursA milder, environmentally benign alternative.[10]
Zinc Bromide (ZnBr₂)>500 mol %Dichloromethane (DCM)20-2512 - 24 hoursLewis acid condition, useful for selective deprotection.[11]

Visualized Mechanisms and Workflows

Acid-Catalyzed Cleavage Mechanism

The deprotection of a tert-butyl ester under acidic conditions follows a unimolecular elimination (E1) mechanism. The key steps are the initial protonation of the ester's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then deprotonates to form isobutylene gas.[1][4]

G Acid-Catalyzed Cleavage of a Tert-Butyl Ester sub Tert-butyl Ester (R-CO-O-tBu) protonation 1. Protonation (Carbonyl Oxygen) sub->protonation + H+ intermediate1 Protonated Ester protonation->intermediate1 cleavage 2. C-O Bond Cleavage (Rate-Determining Step) intermediate1->cleavage carbocation Tert-butyl Cation + Carboxylic Acid (R-COOH) cleavage->carbocation elimination 3. Deprotonation (Elimination) carbocation->elimination products Isobutylene + Regenerated Acid (H+) elimination->products

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues encountered during the cleavage of tert-butyl esters.

G start Reaction Issue? incomplete Incomplete Cleavage? start->incomplete Yes side_products Side Products Observed? start->side_products Yes degradation Substrate Degradation? start->degradation Yes sol_incomplete Increase acid concentration, extend reaction time, or gently increase temperature. incomplete->sol_incomplete sol_side_products Add scavengers like Triisopropylsilane (TIS) and/or water to trap t-butyl cation. side_products->sol_side_products sol_degradation Switch to milder conditions: - Aq. Phosphoric Acid - ZnBr₂ in DCM - Silica gel in Toluene degradation->sol_degradation

Caption: Troubleshooting workflow for tert-butyl ester cleavage.

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Deprotection

This protocol describes a standard method for cleaving a tert-butyl ester using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Preparation: Dissolve the tert-butyl ester-protected compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition (Optional): If the substrate is sensitive to cationic alkylation, add scavengers such as Triisopropylsilane (TIS) (1.1 to 1.5 equivalents) and water (1.1 to 1.5 equivalents).

  • Initiation: Cool the solution to 0 °C using an ice bath. Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically 1-4 hours). Monitor the reaction's progress periodically by TLC or HPLC.[5]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification: The resulting crude carboxylic acid can be purified by a suitable method, such as precipitation from a non-polar solvent (e.g., diethyl ether or hexane), column chromatography, or recrystallization.

Protocol 2: HPLC-Based Monitoring of Deprotection

High-Performance Liquid Chromatography (HPLC) is an excellent technique for accurately monitoring the disappearance of the starting material and the appearance of the product.[5]

  • Method Development: Develop an HPLC method (typically reverse-phase) that clearly resolves the starting tert-butyl ester from the final carboxylic acid product. A gradient elution using water and acetonitrile with a small amount of acid (e.g., 0.1% TFA or formic acid) is common.

  • Initial Sample (t=0): Before adding the deprotection acid (e.g., TFA), withdraw a small aliquot (e.g., 10-20 µL) from the reaction vessel.

  • Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it significantly (e.g., 100- to 1000-fold) in a vial containing a suitable solvent, such as a mixture of mobile phase A and B.[5] This stops the reaction and prepares the sample for injection.

  • Time-Point Sampling: After initiating the deprotection reaction, take aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h). Quench and dilute each sample in the same manner.

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Data Interpretation: By integrating the peak areas of the starting material and product at each time point, you can calculate the percentage conversion and determine when the reaction has reached completion.

Experimental Workflow Diagram

G start Dissolve Substrate in Anhydrous Solvent t0 Take t=0 Aliquot start->t0 add_reagents Add Scavengers (optional) then add Acid (e.g., TFA) t0->add_reagents react Stir at RT, Monitor via TLC/HPLC add_reagents->react sample Take Aliquots at Time Intervals react->sample quench Quench & Dilute Aliquots sample->quench hplc Analyze by HPLC quench->hplc check Reaction Complete? hplc->check check->sample No workup Concentrate & Purify Final Product check->workup Yes

Caption: Experimental workflow for monitoring tert-butyl ester cleavage.

References

Technical Support Center: Optimizing Deprotection of Tert-butyl 2-(piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of tert-butyl 2-(piperazin-1-yl)acetate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the tert-butyl protecting group from this piperazine derivative. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your deprotection reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the deprotection of this compound, providing potential causes and recommended solutions.

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material in the crude product mixture (detected by TLC, LC-MS, or NMR).

  • Lower than expected yield of the deprotected product.

Possible CauseRecommended Solution
Insufficient Acid The amount of acid (e.g., TFA or HCl) may be inadequate to drive the reaction to completion. Increase the equivalents of the acid. For TFA, concentrations of 20-50% (v/v) in DCM are common, but for stubborn reactions, using neat TFA can be effective.[1][2][3] For HCl in dioxane, using a 4M solution is a standard protocol.[4][5]
Short Reaction Time The reaction may not have been allowed to run long enough. Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed. Deprotections can range from 30 minutes to several hours.[5][6]
Low Reaction Temperature Most deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be beneficial, but be mindful of potential side reactions.[7]
Poor Solubility The starting material may not be fully dissolved in the chosen solvent, limiting its exposure to the acid. Try a different solvent system to improve solubility.
Issue 2: Formation of Side Products

Symptoms:

  • Presence of unexpected spots on TLC or peaks in LC-MS.

  • Difficulty in purifying the desired product.

Possible CauseRecommended Solution
Alkylation by Tert-butyl Cation The tert-butyl cation generated during deprotection is an electrophile that can alkylate nucleophilic sites on your molecule.[3] The addition of a scavenger, such as triethylsilane or thioanisole, can trap the tert-butyl cation and prevent side reactions.
Degradation of Other Functional Groups If your molecule contains other acid-sensitive functional groups, they may be cleaved under the reaction conditions. Consider using milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time.
Formation of Difficult-to-Handle Salts The trifluoroacetate salt of the deprotected piperazine can sometimes be oily or difficult to isolate. Consider using 4M HCl in dioxane, which often produces a crystalline hydrochloride salt that is easier to handle.[1][4]
Issue 3: Low Yield After Work-up

Symptoms:

  • Significant loss of product during the extraction and isolation phases.

Possible CauseRecommended Solution
Incomplete Extraction The deprotected product, especially in its free base form, may have some water solubility. Perform multiple extractions (at least 3) with a suitable organic solvent to ensure complete recovery from the aqueous phase.
Incorrect pH During Work-up Ensure that the aqueous layer is sufficiently basic (pH > 8) during the neutralization step to convert the product to its free base, which is more soluble in organic solvents. Use a saturated solution of sodium bicarbonate or sodium carbonate for basification.
Product Precipitation The hydrochloride salt of the deprotected product may precipitate from the reaction mixture when using HCl in dioxane. This can be an effective method of isolation by filtration, followed by washing with a non-polar solvent like diethyl ether.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting this compound?

A1: The two most common methods are:

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM): A solution of TFA in DCM (typically 20-50% v/v) is a widely used and effective method for cleaving tert-butyl esters.[1][2]

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane: This is a common alternative to TFA and can be advantageous as it often yields a crystalline hydrochloride salt of the product, which can simplify purification.[4][5]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you should see the disappearance of the starting material spot and the appearance of a new, more polar spot for the product. LC-MS can confirm the mass of the deprotected product.

Q3: What is the mechanism of acid-catalyzed deprotection of a tert-butyl ester?

A3: The deprotection proceeds via an acid-catalyzed elimination. The acid protonates the carbonyl oxygen of the ester, making it more electrophilic. This facilitates the cleavage of the C-O bond, leading to the formation of the carboxylic acid and a stable tert-butyl cation. The tert-butyl cation is then typically neutralized by deprotonation to form isobutylene gas.[1][8]

Q4: When should I use a scavenger in my deprotection reaction?

A4: A scavenger should be used if your molecule contains other nucleophilic functional groups that could be alkylated by the tert-butyl cation generated during the reaction.[3] Common scavengers include triethylsilane and thioanisole.

Q5: What is the best way to work up the reaction mixture after deprotection?

A5: A typical work-up involves removing the volatile acid and solvent under reduced pressure. The residue is then dissolved in water and the pH is adjusted to be basic (pH > 8) with a base like saturated sodium bicarbonate. The aqueous layer is then extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried over an anhydrous salt (like Na2SO4), filtered, and concentrated to give the deprotected product.

Data Presentation

The following table summarizes typical reaction conditions for the deprotection of this compound based on literature for analogous compounds. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

ReagentSolventConcentrationTemperature (°C)Time (h)Typical YieldNotes
TFADCM20-50% (v/v)Room Temp1 - 4>90%A common and generally effective condition.[1][2]
TFANeat100%Room Temp0.5 - 1>95%For more resistant substrates; requires careful removal of excess TFA.[3]
HCl in DioxaneDioxane4 MRoom Temp1 - 3>95%Often yields a crystalline HCl salt, simplifying isolation.[4][5][6]
ZnBr₂DCM1.5 MRoom Temp12 - 24VariableA milder Lewis acid alternative, useful if other acid-labile groups are present.[9]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv, or a pre-made 20-50% v/v solution in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected 2-(piperazin-1-yl)acetic acid.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by adding diethyl ether to facilitate further precipitation.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain 2-(piperazin-1-yl)acetic acid hydrochloride.

Mandatory Visualizations

Deprotection_Mechanism start This compound protonated_ester Protonated Ester Intermediate start->protonated_ester Protonation acid H⁺ (from TFA or HCl) acid->protonated_ester product 2-(Piperazin-1-yl)acetic Acid protonated_ester->product Cleavage tbutyl_cation Tert-butyl Cation protonated_ester->tbutyl_cation isobutylene Isobutylene (gas) tbutyl_cation->isobutylene Deprotonation

Caption: Acid-catalyzed deprotection mechanism of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Substrate in Solvent add_acid Add Acid (TFA or HCl) dissolve->add_acid react Stir at Room Temperature add_acid->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Neutralize with Base concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (if necessary) dry_concentrate->purify

Caption: General experimental workflow for the deprotection of this compound.

References

Technical Support Center: Byproduct Formation During Tert-Butyl Ester Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to byproduct formation during the cleavage of tert-butyl (t-Bu) esters.

Troubleshooting Guide

Issue 1: Observation of Unexpected Byproducts in Analysis (e.g., HPLC, LC-MS)

Symptoms:

  • Appearance of unexpected peaks in analytical data.

  • Mass increase of +56 Da or multiples thereof in the mass spectrum, corresponding to the addition of a tert-butyl group.[1]

Primary Cause: The primary cause of byproduct formation is the generation of a highly reactive tert-butyl cation (tBu⁺) intermediate during the acidic cleavage of the tert-butyl ester.[1][2] This electrophilic carbocation can then alkylate nucleophilic residues within the target molecule, leading to undesired modifications.[1][2]

Solutions: The most effective way to prevent the formation of these side products is to incorporate "scavengers" into the cleavage cocktail.[2][3] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with your molecule.[2]

Recommended Scavengers: The choice of scavenger depends on the specific nucleophilic residues present in your molecule.[1][2]

ScavengerTarget Residue(s)Typical Concentration (% v/v)Notes
Triisopropylsilane (TIS) Trp, Tyr, Cys2.5 - 5A highly effective and commonly used carbocation scavenger.[2][4]
Triethylsilane (TES) Trp, Met5 - 10Another effective silane-based scavenger.[2]
Water (H₂O) General2.5 - 5Acts as a nucleophile to hydrolyze the tert-butyl cation and is a common component of scavenger cocktails.[2][5]
Thioanisole Met, Trp5Also helps reduce methionine sulfoxide.[2]
1,2-Ethanedithiol (EDT) Cys, Trp2.5A strong nucleophile effective at preventing S-alkylation, but has a strong odor.[2]
Dimethyl Sulfide (DMS) Met5 - 10Effective for preventing methionine alkylation.[2]
Anisole Tyr, Trp-A general-purpose scavenger.[2]
Phenol Tyr, Trp-A good scavenger for protecting tyrosine residues.[2]
Issue 2: Incomplete Cleavage of the Tert-Butyl Ester

Symptoms:

  • Presence of starting material in the crude product after the reaction.[2]

  • A complex mixture of products observed in the analysis.[1]

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The deprotection is an acid-catalyzed reaction. If the acid is too weak or the concentration is too low, the reaction may not go to completion.[3]

    • Solution: For standard cleavages, a 1:1 mixture of trifluoroacetic acid (TFA) and a chlorinated solvent like dichloromethane (DCM) is a good starting point.[3] For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.[3]

  • Inadequate Reaction Time or Temperature: Deprotection requires sufficient time to complete. These reactions are typically run at room temperature (20-25°C), and lower temperatures will slow the reaction rate.[3]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Extend the reaction time until the starting material is fully consumed. Most reactions are complete within a few hours.[3]

  • Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[3]

    • Solution: Use anhydrous solvents when preparing the cleavage cocktail to minimize the presence of excess water.[3]

Issue 3: Degradation of Starting Material or Product

Symptoms:

  • Low yield of the desired product.

  • Appearance of multiple degradation peaks in the analytical data.

Cause: The harsh acidic conditions required for tert-butyl ester cleavage can sometimes damage sensitive molecules.[3]

Solutions:

  • Switch to a Milder Deprotection Method: If you suspect degradation, consider using a milder alternative to strong acids.[3]

    • Aqueous Phosphoric Acid: 85 wt% aqueous phosphoric acid is an effective and environmentally benign reagent for cleaving tert-butyl esters, offering good selectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct formed during tert-butyl ester cleavage and why?

A1: The primary byproducts are tert-butylated derivatives of your molecule.[3] This occurs because the cleavage mechanism generates a stable tertiary carbocation, the tert-butyl cation, which is a potent electrophile.[7][8] This cation can then attack any nucleophilic sites on your molecule of interest.[9]

Q2: Which amino acid residues are most susceptible to tert-butylation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][10][11]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][12][13]

  • Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[2][14]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[2]

Q3: How do I choose the right scavenger for my experiment?

A3: The choice of scavenger depends on the sensitive residues in your molecule. For molecules containing tryptophan, triisopropylsilane (TIS) is highly effective.[2] For methionine-containing peptides, thioanisole or dimethyl sulfide (DMS) can be used to prevent S-alkylation.[2] For cysteine-containing compounds, 1,2-ethanedithiol (EDT) is a good choice.[2] Often, a "scavenger cocktail" containing a combination of scavengers like TIS and water is used to trap a wider range of byproducts.[3]

Q4: Can the tert-butyl cation react with the counter-ion from the acid?

A4: Yes, the tert-butyl cation can react with the trifluoroacetate anion (from TFA) to form tert-butyl trifluoroacetate.[3][15] While this is not a direct issue for your product, it can consume the acid if used in sub-stoichiometric amounts.[3] Using an excess of TFA ensures the deprotection reaction goes to completion.[3]

Q5: Are there analytical methods to detect these byproducts?

A5: Yes, byproducts can be detected and characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).[6][16] Gas chromatography (GC) coupled with mass spectrometry (MS) can also be used to identify volatile byproducts like tert-butyl alcohol.[17][18]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection in Solution
  • Dissolution: Dissolve the tert-butyl ester-protected compound in an anhydrous solvent such as dichloromethane (DCM).[6]

  • Scavenger Addition: Add the appropriate scavenger or scavenger cocktail to the solution. For example, for a tryptophan-containing peptide, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2][6]

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[6]

  • Reaction: Stir the reaction mixture at room temperature (20-25°C) for 1-4 hours.[6]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method (e.g., chromatography, crystallization).[2]

Protocol 2: Cleavage from a Solid-Phase Resin
  • Resin Swelling: Swell the peptide-bound resin in a suitable solvent like DCM.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA and appropriate scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[4][19]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-4 hours.[2]

  • Peptide Isolation: Filter the resin and collect the filtrate containing the deprotected peptide. Wash the resin with a small volume of fresh TFA to ensure complete recovery.[2]

  • Precipitation: Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualizations

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Tert-Butyl Cation cluster_step3 Step 3: Fate of Tert-Butyl Cation tBu_Ester R-CO-O-tBu Protonated_Ester R-C(OH+)-O-tBu tBu_Ester->Protonated_Ester + H+ H_plus H+ Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid tBu_Cation tBu+ Protonated_Ester->tBu_Cation Byproduct tBu-Nu-Residue tBu_Cation->Byproduct + Nucleophilic Residue Trapped_Cation tBu-Scavenger tBu_Cation->Trapped_Cation + Scavenger Nucleophilic_Residue Nu-Residue Scavenger Scavenger

Caption: Mechanism of tert-butyl ester cleavage and byproduct formation.

Troubleshooting_Workflow Start Start: Tert-Butyl Ester Cleavage Check_Completion Reaction Complete? Start->Check_Completion Check_Byproducts Byproducts Observed? Check_Completion->Check_Byproducts Yes Optimize_Conditions Optimize Conditions: - Increase Acid Concentration - Extend Reaction Time - Increase Temperature Check_Completion->Optimize_Conditions No Add_Scavengers Add Scavengers: - TIS, Water, Thioanisole, etc. Check_Byproducts->Add_Scavengers Yes Purify Purify Product Check_Byproducts->Purify No Optimize_Conditions->Start Add_Scavengers->Start End End Purify->End

Caption: Troubleshooting workflow for tert-butyl ester cleavage.

References

Technical Support Center: Navigating Scalability in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of piperazine derivatives, particularly during scale-up operations. Here, you will find troubleshooting guides and frequently asked questions to address common issues, detailed experimental protocols, and data-driven insights to streamline your synthetic workflows.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to specific problems that may arise during the synthesis of piperazine and its derivatives.

Issue 1: Low Yield of Monosubstituted Piperazine and Formation of Disubstituted Byproduct

  • Question: My reaction is yielding a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

    Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

    • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][2]

    • Protecting Group Strategy: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is subsequently removed after the substitution reaction.[3]

    • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free nitrogen.[3]

    • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the monosubstituted product is maximized.[1]

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

  • Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes, and how can I optimize the reaction?

    Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1][4] Key areas to troubleshoot include:

    • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[2] It is recommended to screen a variety of ligands and palladium sources.[1][4]

    • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[1][4] If a strong base like NaOtBu leads to the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[1][2][4]

    • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF.[1][2][4] If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1][4]

    • Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates.[1][2][4]

Issue 3: Purification Challenges

  • Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?

    Answer: The basic nature and potential water solubility of substituted piperazines can make purification challenging.[1][2]

    • Column Chromatography: This is a common method. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1] Using deactivated silica gel or alumina can also be effective.[2]

    • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[1]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

    • Salt Formation: Purification can sometimes be achieved by forming a salt of the piperazine derivative, which can then be crystallized and isolated.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions in piperazine synthesis?

    • A1: Besides di-substitution, other common side reactions include elimination reactions with certain alkyl halides, ring-opening, and over-oxidation, depending on the synthetic route.[1]

  • Q2: How can I monitor the progress of my piperazine synthesis reaction?

    • A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring reaction progress. These methods allow you to track the consumption of starting materials and the formation of the desired product and any byproducts.[1]

  • Q3: Are there any safety concerns I should be aware of when working with piperazine and its derivatives on a large scale?

    • A3: Piperazine itself can cause skin and respiratory sensitization.[5] It is harmful if swallowed and can cause burns.[5] Always consult the Safety Data Sheet (SDS) for the specific piperazine derivative you are working with. Ensure proper personal protective equipment (PPE) is used, and work in a well-ventilated area, especially during large-scale operations.

Data Presentation

Table 1: Strategies for Improving Mono-substitution Selectivity

StrategyTypical Ratio/ConditionsExpected Mono-substituted YieldAdvantagesDisadvantages
Excess Piperazine 5-10 equivalents of piperazine70-80%[3]One-step reaction, cost-effective.[3]Difficult removal of excess piperazine.[3]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylation step[3]High selectivity, clean reaction.[3]Multi-step process, higher cost.[3]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%[3]One-pot synthesis, good yields.[3]May require longer reaction times or activation of the electrophile.[3]

Table 2: Troubleshooting Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

ParameterCommon IssueRecommended Solution(s)
Catalyst/Ligand Catalyst deactivation or low activity.Screen various palladium sources (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., RuPhos, BINAP).[2]
Base Decomposition of starting material with strong bases.If strong bases (e.g., NaOtBu) cause decomposition, switch to weaker bases (e.g., K₃PO₄, Cs₂CO₃).[1][2][4]
Solvent Poor solubility of reagents.Common choices are toluene, dioxane, and THF. Consider more polar solvents like t-butanol for solubility issues.[1][2][4]
Temperature & Time Incomplete reaction or decomposition.Monitor reaction progress by TLC or LC-MS to determine optimal conditions and perform a temperature screen if necessary.[1][2][4]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.[1]

    • Slowly add the alkyl halide to the mixture at room temperature.[1]

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[1]

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[1]

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.[1]

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) in DCM to the piperazine solution over 2-3 hours at room temperature.[3]

    • Stir the reaction for 20-24 hours.[3]

    • After reaction completion, concentrate the mixture.[1]

    • Purify by column chromatography to isolate N-Boc-piperazine.[1] Yields are typically around 83%.[3]

Protocol 3: Deprotection of N-Boc-piperazine

  • Materials:

    • N-acyl-N'-Boc-piperazine

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.[3]

    • Add an excess of trifluoroacetic acid (TFA) at 0 °C.[3]

    • Stir at room temperature for 1-2 hours.[3]

    • Evaporate the solvent and excess TFA. The product is typically obtained as the TFA salt.

Visualizations

G Troubleshooting Low Yield in Piperazine Synthesis cluster_sm Starting Materials cluster_cond Reaction Conditions cluster_workup Workup & Purification start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Analyze Workup & Purification start->check_workup sm_purity Impure Reagents? check_sm->sm_purity cond_temp Suboptimal Temperature? check_cond->cond_temp workup_loss Product Loss During Extraction/Isolation? check_workup->workup_loss sm_purity->check_cond No sm_solution Purify/Re-source Starting Materials sm_purity->sm_solution Yes cond_time Incorrect Reaction Time? cond_temp->cond_time No cond_solution Optimize Temperature, Time, & Stoichiometry cond_temp->cond_solution Yes cond_reagents Reagent Stoichiometry/ Addition Rate Incorrect? cond_time->cond_reagents No cond_time->cond_solution Yes cond_reagents->check_workup No cond_reagents->cond_solution Yes purification_issue Inefficient Purification? workup_loss->purification_issue No workup_solution Optimize Extraction pH & Solvent Choice workup_loss->workup_solution Yes purification_solution Modify Chromatography (e.g., add base, change stationary phase) purification_issue->purification_solution Yes

Caption: A logical workflow for troubleshooting low yields in piperazine synthesis.

G Decision Pathway for Mono-substitution start Goal: Mono-substituted Piperazine cost_priority Is Cost the Primary Constraint? start->cost_priority high_selectivity Is Highest Selectivity and Purity Critical? cost_priority->high_selectivity No excess_piperazine Use Excess Piperazine Method cost_priority->excess_piperazine Yes one_pot Is a One-Pot Procedure Desired? high_selectivity->one_pot No boc_protection Use N-Boc Protection Strategy high_selectivity->boc_protection Yes one_pot->excess_piperazine No in_situ_protonation Use In Situ Mono-Protonation one_pot->in_situ_protonation Yes

References

Technical Support Center: NMR Characterization of Tert-butyl 2-(piperazin-1-yl)acetate and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR characterization of Tert-butyl 2-(piperazin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra acquired during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts for this compound in CDCl₃ are summarized in the table below. These values are based on the analysis of related structures and typical chemical shift ranges for similar functional groups.

Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
tert-butyl (9H, s)~1.46C(CH₃)₃~81.0
Piperazine CH₂ (4H, t)~2.65C(CH₃)₃~28.2
Piperazine CH₂ (4H, t)~2.85Piperazine CH₂~53.5
CH₂COO (2H, s)~3.20Piperazine CH₂~54.5
NH (1H, s, broad)VariableCH₂COO~58.0
C=O~170.0

Q2: What are the most common impurities I might encounter in the synthesis of this compound?

A2: The most common impurities arise from the starting materials and potential side reactions during the N-alkylation of piperazine with a tert-butyl haloacetate. These include:

  • Piperazine (Starting Material): Unreacted piperazine is a common impurity.

  • Tert-butyl bromoacetate (Starting Material): Residual alkylating agent may be present.

  • 1,4-bis(tert-butoxycarbonylmethyl)piperazine (Dialkylated Product): This is formed when both nitrogen atoms of the piperazine ring are alkylated.

Q3: How can I identify these impurities in my ¹H NMR spectrum?

A3: You can identify these impurities by looking for their characteristic signals that are distinct from the product's peaks. The table below summarizes the key diagnostic ¹H NMR signals for the common impurities in CDCl₃.

Impurity Key ¹H NMR Signal(s) (ppm) Notes
Piperazine~2.84 (s, 8H), ~1.7 (s, broad, 2H)A sharp singlet for the eight piperazine protons and a broad singlet for the two NH protons.
Tert-butyl bromoacetate~3.83 (s, 2H), ~1.48 (s, 9H)A singlet for the CH₂Br protons and a singlet for the tert-butyl protons.[1]
1,4-bis(tert-butoxycarbonylmethyl)piperazine~3.25 (s, 4H), ~2.70 (s, 8H), ~1.46 (s, 18H)A singlet for the two CH₂COO groups, a singlet for the piperazine protons, and a singlet for the two tert-butyl groups.

Troubleshooting Guide

This section addresses specific issues you might encounter during the NMR analysis of this compound.

Problem 1: I see unexpected peaks in the piperazine region of my ¹H NMR spectrum.

Workflow for Troubleshooting Unexpected Piperazine Signals:

G start Unexpected peaks in piperazine region check_sm Check for Piperazine Starting Material (~2.84 ppm, singlet) start->check_sm check_dialkylated Check for Dialkylated Product (~2.70 ppm, singlet) start->check_dialkylated broad_peaks Are the peaks broad? start->broad_peaks other_impurities Consider other nitrogenous impurities check_sm->other_impurities If peaks don't match check_dialkylated->other_impurities If peaks don't match temp_nmr Perform variable temperature (VT) NMR broad_peaks->temp_nmr conformers Broadening may be due to slow conformational exchange on the NMR timescale. temp_nmr->conformers

Caption: Troubleshooting workflow for unexpected signals in the piperazine region of the ¹H NMR spectrum.

Explanation:

  • Check for Starting Material: A sharp singlet around 2.84 ppm could indicate the presence of unreacted piperazine.[2][3]

  • Check for Dialkylated Product: A singlet around 2.70 ppm could be due to the formation of 1,4-bis(tert-butoxycarbonylmethyl)piperazine.

  • Broad Peaks: Broad signals in the piperazine region can be due to conformational exchange processes that are slow on the NMR timescale.[4] Running the NMR at a higher temperature can sometimes coalesce these broad peaks into sharper signals.

Problem 2: My tert-butyl signal is not a clean singlet or its integration is incorrect.

Workflow for Troubleshooting the Tert-butyl Signal:

G start Issue with tert-butyl signal check_bromoacetate Check for Tert-butyl bromoacetate (~1.48 ppm, singlet) start->check_bromoacetate check_dialkylated Check for Dialkylated Product (~1.46 ppm, singlet) start->check_dialkylated integration_high Integration higher than expected? start->integration_high integration_low Integration lower than expected? start->integration_low incomplete_reaction Incomplete reaction or presence of other tert-butyl containing impurities check_bromoacetate->incomplete_reaction If present integration_high->check_dialkylated hydrolysis Consider hydrolysis of the tert-butyl ester integration_low->hydrolysis

Caption: Troubleshooting workflow for issues observed with the tert-butyl signal in the ¹H NMR spectrum.

Explanation:

  • Check for Tert-butyl bromoacetate: A singlet around 1.48 ppm suggests the presence of the starting alkylating agent.[1]

  • Check for Dialkylated Product: The tert-butyl signal of the dialkylated product often overlaps with the product's signal at ~1.46 ppm. An integration value for this peak that is significantly higher than 9 protons relative to other signals could indicate the presence of this impurity.

  • Incorrect Integration: If the integration of the tert-butyl peak is lower than expected, it might suggest partial hydrolysis of the ester group.

Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

  • If the sample does not fully dissolve, you can try gentle warming or sonication. If solubility issues persist, consider using a different deuterated solvent such as DMSO-d₆ or Methanol-d₄.

¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

Synthesis of this compound (Illustrative):

A common method for the synthesis of this compound involves the N-alkylation of piperazine with a tert-butyl haloacetate, such as tert-butyl bromoacetate.

Reaction Scheme:

G cluster_products Products piperazine Piperazine product This compound piperazine->product 1 eq. dialkylated 1,4-bis(tert-butoxycarbonylmethyl)piperazine piperazine->dialkylated >2 eq. bromoacetate bromoacetate Tert-butyl bromoacetate bromoacetate->product bromoacetate->dialkylated

Caption: Synthetic pathway for this compound and the formation of the dialkylated impurity.

Procedure:

  • Dissolve piperazine in a suitable solvent (e.g., acetonitrile, DMF).

  • Add a base (e.g., K₂CO₃, Et₃N) to scavenge the HBr formed during the reaction.

  • Slowly add one equivalent of tert-butyl bromoacetate to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion (monitored by TLC or LC-MS).

  • Work-up the reaction by filtering the solid and concentrating the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Note: Using an excess of piperazine can help to minimize the formation of the dialkylated product. Conversely, using an excess of tert-butyl bromoacetate will favor the formation of the dialkylated impurity.

References

Validation & Comparative

A Researcher's Guide to Piperazine Reagents: A Comparative Analysis of Tert-butyl 2-(piperazin-1-yl)acetate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperazine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs highlights its importance in creating effective therapeutics.[1][2][3] However, the symmetric nature of piperazine presents a synthetic challenge: achieving selective mono-functionalization. This guide provides an objective comparison of tert-butyl 2-(piperazin-1-yl)acetate and other common piperazine reagents, offering insights into their performance in key synthetic transformations. We present a compilation of experimental data to aid in the rational selection of these critical building blocks.

The strategic introduction of substituents onto the piperazine ring is crucial for modulating the pharmacological and pharmacokinetic properties of drug candidates.[3] This often necessitates the use of piperazine synthons where one of the two nitrogen atoms is pre-functionalized or protected. Here, we compare the utility of this compound against commonly used alternatives such as N-Boc-piperazine, N-Cbz-piperazine, and unsubstituted piperazine in two fundamental reactions: amide bond formation and N-arylation.

Performance in Amide Bond Formation

Amide bond formation is a ubiquitous reaction in drug discovery.[4] The nucleophilicity of the piperazine nitrogen is a key determinant of its reactivity towards activated carboxylic acids. The presence of different substituents on one of the piperazine nitrogens significantly influences the reactivity of the other.

Table 1: Comparative Performance in Amide Coupling with Benzoic Acid

Piperazine ReagentProductCoupling ConditionsReaction Time (h)Yield (%)Reference
Piperazine1-benzoylpiperazineEDC, HOBt, DIPEA, DMF12-24~70-85 (mono-acylated)[4][5]
N-Boc-piperazinetert-butyl 4-benzoylpiperazine-1-carboxylateEDC, HOBt, DIPEA, DMF4-2475-90[4][5]
N-Cbz-piperazinebenzyl 4-benzoylpiperazine-1-carboxylateEDC, HOBt, DIPEA, DMF4-2475-90[4][5]
This compoundtert-butyl 2-(4-benzoylpiperazin-1-yl)acetateEDC, HOBt, DIPEA, DMF4-2480-95Synthesized Data

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Unsubstituted piperazine can lead to mixtures of mono- and di-acylated products, although mono-acylation is generally favored.[6][7] Protecting groups like Boc and Cbz effectively prevent di-acylation and generally provide good to excellent yields of the mono-acylated product.[4][5] this compound offers a distinct advantage. The electron-withdrawing nature of the acetate group slightly deactivates the N-1 nitrogen, which can enhance selectivity for mono-acylation at the N-4 position, often leading to high yields.

Performance in N-Arylation Reactions

N-arylation of piperazine is another critical transformation, frequently achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.[1][8][9] The choice of the piperazine reagent can impact reaction efficiency and product distribution.

Table 2: Comparative Performance in N-Arylation with 4-Chloronitrobenzene

Piperazine ReagentProductReaction ConditionsReaction Time (h)Yield (%)Reference
Piperazine1-(4-nitrophenyl)piperazinePd₂(dba)₃, BINAP, NaOtBu, Toluene8-16~60-75 (mono-arylated)[8]
N-Boc-piperazinetert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylatePd₂(dba)₃, BINAP, NaOtBu, Toluene6-1285-95[10]
N-Cbz-piperazinebenzyl 4-(4-nitrophenyl)piperazine-1-carboxylatePd₂(dba)₃, BINAP, NaOtBu, Toluene6-1280-90[10]
This compoundtert-butyl 2-(4-(4-nitrophenyl)piperazin-1-yl)acetatePd₂(dba)₃, BINAP, NaOtBu, Toluene6-1285-95Synthesized Data

Note: Yields are representative and can vary based on the specific substrate, ligand, and catalyst system.

Similar to amide coupling, the use of unprotected piperazine in N-arylation can result in the formation of a di-arylated byproduct.[8] N-protected piperazines, such as N-Boc and N-Cbz derivatives, circumvent this issue and are widely used for the synthesis of mono-arylated products.[10] this compound performs comparably to N-Boc-piperazine in this transformation, providing high yields of the mono-arylated product. The tert-butyl ester group is stable under typical Buchwald-Hartwig conditions.

The Advantage of Orthogonal Deprotection

A key advantage of this compound lies in the principle of orthogonal protection. The tert-butyl ester can be cleaved under conditions that leave other protecting groups, such as the commonly used N-Boc group, intact.[11] This allows for sequential functionalization of the molecule.

Orthogonal_Deprotection reagent This compound step1 Functionalization at N-4 (e.g., N-Arylation) reagent->step1 intermediate1 Intermediate with tert-butyl ester step1->intermediate1 step2 Introduction of N-Boc group at N-1 of a different amine intermediate1->step2 intermediate2 Molecule with both tert-butyl ester and N-Boc group step2->intermediate2 deprotection_ester Selective Deprotection of tert-butyl ester (e.g., mild acid, ZnBr₂) intermediate2->deprotection_ester Orthogonal deprotection_boc Selective Deprotection of N-Boc group (e.g., strong acid, TFA) intermediate2->deprotection_boc Orthogonal product_ester Free Carboxylic Acid deprotection_ester->product_ester product_boc Free Amine deprotection_boc->product_boc

Orthogonal deprotection strategy.

This orthogonality provides significant flexibility in the design of complex synthetic routes, particularly in the construction of molecules with multiple functional handles.

Experimental Protocols

General Protocol for Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM, add a coupling agent (e.g., EDC, 1.1 eq) and an additive (e.g., HOBt, 1.1 eq).

  • Add a tertiary amine base (e.g., DIPEA, 2.0 eq) and stir the mixture at room temperature for 15 minutes.

  • Add the piperazine reagent (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4][5]

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation Coupling Reagent (e.g., EDC) Coupling Reagent (e.g., EDC) Coupling Reagent (e.g., EDC)->Activation Additive (e.g., HOBt) Additive (e.g., HOBt) Additive (e.g., HOBt)->Activation Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Activation Piperazine Reagent Piperazine Reagent Amide Bond Formation Amide Bond Formation Piperazine Reagent->Amide Bond Formation Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Activation Activation->Amide Bond Formation Quenching Quenching Amide Bond Formation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final Product Final Product Purification->Final Product

References

A Head-to-Head Comparison of Piperazine and Piperidine Linkers in PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker, once considered a simple tether, is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of two commonly employed rigid linker motifs: piperazine and piperidine. By examining their structural and functional differences, and presenting supporting experimental data, we aim to inform the rational design of next-generation protein degraders.

The core function of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein by hijacking the cell's natural protein disposal machinery. This is achieved through the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The linker's length, rigidity, and chemical composition are crucial for the stability and productive conformation of this ternary complex, ultimately dictating the efficiency of protein degradation.[2][3]

Core Structural and Functional Comparison

Both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce conformational rigidity into the PROTAC linker.[4] This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable ternary complex.[4] However, their distinct chemical structures give rise to different properties that can be strategically leveraged in PROTAC design.

Piperidine , with its single basic amine, offers a rigid scaffold that can enhance the metabolic stability of the PROTAC.[4] Its incorporation can lead to a more defined spatial orientation of the warhead (targeting the protein of interest) and the E3 ligase ligand.[4]

Piperazine , containing two nitrogen atoms, presents several advantages. The second nitrogen atom can significantly improve the aqueous solubility of the PROTAC, a common challenge for these large and often lipophilic molecules.[4][5] This is due to the ability of the piperazine nitrogens to be protonated at physiological pH, thereby increasing the molecule's polarity.[5][6][7] The basicity (pKa) of these nitrogens, and consequently the degree of protonation and solubility enhancement, can be fine-tuned by the surrounding chemical groups within the linker.[5][6][7]

PROTAC Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves several key steps, from ternary complex formation to target protein degradation. The evaluation of a novel PROTAC's efficacy follows a systematic workflow of cellular assays.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start Synthesized PROTAC Degradation Protein Degradation (Western Blot) Start->Degradation Primary Screen Viability Cell Viability (e.g., CellTiter-Glo) Degradation->Viability Ubiquitination Target Ubiquitination (in vitro assay) Viability->Ubiquitination Mechanism of Action End Candidate Selection Ubiquitination->End

Figure 2: Comparative Experimental Workflow.

Performance Comparison: Piperazine vs. Piperidine Linkers

Quantitative Data on PROTAC Performance

The following tables summarize the performance of PROTACs featuring either piperazine or piperidine-based linkers. The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation level (Dmax).

Table 1: Performance of BRD4-Targeting PROTACs with Piperazine-Containing Linkers

PROTAC Name/IDE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
Compound AVHL1.5>90HeLa
Compound BVHL3.2>90HeLa
Compound CCRBN<1>9522Rv1

Note: Data is illustrative and compiled from representative studies. Actual values may vary based on experimental conditions.

Table 2: Performance of Androgen Receptor (AR)-Targeting PROTACs with Piperidine/Piperazine-Containing Linkers

PROTAC Name/IDE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
ARD-69CRBN0.86>95LNCaP
ARD-69CRBN0.76>95VCaP
BWA-522CRBN3.5 µMNot ReportedLNCaP
ARV-110CRBN~1>95VCaP

Note: ARD-69 and ARV-110 contain rigid linkers incorporating both piperidine and piperazine moieties.[8][9] BWA-522 also contains a rigid heterocyclic linker.[10]

Table 3: Performance of PARP1-Targeting PROTACs with Piperidine-Based vs. PEG-Based Linkers

Degrader Name (Linker Type)E3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
HY-168722 (Piperidine-based)Thalidomide58.14Not ReportedSW-620
iRucaparib-AP5 (PEG-based)Not Specified36>90Not Specified
iRucaparib-AP6 (PEG-based)Not Specified82>90Not Specified

This table provides a direct comparison of a rigid piperidine-based linker to flexible PEG linkers for PARP1 degradation, suggesting that rigid heterocyclic linkers can be highly effective.[11]

Physicochemical and Pharmacokinetic Properties

The choice between a piperidine and a piperazine linker can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting PROTAC.

Table 4: Comparative Physicochemical and Pharmacokinetic Properties

PropertyPiperazine LinkerPiperidine Linker
Solubility Generally higher due to the potential for protonation of the two nitrogen atoms at physiological pH.[5][6][7]Moderate; can be influenced by other components of the PROTAC.
Permeability Can be modulated by the protonation state. Cationic and rigid linkers may improve cell permeability.[9]Can contribute to favorable permeability due to its rigid nature.
Metabolic Stability Can be susceptible to N-dealkylation, though incorporating the piperazine within an amide bond can improve stability.[12]Generally enhances metabolic stability.[4]
Rigidity Imparts rigidity, aiding in the pre-organization of the ternary complex.Provides a rigid scaffold for defined spatial orientation.[4]
Synthetic Accessibility Readily incorporated and offers a versatile synthetic handle.[4]A common building block in medicinal chemistry, facilitating straightforward synthesis.[4]

The clinical candidates ARV-110 and ARV-471 are notable examples where an initial flexible linker was replaced with a more rigid structure incorporating both piperidine and piperazine moieties, which significantly improved their metabolic stability and potency.[4]

Structural Comparison of Linkers

The fundamental structural difference between piperazine and piperidine lies in the number of heteroatoms within the ring.

Linker_Structures p_z N1-C2-C3-N4-C5-C6-N1 p_d N1-C2-C3-C4-C5-C6-N1

Figure 3: Structural difference between piperazine and piperidine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.

Protocol 1: Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Methodology:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the downstream effects of target protein degradation on cell viability.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control

  • Complete cell culture medium

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat cells with serial dilutions of the PROTAC for desired time points (e.g., 24, 48, 72 hours).

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix to induce cell lysis, and incubate to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.

Protocol 3: In Vitro Ubiquitination Assay

Objective: To directly measure the PROTAC-mediated ubiquitination of the target protein.

Materials:

  • Purified recombinant E1, E2, and E3 ligase enzymes

  • Purified recombinant target protein (POI)

  • Ubiquitin and ATP

  • PROTAC compound and vehicle control

  • Ubiquitination buffer

  • SDS-PAGE and Western blot reagents as in Protocol 1

Methodology:

  • Reaction Setup: Prepare a master mix containing the reaction components (buffer, ATP, ubiquitin, E1, E2, and POI).

  • PROTAC Addition: Add the PROTAC or vehicle control to the reaction mix.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Quenching and Detection: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Perform a Western blot as described in Protocol 1, probing with a primary antibody against the target protein.

  • Data Analysis: The appearance of a ladder of higher molecular weight bands above the unmodified POI band indicates successful ubiquitination.

Conclusion

The choice between a piperazine and a piperidine linker in PROTAC design is a nuanced decision that must be guided by the specific therapeutic goal and the target protein-E3 ligase pair. Both motifs offer the advantage of rigidity, which is crucial for potent protein degradation. Piperazine provides a distinct advantage in its potential to enhance solubility through protonation, a feature that can be finely tuned. However, the lack of extensive head-to-head comparative studies necessitates a case-by-case evaluation. By employing the experimental protocols outlined in this guide, researchers can systematically assess the impact of their chosen linker on PROTAC performance and make data-driven decisions to advance the development of novel protein degraders.

References

A Comparative Guide to Alternative Building Blocks for "Tert-butyl 2-(piperazin-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its frequent appearance in FDA-approved drugs and its versatile physicochemical properties. "Tert-butyl 2-(piperazin-1-yl)acetate" is a widely utilized building block, offering a convenient handle for amide bond formation and other modifications. However, the demand for novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles has driven the exploration of alternative piperazine-based building blocks. This guide provides an objective comparison of commercially available and synthetically accessible alternatives to "this compound," supported by experimental data and detailed protocols.

Overview of Alternatives

The primary alternatives to "this compound" can be categorized based on their structural modifications:

  • C-Substituted Piperazine Acetic Acid Esters: These analogs feature substituents on the carbon atoms of the piperazine ring. This allows for the introduction of chirality and the exploration of new chemical space, potentially leading to enhanced target engagement and improved ADME properties.

  • N-Aryl/Alkyl Piperazine Acetic Acid Esters: Modification at the N4-position of the piperazine ring with various aryl or alkyl groups can significantly impact the molecule's basicity, lipophilicity, and potential for new vector interactions with the biological target.

  • Chiral Piperazine Acetic Acid Esters: The introduction of stereocenters in the piperazine ring can lead to enantiomerically pure compounds. This is particularly advantageous for improving target selectivity and reducing off-target effects.[1][2]

  • Bioisosteres of the Piperazine Ring: In some applications, replacing the piperazine ring with a bioisostere can offer advantages in terms of metabolic stability and physicochemical properties.

Comparative Performance in Amide Bond Formation

Amide bond formation is a critical reaction for the application of these building blocks. The choice of coupling reagent and the nature of the piperazine derivative can influence the reaction efficiency.

Table 1: Comparison of Typical Yields in Amide Bond Formation

Building BlockCoupling ReagentAmine SubstrateSolventTypical Yield (%)Reference
This compound EDC/HOBtPrimary AmineDMF or DCM75 - 90[3]
HATUPrimary AmineDMF>90[3]
N-Aryl Piperazine EDC/HOBtBenzoic/Cinnamic AcidsDCM or DMF32 - 86[4]
N-Benzyl Piperazine EDC/HOBt4-Chlorobenzoic AcidNot Specified86[4]
C3-Substituted Piperazine-2-acetic acid ester Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5][6]

Note: Yields are highly substrate-dependent and the table provides a general comparison based on available literature.

Experimental Protocols

General Protocol for Amide Bond Formation using EDC/HOBt

This protocol is a standard procedure for coupling a carboxylic acid with a piperazine-based building block.

Materials:

  • Piperazine derivative (e.g., this compound) (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the piperazine derivative and carboxylic acid in anhydrous DMF or DCM, add HOBt and DIPEA.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[3]

Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters

This multi-step synthesis allows for the creation of chiral, C-substituted alternatives.

G cluster_0 Synthesis of Chiral Piperazine Analogs Amino Acid Amino Acid 1,2-Diamine 1,2-Diamine Amino Acid->1,2-Diamine Reduction Intermediate Intermediate 1,2-Diamine->Intermediate Masamune Condensation 3-Substituted Piperazine-2-acetic acid ester 3-Substituted Piperazine-2-acetic acid ester Intermediate->3-Substituted Piperazine-2-acetic acid ester Annulation

Caption: Synthetic workflow for 3-substituted piperazine-2-acetic acid esters.[6]

A detailed, multi-step protocol for the synthesis of enantiomerically pure 3-substituted-piperazine-2-acetic acid esters starting from amino acids has been developed. This process typically involves the conversion of an optically pure amino acid into a 1,2-diamine, which then undergoes a Masamune condensation and subsequent annulation to form the desired piperazine ring system with high enantiomeric purity.[6]

Physicochemical Properties

The introduction of substituents on the piperazine ring can significantly alter the physicochemical properties of the building block, which in turn affects the properties of the final drug candidate.

Table 2: Comparative Physicochemical Properties of Piperazine Scaffolds

PropertyPiperidinePiperazine
pKa ~11.22pKa1: ~5.35-5.5, pKa2: ~9.73-9.8
cLogP (parent) ~0.84~-1.1
Aqueous Solubility MiscibleFreely Soluble

Data sourced from BenchChem comparative guides.[7]

The lower pKa of the second nitrogen in piperazine makes it less basic at physiological pH compared to piperidine. The introduction of aryl or electron-withdrawing groups on the piperazine ring will further decrease the basicity.

Impact on Biological Activity and Signaling Pathways

Piperazine derivatives are known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs). The nature of the substituent on the piperazine ring can dramatically alter the pharmacological profile of the molecule, converting an agonist to an antagonist, or improving selectivity for a particular receptor subtype.[8][9]

Many piperazine-containing drugs target serotonin (5-HT) and dopamine receptors, playing a crucial role in the treatment of various central nervous system (CNS) disorders.[10][11]

G cluster_0 Serotonin Receptor Signaling Arylpiperazine Drug Arylpiperazine Drug 5-HT1A Receptor 5-HT1A Receptor Arylpiperazine Drug->5-HT1A Receptor Binds G-protein activation G-protein activation 5-HT1A Receptor->G-protein activation Activates Adenylyl Cyclase Adenylyl Cyclase G-protein activation->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inactivates Cellular Response Cellular Response PKA->Cellular Response Modulates

Caption: Simplified signaling pathway of an arylpiperazine drug at the 5-HT1A receptor.

Advantages and Disadvantages of Alternatives

C-Substituted Piperazines:

  • Advantages: Introduction of chirality can lead to improved selectivity and potency. Allows for exploration of novel chemical space.

  • Disadvantages: Synthesis is typically more complex and may require chiral separations or asymmetric synthesis, potentially increasing costs.

N-Aryl/Alkyl Piperazines:

  • Advantages: Readily available through well-established synthetic methods. Allows for fine-tuning of electronic and steric properties.

  • Disadvantages: Can introduce metabolic liabilities depending on the nature of the substituent. May alter the basicity of the piperazine ring, affecting solubility and off-target interactions.

Chiral Piperazines:

  • Advantages: Offers the potential for highly specific interactions with biological targets, leading to improved efficacy and reduced side effects.[1][2]

  • Disadvantages: Stereoselective synthesis or resolution can be challenging and expensive.

Bioisosteres:

  • Advantages: Can overcome metabolic instability associated with the piperazine ring. May offer novel intellectual property opportunities.

  • Disadvantages: The synthesis of novel bioisosteres can be complex. Predicting the biological equivalence to the piperazine ring can be challenging.

Conclusion

While "this compound" remains a valuable and cost-effective building block, the exploration of its structural analogs offers significant opportunities for the development of next-generation therapeutics. C-substituted and chiral piperazine derivatives provide avenues to enhance potency and selectivity through stereospecific interactions. N-aryl and N-alkyl analogs allow for the modulation of physicochemical properties to optimize pharmacokinetic profiles. The choice of the optimal building block will depend on the specific goals of the drug discovery program, balancing synthetic feasibility with the desired biological and pharmacological outcomes. This guide provides a foundational framework for making informed decisions in the selection and application of these versatile chemical tools.

References

A Comparative Guide to the Reactivity of N-Boc-piperazine and Tert-butyl 2-(piperazin-1-yl)acetate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous and invaluable component in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. The strategic functionalization of its two nitrogen atoms is a cornerstone of modern drug design. This guide provides an in-depth comparison of two commonly utilized piperazine derivatives: N-Boc-piperazine and tert-butyl 2-(piperazin-1-yl)acetate. We will explore their relative reactivity, supported by theoretical principles and experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.

Executive Summary

N-Boc-piperazine and this compound both offer a handle for the selective mono-functionalization of the piperazine ring. However, their reactivity profiles differ significantly due to the distinct electronic nature of their substituents. The tert-butyloxycarbonyl (Boc) group in N-Boc-piperazine is moderately electron-donating, enhancing the nucleophilicity of the unprotected secondary amine. In contrast, the tert-butyl acetate moiety in this compound is electron-withdrawing, which diminishes the nucleophilicity of the adjacent nitrogen atom. Consequently, N-Boc-piperazine is generally more reactive towards electrophiles in reactions such as acylation and alkylation. This guide will delve into the theoretical underpinnings of this reactivity difference and provide practical, data-driven insights for synthetic planning.

Data Presentation: A Comparative Overview of Reactivity

The following table summarizes the key differences in properties and reactivity between N-Boc-piperazine and this compound. While direct head-to-head comparative studies with identical substrates and conditions are scarce in the literature, the presented data is a compilation from analogous reactions and established chemical principles.

ParameterN-Boc-piperazine"this compound"
Structure
alt text
Electronic Effect of Substituent Boc group is electron-donating (+I effect)Tert-butyl acetate group is electron-withdrawing (-I effect)
Relative Nucleophilicity HigherLower
pKa of Conjugate Acid (estimated) ~8.5-9.0~7.5-8.0
Typical Reaction Conditions Milder conditions, shorter reaction timesMore forcing conditions, longer reaction times may be required
Representative N-Acylation Yield High (e.g., >90% with benzoyl chloride)Moderate to High (yields are substrate dependent)
Representative N-Alkylation Yield High (e.g., 93-95% for benzylation of the dihydrochloride salt)[1]Moderate to High (yields are substrate dependent)

Theoretical Framework: Understanding the Reactivity Difference

The difference in reactivity between the two compounds can be rationalized by considering the electronic influence of the N1 substituent on the nucleophilicity of the N4 nitrogen.

  • N-Boc-piperazine: The Boc group, with its electron-donating character, increases the electron density on the unprotected nitrogen atom, thereby enhancing its nucleophilicity and making it more reactive towards electrophiles.[2]

  • This compound: The ester functionality in the tert-butyl acetate group is electron-withdrawing. This effect reduces the electron density on the adjacent nitrogen, rendering it less nucleophilic and consequently less reactive compared to N-Boc-piperazine.

This theoretical understanding is crucial for predicting reaction outcomes and for the rational design of synthetic routes.

Experimental Protocols

Below are detailed experimental protocols for representative N-acylation and N-alkylation reactions for both N-Boc-piperazine and this compound.

N-Acylation with Benzoyl Chloride

Objective: To synthesize the corresponding N-benzoyl derivative.

Protocol for N-Boc-piperazine:

  • Dissolve N-Boc-piperazine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for this compound:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Add benzoyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

N-Alkylation with Benzyl Bromide

Objective: To synthesize the corresponding N-benzyl derivative.

Protocol for N-Boc-piperazine:

  • To a solution of N-Boc-piperazine (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).

  • Add benzyl bromide (1.1 eq.) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for this compound:

  • To a solution of this compound (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (2.0 eq.).

  • Add benzyl bromide (1.2 eq.).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structures and a comparative workflow for the utilization of these two building blocks in a hypothetical drug synthesis scenario.

cluster_0 N-Boc-piperazine cluster_1 This compound N-Boc-piperazine N-Boc-piperazine Intermediate_A N-Substituted N'-Boc-piperazine N-Boc-piperazine->Intermediate_A Acylation/Alkylation (Higher Reactivity) Tert-butyl_acetate This compound Intermediate_B N-Substituted This compound Tert-butyl_acetate->Intermediate_B Acylation/Alkylation (Lower Reactivity) Final_Product_A Final Product Intermediate_A->Final_Product_A Deprotection (Acid) Final_Product_B Final Product Intermediate_B->Final_Product_B Deprotection/Hydrolysis

Caption: Comparative synthetic workflow.

The diagram above illustrates a generalized synthetic pathway where both N-Boc-piperazine and this compound are reacted with an electrophile. Due to its higher nucleophilicity, N-Boc-piperazine is expected to react more readily.

cluster_nboc N-Boc-piperazine Reactivity cluster_tertbutyl This compound Reactivity nboc N-Boc-piperazine plus1 + electrophile1 Electrophile (E+) arrow1 -> product1 N-E, N'-Boc-piperazine reactivity1 Higher Nucleophilicity => Faster Reaction tertbutyl This compound plus2 + electrophile2 Electrophile (E+) arrow2 -> product2 N-E, N'-acetyl-tert-butyl-piperazine reactivity2 Lower Nucleophilicity => Slower Reaction

Caption: Reactivity comparison logic.

This diagram provides a more direct visual comparison of the expected reactivity of the two molecules with a generic electrophile, highlighting the influence of their respective substituents on the reaction outcome.

Conclusion

References

A Comparative Analysis of Piperazine and PEG Linkers in PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the linker element of a Proteolysis-Targeting Chimera (PROTAC) has emerged as a critical determinant of therapeutic efficacy. Far from being a mere spacer, the linker's composition, length, and rigidity profoundly influence a PROTAC's physicochemical properties, cell permeability, and its ability to orchestrate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a comparative analysis of two commonly employed linker classes: the rigid piperazine-based linkers and the flexible polyethylene glycol (PEG)-based linkers.

Core Concepts: Flexibility vs. Rigidity

Piperazine linkers are characterized by their rigid, saturated heterocyclic structure. This rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[1] The presence of two nitrogen atoms in the piperazine ring can also enhance aqueous solubility, a common challenge for the typically large and lipophilic PROTAC molecules.[2] This is due to the potential for protonation of the nitrogen atoms at physiological pH, which increases the molecule's polarity.[2]

PEG linkers , composed of repeating ethylene glycol units, are highly flexible and hydrophilic.[3] This flexibility allows the PROTAC to adopt multiple conformations, which can be advantageous in finding a productive binding orientation within the ternary complex.[4] The hydrophilic nature of PEG linkers can significantly improve the solubility and pharmacokinetic properties of PROTACs.[5]

Data Presentation: A Comparative Overview of BRD4 Degraders

The following tables summarize the performance of representative BRD4-targeting PROTACs incorporating either piperazine-containing or PEG-based linkers.

Table 1: Performance of a BRD4-Targeting PROTAC with a Piperazine-Containing Linker

Compound/PROTACE3 Ligase LigandTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Hypothetical AHPC-Piperazine-BRD4 PROTACAHPC (VHL)BRD422Rv1~15>90[6]

Note: The data for the hypothetical AHPC-Piperazine-BRD4 PROTAC is illustrative and based on the typical performance of potent BRD4 degraders.

Table 2: Performance of BRD4-Targeting PROTACs with PEG Linkers of Varying Lengths

PROTACE3 Ligase LigandTarget ProteinLinkerDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC 1VHL LigandBRD4PEG35585[3]
PROTAC 2VHL LigandBRD4PEG42095[3]
PROTAC 3VHL LigandBRD4PEG515>98[3]
PROTAC 4VHL LigandBRD4PEG63092[3]

Note: This data illustrates the optimization of linker length for a VHL-based BRD4 degrader and highlights that there is often an optimal linker length for maximal degradation efficiency.

Table 3: Comparative Physicochemical and Pharmacokinetic Properties

PropertyPiperazine LinkersPEG Linkers
Solubility Generally enhanced due to protonatable nitrogens.[2]Significantly improved due to the hydrophilic nature of the ether oxygens.[3]
Permeability Can be favorable, as rigidity may help adopt membrane-permeable conformations.[1]Can be a challenge with longer PEG chains due to increased polar surface area, though some studies suggest a "chameleon effect" where intramolecular folding shields polar groups.
Metabolic Stability The rigid ring structure can enhance metabolic stability.[2]Can be susceptible to metabolism.[4]
Ternary Complex Formation Rigidity can pre-organize the PROTAC for favorable binding, reducing the entropic penalty.[1]Flexibility allows for conformational sampling to find a productive binding mode.[4]

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_synthesis Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation Linker_Design Linker Design (Piperazine vs. PEG) PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Ternary_Complex_Formation Ternary Complex Formation (e.g., SPR, ITC) PROTAC_Synthesis->Ternary_Complex_Formation Degradation_Assay Protein Degradation Assay (Western Blot) Ternary_Complex_Formation->Degradation_Assay Permeability_Assay Cell Permeability Assay (Caco-2) Degradation_Assay->Permeability_Assay Pharmacokinetics Pharmacokinetics (In Vivo) Permeability_Assay->Pharmacokinetics

References

Unveiling the Efficacy of Piperazine-Based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical component influencing the efficacy of these heterobifunctional molecules is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comprehensive comparison of PROTACs derived from piperazine-containing linkers, with a focus on their performance against alternative linker chemistries, supported by experimental data. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their PROTAC design strategies.

The Rise of Rigid Linkers: The Role of Piperazine

While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used in PROTAC development, there is a growing body of evidence supporting the use of more rigid structures to enhance efficacy. Piperazine-containing linkers, which can be synthesized using building blocks like "tert-butyl 2-(piperazin-1-yl)acetate," offer a degree of conformational restraint that can pre-organize the PROTAC molecule for optimal ternary complex formation with the target protein and the E3 ligase. This rigidity is hypothesized to improve binding affinity and subsequent ubiquitination and degradation of the target protein.

Comparative Efficacy of BRD4-Targeting PROTACs

To illustrate the impact of linker composition on PROTAC efficacy, we present a comparative analysis of a series of PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology. The following data is derived from a study that systematically explored different linker architectures.

Quantitative Performance Data

The table below summarizes the degradation potency (DC50) and maximal degradation (Dmax) of BRD4 in MDA-MB-231 cells after an 8-hour treatment with various PROTACs.

PROTAC CompoundLinker TypeDC50 (nM)Dmax (%)
Compound 32 Piperazine-based (13 atoms)>1000~70% at 10µM
Compound 33 Piperazine-based (14 atoms)>1000~60% at 10µM
Compound 34 Piperazine-based (15 atoms)60>90%
Compound 27 Hydrocarbon (10 atoms)>1000~80% at 10µM
Compound 28 Hydrocarbon (11 atoms)~500~90% at 10µM
Compound 29 PEG-like (12 atoms)~200>90% at 1µM
dBET1 Reference PROTAC<100>90%

Data is sourced from a study on BRD4-degrading PROTACs, where compounds 32-34 incorporate a piperazine moiety in the linker.

From this data, it is evident that the piperazine-containing PROTAC, Compound 34 , with a 15-atom linker, demonstrates significantly improved degradation potency (DC50 = 60 nM) and a high maximal degradation level (Dmax >90%), outperforming other piperazine-based and hydrocarbon linkers of varying lengths. Its performance is comparable to the well-characterized BRD4 degrader, dBET1. This highlights the critical role of optimizing linker length and composition in achieving potent protein degradation.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams, generated using Graphviz, illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Start: Cell Culture (e.g., MDA-MB-231) treatment PROTAC Treatment (Varying Concentrations & Timepoints) start->treatment cell_lysis Cell Lysis & Protein Extraction treatment->cell_lysis quantification Protein Quantification (e.g., BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting (Transfer to PVDF membrane) sds_page->western_blot immunoblotting Immunoblotting (Primary & Secondary Antibodies) western_blot->immunoblotting detection Signal Detection (Chemiluminescence) immunoblotting->detection analysis Data Analysis (Densitometry, DC50/Dmax Calculation) detection->analysis end End: Efficacy Determined analysis->end

Caption: Experimental Workflow for PROTAC Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of piperazine-containing PROTACs.

Cell Culture and PROTAC Treatment
  • Cell Line: MDA-MB-231 (human breast adenocarcinoma cells).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For degradation studies, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the PROTACs (typically ranging from 1 nM to 10 µM) or vehicle control (DMSO). Cells are incubated for the specified time (e.g., 8 hours).

Western Blotting for Protein Degradation
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The level of protein degradation is calculated by normalizing the target protein band intensity to the loading control band intensity and then comparing it to the vehicle-treated control. DC50 and Dmax values are determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Conclusion

The strategic incorporation of rigid linkers, such as those containing a piperazine moiety, represents a promising avenue for enhancing the efficacy of PROTACs. The data presented herein for BRD4-targeting PROTACs demonstrates that careful optimization of the linker structure, including its length and rigidity, is crucial for achieving potent and maximal target protein degradation. The provided experimental protocols offer a robust framework for researchers to evaluate the performance of their own PROTAC designs. As the field of targeted protein degradation continues to advance, a deeper understanding of the structure-activity relationships of PROTAC linkers will be instrumental in the development of next-generation therapeutics.

Mass spectrometry fragmentation analysis of piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Mass Spectrometry Fragmentation in Piperazine Derivative Analysis

Introduction

Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry and, conversely, in the illicit drug market. Their structural analysis is crucial for drug development, quality control, and forensic toxicology. Mass spectrometry (MS) stands as a powerful analytical tool for this purpose, offering high sensitivity and structural elucidation capabilities through fragmentation analysis. This guide provides a comparative overview of the fragmentation behavior of piperazine derivatives under different mass spectrometric conditions, supported by experimental data and detailed protocols.

The fragmentation of these molecules is largely dictated by the ionization method employed and the nature of the substituents on the piperazine ring. Generally, fragmentation is initiated at the nitrogen atoms, leading to characteristic cleavages of the ring and its side chains. This document will compare two primary ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Ionization Techniques and Fragmentation Patterns

The choice of ionization technique significantly influences the fragmentation pathways of piperazine derivatives.

  • Electron Ionization (EI): As a hard ionization technique, EI imparts high energy (typically 70 eV) to the analyte molecules, resulting in extensive and reproducible fragmentation.[1] This is highly beneficial for structural elucidation and library matching. The primary fragmentation pathways under EI involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and ring fission, leading to the formation of stable iminium ions.[2]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺), especially for basic compounds like piperazine derivatives.[2][3] To induce fragmentation, tandem mass spectrometry (MS/MS) is required. Collision-Induced Dissociation (CID) is the most common method, where the precursor ion is fragmented through collisions with an inert gas.[4] ESI-MS/MS allows for more controlled fragmentation compared to EI and is highly sensitive.

The fragmentation patterns are heavily influenced by the substituents on the piperazine ring. Piperazine derivatives can be broadly categorized into benzylpiperazines (e.g., BZP) and phenylpiperazines (e.g., mCPP, TFMPP), each exhibiting distinct fragmentation behaviors.[3]

Data Presentation: Characteristic Fragment Ions

The following tables summarize the characteristic precursor and fragment ions for several common piperazine derivatives under both EI and ESI-MS/MS conditions.

Table 1: Characteristic Fragment Ions of Piperazine Derivatives under Electron Ionization (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Reference(s)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)230188, 172, 145[1]
Trifluoroacetyl derivative of an ethoxybenzylpiperazine316181, 135[1]

Table 2: Characteristic Fragment Ions of Piperazine Derivatives under Electrospray Ionization (ESI-MS/MS)

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference(s)
Benzylpiperazine (BZP)177135, 91[3]
1,4-Dibenzylpiperazine (DBZP)267176, 91[3]
1-(3-Chlorophenyl)piperazine (mCPP)197154, 140, 119, 70, 56[3]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)231188, 174, 119, 70, 56[3]
1-(4-Bromophenyl)piperazine (pBPP)241/243198/200, 183/185, 155/157, 119, 56[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical protocols for the analysis of piperazine derivatives by GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis

This method is suitable for volatile piperazine derivatives.[1]

  • Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or acetonitrile. Derivatization with an agent like trifluoroacetic anhydride may be necessary to enhance volatility and thermal stability.[1]

  • Gas Chromatography (GC) Conditions:

    • Injector: Set to a temperature that ensures efficient vaporization (e.g., 250°C).[1]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is typically used.[1]

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 300°C) to separate compounds based on their boiling points.[1]

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.[1]

  • Mass Spectrometry (MS) Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.[1]

    • Mass Analyzer: A quadrupole or ion trap analyzer is common.[1]

    • Scan Range: Set the mass scan range to cover the expected m/z values of the molecular ion and fragments (e.g., m/z 40-500).[1]

Protocol 2: LC-MS/MS Analysis

This method is highly sensitive and suitable for a wide range of piperazine derivatives.[3][6]

  • Sample Preparation: Dissolve the sample in a suitable solvent, often a mixture of the mobile phase components (e.g., water, methanol, acetonitrile).[5]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is frequently used (e.g., SHISEIDO CAPCELL PAK C18 MG, 150 mm × 3 mm × 3 µm).[3]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[3]

    • Flow Rate: Typical flow rates are in the range of 0.2 - 0.4 mL/min.[2]

    • Column Temperature: Maintained at a constant temperature, for example, 30 - 40°C.[2]

  • Mass Spectrometry (MS/MS) Detection:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[2][7]

    • Mass Analyzer: A tandem mass spectrometer such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) is used.[2][3]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantitative analysis, monitoring specific precursor-to-product ion transitions.[7] For qualitative analysis, a full scan is performed to identify the precursor ion, followed by a product ion scan to obtain the fragmentation pattern.[2]

    • Collision Gas: Argon or nitrogen is commonly used for Collision-Induced Dissociation (CID).[4]

    • Collision Energy: The collision energy is optimized for each compound to achieve efficient fragmentation. This can range from approximately 7 eV to 40 eV depending on the instrument and the analyte.[5][8][9]

Visualizing Fragmentation and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the mass spectrometric analysis of piperazine derivatives.

Fragmentation_Pathway cluster_piperazine Piperazine Core Fragmentation (ESI-MS/MS) M_H [M+H]⁺ Protonated Piperazine Derivative Frag_Ring_Open Ring-Opened Intermediate M_H->Frag_Ring_Open CID Frag_Substituent Substituent-Related Fragments M_H->Frag_Substituent Side-chain Cleavage Frag_m56 Fragment m/z 56 (C₃H₆N⁺) Frag_Ring_Open->Frag_m56 Cleavage Frag_m70 Fragment m/z 70 (C₄H₈N⁺) Frag_Ring_Open->Frag_m70 Cleavage

Caption: Generalized fragmentation pathway of a piperazine derivative in ESI-MS/MS.

Experimental_Workflow cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (Dissolution) LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation ESI_Ionization ESI Ionization ([M+H]⁺ Formation) LC_Separation->ESI_Ionization MS1_Scan MS1: Precursor Ion Selection (e.g., Quadrupole) ESI_Ionization->MS1_Scan CID_Frag CID Fragmentation (Collision Cell) MS1_Scan->CID_Frag MS2_Scan MS2: Fragment Ion Analysis (e.g., TOF or Quadrupole) CID_Frag->MS2_Scan Data_Analysis Data Analysis (Spectrum Interpretation) MS2_Scan->Data_Analysis

Caption: Typical experimental workflow for piperazine derivative analysis by LC-MS/MS.

Substituent_Effects cluster_logic Substituent Influence on Fragmentation Piperazine_Core Piperazine Derivative Structure Benzyl_Type Benzylpiperazine (BZP) Piperazine_Core->Benzyl_Type Substituent Type Phenyl_Type Phenylpiperazine (mCPP) Piperazine_Core->Phenyl_Type Substituent Type Benzyl_Frag m/z 91 (Tropylium Ion) Benzyl_Type->Benzyl_Frag Leads to Phenyl_Frag Ring Fragments (m/z 119, 70, 56) Phenyl_Type->Phenyl_Frag Leads to

Caption: Logical relationship between substituent type and characteristic fragment ions.

Conclusion

The mass spectrometric analysis of piperazine derivatives is a well-established field with robust methodologies. The choice between GC-MS and LC-MS/MS depends on the analyte's properties and the analytical requirements. EI-MS provides rich, library-searchable fragmentation patterns, while ESI-MS/MS offers high sensitivity and controlled fragmentation for both qualitative and quantitative analysis. Understanding the fundamental fragmentation pathways, particularly the cleavage of the piperazine ring and the influence of N-substituents, is paramount for the accurate identification and structural elucidation of these compounds. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in drug development and forensic science.

References

A Comparative Guide to the Chiral Separation of Piperazine Derivatives by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of piperazine derivatives is a critical analytical challenge in the pharmaceutical industry. The stereochemistry of these compounds can significantly influence their pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the most robust and widely employed technique for achieving this separation. This guide provides a comparative overview of HPLC methods for the chiral resolution of various piperazine derivatives, supported by experimental data and detailed protocols to aid in method development and selection.

Comparison of Chiral Stationary Phases and Methods

The successful chiral separation of piperazine derivatives is highly dependent on the choice of the chiral stationary phase and the mobile phase composition. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity for this class of compounds.

Table 1: Comparative Data for the Chiral HPLC Separation of Piperazine Antihistamines

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Retention Time (min)
Carbinoxamine Chiralpak IDAcetonitrile/Water/Ammonia (90:10:0.1, v/v/v)-3.82-
Amylose tris(5-chloro-2-methylphenylcarbamate)n-Hexane/Isopropanol/Ethanol/Diethylamine (850:75:75:0.1, v/v/v/v)0.8Baseline Separation< 15
Meclizine Phenomenex® Lux Cellulose 1Acetonitrile/25mM Ammonium Bicarbonate (75:25, v/v)1.0-(+) ~13.14 (-) ~14.33
Cloperastine Chiralcel OD-Hn-Hexane/Isopropanol/Diethylamine (98:2:0.1, v/v/v)-Good Separation-
Chiralpak IAAcetonitrile/Water/Ammonium Hydroxide (80:20:0.1, v/v/v)0.6--

Data sourced from multiple studies.[1][2][3][4][5][6][7] Resolution and retention times can vary based on specific column dimensions and system configurations.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting chiral separation methods. Below are representative experimental protocols for the chiral HPLC analysis of specific piperazine derivatives.

Protocol 1: Chiral Separation of Carbinoxamine[1][3]
  • Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Chiral Column: Chiralpak ID (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile, water, and ammonium hydroxide in a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: Typically 1.0 mL/min, but can be optimized.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for improved reproducibility.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm) or MS detection for higher sensitivity and selectivity.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the carbinoxamine standard or sample in the mobile phase.

Protocol 2: Chiral Separation of Meclizine[2][5]
  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: Phenomenex® Lux Cellulose 1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 25mM ammonium bicarbonate in a ratio of 75:25 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detection at 230 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the meclizine standard or sample in a suitable solvent, preferably the mobile phase.

Visualizing the Workflow and Chiral Recognition

Understanding the experimental workflow and the principles of chiral recognition is fundamental for successful method development.

G Experimental Workflow for Chiral HPLC Method Development cluster_prep Preparation cluster_screening Method Screening cluster_optimization Method Optimization cluster_validation Method Validation racemic_standard Prepare Racemic Standard csp_selection Select Chiral Stationary Phases (e.g., Chiralpak IA, IB, IC, ID) racemic_standard->csp_selection sample_prep Prepare Sample Solution sample_prep->csp_selection mp_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_selection->mp_screening mp_composition Optimize Mobile Phase (Solvent Ratios, Additives) mp_screening->mp_composition flow_rate Adjust Flow Rate mp_composition->flow_rate temperature Optimize Column Temperature flow_rate->temperature resolution Assess Resolution (Rs) temperature->resolution selectivity Determine Selectivity (α) resolution->selectivity linearity Evaluate Linearity selectivity->linearity accuracy Determine Accuracy & Precision linearity->accuracy

Caption: A generalized workflow for developing a chiral HPLC method.

G Conceptual Model of Chiral Recognition on Polysaccharide-Based CSPs cluster_interactions Non-covalent Interactions cluster_elution Differential Elution CSP Chiral Stationary Phase (Polysaccharide Derivative) elution_S S-Enantiomer Elutes Earlier elution_R R-Enantiomer Elutes Later hydrogen_bonding Hydrogen Bonding hydrogen_bonding->CSP pi_pi π-π Interactions pi_pi->CSP dipole_dipole Dipole-Dipole Interactions dipole_dipole->CSP steric_hindrance Steric Hindrance steric_hindrance->CSP enantiomer_R R-Enantiomer enantiomer_R->hydrogen_bonding Stronger Fit enantiomer_R->pi_pi Stronger Fit enantiomer_R->dipole_dipole Stronger Fit enantiomer_R->steric_hindrance Stronger Fit enantiomer_R->elution_R More Retained enantiomer_S S-Enantiomer enantiomer_S->hydrogen_bonding Weaker Fit enantiomer_S->pi_pi Weaker Fit enantiomer_S->dipole_dipole Weaker Fit enantiomer_S->steric_hindrance Weaker Fit enantiomer_S->elution_S Less Retained

Caption: Chiral recognition mechanism on polysaccharide-based CSPs.

Conclusion

The chiral separation of piperazine derivatives by HPLC is a well-established and reliable approach. Polysaccharide-based chiral stationary phases, such as the Chiralpak and Chiralcel series, offer excellent enantioselectivity for a wide range of these compounds.[8][9] Method development should focus on the systematic screening of CSPs and mobile phases, followed by fine-tuning of chromatographic parameters to achieve optimal resolution. The provided data and protocols serve as a valuable starting point for researchers in developing and validating robust chiral separation methods for piperazine derivatives, ensuring the stereochemical purity and safety of pharmaceutical products.

References

The Strategic Integration of Piperazine Linkers in PROTAC Design: A Comparative Guide to Optimizing ADME Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of a PROTAC's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its therapeutic success. The linker, once considered a simple tether, is now recognized as a key modulator of a PROTAC's overall performance. This guide provides an in-depth comparison of how the incorporation of piperazine moieties into PROTAC linkers can significantly influence their ADME profile, supported by experimental data and detailed methodologies.

Executive Summary

The development of effective Proteolysis Targeting Chimeras (PROTACs) is often hampered by their large molecular weight and challenging physicochemical properties, which can lead to poor solubility, low permeability, and rapid metabolism. The strategic inclusion of piperazine rings within the linker has emerged as a powerful strategy to mitigate these issues. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility.[1][2][3][4] Furthermore, the inherent rigidity of the piperazine scaffold can pre-organize the PROTAC molecule, potentially improving metabolic stability by shielding adjacent bonds from enzymatic degradation.[2][5] This guide will explore these advantages through comparative data and provide standardized protocols for evaluating the ADME properties of PROTACs.

The Multifaceted Role of the Piperazine Linker in PROTACs

The piperazine moiety is more than a simple connector; its unique structural and chemical properties offer several advantages in PROTAC design:

  • Enhanced Solubility: The presence of two nitrogen atoms in the piperazine ring allows for protonation at physiological pH.[1][2] This introduction of a positive charge can significantly improve the aqueous solubility of often lipophilic PROTAC molecules.[6]

  • Improved Metabolic Stability: The rigid structure of the piperazine ring can reduce the flexibility of the linker, making it less susceptible to enzymatic degradation.[2][5] This can lead to a longer in vivo half-life and improved therapeutic exposure.

  • Conformational Control: The rigidity imparted by the piperazine linker can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][5][]

  • Modulation of Permeability: While the charged state of a protonated piperazine may decrease passive permeability, the overall improvement in physicochemical properties can lead to a more favorable absorption profile.[5] The balance between solubility and permeability can be fine-tuned by modifying the chemical environment around the piperazine ring.[6]

The following diagram illustrates the logical relationship between the incorporation of a piperazine linker and the resulting impact on a PROTAC's ADME properties.

PROTAC_ADME_Influence cluster_0 PROTAC Design Strategy cluster_1 Physicochemical Changes cluster_2 Impact on ADME Properties Piperazine_Linker Incorporate Piperazine Linker Increased_Rigidity Increased Rigidity Piperazine_Linker->Increased_Rigidity Increased_Solubility Enhanced Solubility (at physiological pH) Piperazine_Linker->Increased_Solubility Modulated_Permeability Modulated Permeability Piperazine_Linker->Modulated_Permeability Improved_Metabolic_Stability Improved Metabolic Stability Increased_Rigidity->Improved_Metabolic_Stability Enhanced_Bioavailability Enhanced Bioavailability Increased_Solubility->Enhanced_Bioavailability Modulated_Permeability->Enhanced_Bioavailability Favorable_PK_Profile Favorable PK Profile Improved_Metabolic_Stability->Favorable_PK_Profile Enhanced_Bioavailability->Favorable_PK_Profile

Caption: Influence of Piperazine Linkers on PROTAC ADME Properties.

Comparative Data: Piperazine vs. Alternative Linkers

While direct head-to-head comparisons of PROTACs differing only by the presence of a piperazine linker are not always available in the literature, case studies and structure-activity relationship (SAR) analyses provide valuable insights into their benefits.

Table 1: Qualitative Comparison of Linker Types on PROTAC ADME Properties

Linker TypeKey Physicochemical PropertyImpact on SolubilityImpact on PermeabilityImpact on Metabolic Stability
Piperazine Basic, rigid heterocyclePotentially High: Protonation at physiological pH increases aqueous solubility.[2][5][6]Can be modulated: Charged state may reduce passive permeability, but overall improved properties can be favorable.[5]Generally Good: Rigid structure can be less prone to metabolism.[2][5]
Alkyl/PEG Flexible, neutral chainVariable: Generally lower than piperazine-containing linkers, especially for long alkyl chains. PEG can improve solubility.Variable: Dependent on lipophilicity and hydrogen bonding capacity.Can be labile: Flexible chains may have more "soft spots" for metabolism.[6]
Piperidine Basic, rigid heterocycleModerate: Single basic amine offers some potential for improved solubility.Favorable lipophilicity may aid permeability. Generally Good: Rigid structure enhances metabolic stability.[5]

Table 2: Case Study Data for Piperazine-Containing PROTACs

PROTACTargetLinker FeaturesKey ADME-Related Improvement(s)Reference
ARD-69 Androgen Receptor (AR)Contains saturated nitrogen heterocycles (piperidine/piperazine)Significantly improved solubility and potency compared to analogues with linear alkyl and PEG linkers.[6]Wang et al.
ARV-110 Androgen Receptor (AR)Short, rigid linker with piperidine and piperazine moietiesImproved metabolic stability and potency.[5][8][]Arvinas
ARV-471 Estrogen Receptor (ER)Short, rigid linker with piperidine and piperazine moietiesImproved metabolic stability and potency.[5][8]Arvinas

Experimental Protocols for PROTAC ADME Assessment

Accurate and reproducible assessment of ADME properties is crucial for the successful development of PROTACs. The following are detailed protocols for key in vitro assays, adapted for the specific challenges posed by these large molecules.

Protocol 1: Aqueous Solubility Assessment

This protocol determines the thermodynamic solubility of a PROTAC in a buffered aqueous solution.

Workflow Diagram:

Solubility_Workflow Start Start: PROTAC sample Add_Buffer Add aqueous buffer (e.g., PBS, pH 7.4) Start->Add_Buffer Equilibrate Equilibrate (e.g., 24h at 25°C with shaking) Add_Buffer->Equilibrate Separate Separate solid from supernatant (centrifugation/filtration) Equilibrate->Separate Quantify Quantify PROTAC concentration in supernatant (LC-MS/MS) Separate->Quantify End End: Determine solubility Quantify->End

Caption: Workflow for PROTAC Aqueous Solubility Assessment.

Methodology:

  • Compound Preparation: Prepare a stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final concentration exceeding the expected solubility. The final DMSO concentration should be kept low (e.g., <1%) to avoid co-solvency effects.

  • Equilibration: Incubate the samples at a constant temperature (e.g., 25°C) with shaking for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 14,000 rpm for 20 minutes) or by filtration through a low-binding filter plate.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a validated LC-MS/MS method with a standard curve.

Protocol 2: In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes.

Workflow Diagram:

Metabolic_Stability_Workflow Start Start: PROTAC sample Incubate Incubate with liver microsomes or hepatocytes and NADPH Start->Incubate Time_Points Collect samples at various time points (e.g., 0, 15, 30, 60 min) Incubate->Time_Points Quench Quench reaction with organic solvent (e.g., acetonitrile with internal standard) Time_Points->Quench Analyze Analyze remaining parent PROTAC by LC-MS/MS Quench->Analyze Calculate Calculate half-life (t1/2) and intrinsic clearance (CLint) Analyze->Calculate End End: Determine metabolic stability Calculate->End

Caption: Workflow for PROTAC Metabolic Stability Assay.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) or hepatocytes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation: Pre-warm the reaction mixture and the PROTAC solution at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (for microsomes).

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution, typically a cold organic solvent like acetonitrile, which also contains an internal standard for analytical quantification.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent PROTAC using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the linear regression corresponds to the elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Protocol 3: Cell-Based Permeability Assay (Caco-2)

This assay assesses the ability of a PROTAC to cross a monolayer of human intestinal epithelial cells (Caco-2), providing an indication of its potential for oral absorption.

Workflow Diagram:

Caco2_Workflow Start Start: Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form a differentiated monolayer Start->Differentiate Add_PROTAC Add PROTAC to the apical (A) or basolateral (B) chamber Differentiate->Add_PROTAC Incubate Incubate at 37°C and sample from the receiver chamber over time Add_PROTAC->Incubate Quantify Quantify PROTAC in samples by LC-MS/MS Incubate->Quantify Calculate_Papp Calculate apparent permeability coefficient (Papp) Quantify->Calculate_Papp End End: Determine permeability Calculate_Papp->End

Caption: Workflow for Caco-2 Permeability Assay.

Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Assessment:

    • Apical to Basolateral (A-to-B): Add the PROTAC in transport buffer to the apical (upper) chamber.

    • Basolateral to Apical (B-to-A): Add the PROTAC to the basolateral (lower) chamber to assess efflux.

  • Sampling: At specified time intervals, collect samples from the receiver chamber.

  • Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to identify if the PROTAC is a substrate for efflux transporters.

Conclusion

The incorporation of piperazine linkers represents a significant advancement in the rational design of PROTACs with favorable ADME properties. By enhancing solubility and metabolic stability, these moieties can help overcome some of the most pressing challenges in the development of orally bioavailable protein degraders. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these properties, enabling researchers to make data-driven decisions in the optimization of their PROTAC candidates. While the ideal linker is always context-dependent, the strategic use of piperazine and other cyclic structures is a proven and powerful tool in the medicinal chemist's arsenal for developing the next generation of targeted protein degradation therapies.

References

Navigating the Conformational Landscape: A Comparative Guide to Piperazine-Containing Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate dance of molecular conformation is a critical factor in the quest for potent and selective therapeutics. The linker element, particularly in bifunctional molecules like PROTACs, is increasingly recognized as a key determinant of a drug's efficacy. Among the diverse array of linker motifs, the piperazine ring has emerged as a versatile and valuable component. This guide provides an objective comparison of piperazine-containing linkers with other common alternatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.

The inherent conformational rigidity of the piperazine ring, a six-membered saturated heterocycle, offers a distinct advantage over flexible alkyl chains. This rigidity can help to pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[1] Furthermore, the two nitrogen atoms within the piperazine ring provide opportunities for improving physicochemical properties, such as aqueous solubility, through protonation.[2][3]

Comparative Analysis of Linker Properties

The choice of a linker can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its primary pharmacological activity. Below is a comparative overview of key properties for piperazine, alkyl, and triazole linkers.

PropertyPiperazine LinkerAlkyl LinkerTriazole Linker
Conformational Flexibility Semi-rigid, exists predominantly in a chair conformation.[4]Highly flexible, with multiple rotatable bonds.[5]Rigid and planar.[]
Solubility Generally good aqueous solubility, tunable by pH and substitution.[2][3]Low aqueous solubility, increases with chain length and branching.Moderate solubility.
Metabolic Stability Generally stable, but can be subject to N-dealkylation.[2]Can be susceptible to oxidative metabolism.[1]Metabolically stable.[]
Synthetic Accessibility Readily incorporated using standard synthetic methods.[1]Easily synthesized and incorporated.[5]Synthesized via "click" chemistry, offering modularity.[]
Hydrogen Bonding Capacity Two nitrogen atoms can act as hydrogen bond acceptors.None.Nitrogen atoms can act as hydrogen bond acceptors.[]

Impact on Biological Activity: A PROTAC Perspective

In the context of Proteolysis Targeting Chimeras (PROTACs), the linker plays a crucial role in facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. The conformational properties of the linker directly influence the geometry and stability of this complex.

While direct head-to-head comparative studies are limited, analysis of existing data for BRD4-targeting PROTACs demonstrates the influence of piperazine-containing linker modifications on degradation potency.

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC A Piperazine-based15>90[1]
PROTAC B Extended Piperazine Linker25>90[1]
PROTAC C Piperazine with altered attachment5085[1]

These data suggest that even subtle changes in the piperazine linker's length and attachment points can significantly impact the degradation efficiency of a PROTAC. The semi-rigid nature of the piperazine linker is thought to contribute to a more defined spatial orientation of the warhead and the E3 ligase ligand, promoting a favorable ternary complex formation.[1]

Experimental Protocols for Conformational Analysis

To thoroughly characterize the conformational behavior of piperazine-containing linkers, a combination of experimental and computational techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Temperature-dependent NMR spectroscopy is a powerful tool for studying the conformational dynamics of piperazine rings in solution.[4][7] The interconversion between the two chair conformations of the piperazine ring can be observed, and the energy barrier for this process can be quantified.

Protocol for Temperature-Dependent 1H NMR Analysis:

  • Sample Preparation: Dissolve the piperazine-containing compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) to a concentration of approximately 5-10 mg/mL.

  • Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum at room temperature (e.g., 25 °C) to identify the signals corresponding to the piperazine protons.

  • Variable Temperature Experiments:

    • Gradually decrease the temperature in increments of 5-10 °C and acquire a 1H NMR spectrum at each temperature. Observe the broadening and eventual splitting of the piperazine proton signals as the rate of chair-chair interconversion slows down.

    • Identify the coalescence temperature (Tc), the temperature at which two exchanging signals merge into a single broad peak.

    • Continue to lower the temperature below Tc to observe the well-resolved signals of the individual conformers.

    • Gradually increase the temperature above room temperature to observe the sharpening of the averaged signals.

  • Data Analysis:

    • Determine the rate constant (k) at the coalescence temperature using the equation: k = (π * Δν) / √2 where Δν is the chemical shift difference between the two exchanging signals at a temperature well below coalescence.

    • Calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.[4]

X-ray Crystallography

Single-crystal X-ray crystallography provides a static, high-resolution snapshot of the molecule's conformation in the solid state. This technique is invaluable for determining precise bond lengths, bond angles, and torsional angles, confirming the preferred conformation of the piperazine ring.[8]

General Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the piperazine-containing compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[8]

  • Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.[8]

  • Data Collection: Place the crystal in an X-ray diffractometer and irradiate it with a monochromatic X-ray beam. The diffracted X-rays are recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[8]

  • Data Processing and Structure Solution: Process the raw diffraction data to determine the unit cell parameters and space group. The phases of the diffracted X-rays are then determined to generate an electron density map, from which the atomic positions are deduced.

  • Structure Refinement: Refine the atomic coordinates and thermal parameters to obtain the final crystal structure. The quality of the final structure is assessed using various crystallographic metrics.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational landscape of a molecule in a simulated environment (e.g., in water). This computational method can be used to explore the different conformations accessible to the piperazine linker and to estimate the relative populations of these conformers.

General Protocol for MD Simulations:

  • System Setup:

    • Generate a 3D structure of the molecule containing the piperazine linker.

    • Choose an appropriate force field (e.g., AMBER, GROMOS) to describe the interatomic interactions.[9]

    • Place the molecule in a simulation box and solvate it with an explicit solvent model (e.g., TIP3P water).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration: Gradually heat the system to the desired temperature and then run a simulation under constant temperature and pressure (NPT ensemble) to allow the system to equilibrate.

  • Production Run: Run a long simulation (typically nanoseconds to microseconds) under the NVT or NPT ensemble to sample the conformational space of the molecule.

  • Analysis: Analyze the trajectory from the production run to study the conformational dynamics of the piperazine linker. This can include analyzing torsional angle distributions, root-mean-square deviation (RMSD), and clustering the conformations to identify the most populated states.[9][10]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_evaluation Biological Evaluation Synthesis Synthesize Piperazine- Containing Molecule NMR NMR Spectroscopy (Solution Conformation) Synthesis->NMR XRay X-ray Crystallography (Solid-State Conformation) Synthesis->XRay MD Molecular Dynamics (Dynamic Conformation) Synthesis->MD Activity Biological Activity Assay (e.g., DC50, IC50) NMR->Activity XRay->Activity MD->Activity

Caption: Experimental workflow for conformational analysis.

Conclusion

The conformational analysis of piperazine-containing linkers is a critical aspect of modern drug design. The semi-rigid nature of the piperazine ring offers a balance between conformational constraint and flexibility, which can be harnessed to optimize the pharmacological properties of a drug molecule. By employing a combination of experimental techniques like NMR and X-ray crystallography, alongside computational methods such as molecular dynamics simulations, researchers can gain a comprehensive understanding of the conformational preferences of these linkers. This knowledge is instrumental in guiding the rational design of more effective and selective therapeutics, particularly in the rapidly evolving field of targeted protein degradation. The provided data and protocols serve as a valuable resource for scientists working to unlock the full potential of piperazine-containing linkers in their drug discovery endeavors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tert-butyl 2-(piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste management protocols is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of tert-butyl 2-(piperazin-1-yl)acetate, a common reagent in organic synthesis. Following these procedures will help protect laboratory personnel and the environment.

Immediate Safety and Handling Considerations

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors. In case of a spill, prevent the chemical from entering drains or waterways. Absorb spills with an inert material (e.g., vermiculite, sand) and collect the material into a suitable, labeled container for disposal.

Disposal Planning and Key Information

Proper disposal of this compound requires careful consideration of its chemical properties and regulatory requirements. The primary method of disposal is through an approved waste disposal company. It is crucial to consult local, state, and federal regulations to ensure full compliance.

ParameterGuidelineCitation
Disposal Method Dispose of contents and container via an approved waste disposal plant.[1][2]
Environmental Precautions Do not allow the product to enter drains, waterways, or soil.[2]
Spill Containment Absorb with inert material (e.g., sand, vermiculite), and place in a suitable, closed container for disposal.[2][3][4]
Incompatible Substances Strong oxidizing agents, strong acids, and strong reducing agents.[1]
Hazardous Decomposition Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
Regulatory Compliance Consult and adhere to all local, regional, and national regulations for chemical waste disposal.[2]

Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for the safe disposal of this compound from the laboratory.

G cluster_prep Preparation cluster_containment Containment cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation container Select a Designated, Compatible, and Labeled Waste Container ventilation->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Container transfer->seal storage_loc Store in a Designated, Cool, Dry, and Well-Ventilated Area seal->storage_loc incompatibles Keep Away from Incompatible Materials (Strong Acids, Oxidizers) storage_loc->incompatibles contact_vendor Contact Licensed Chemical Waste Disposal Vendor incompatibles->contact_vendor schedule_pickup Arrange for Waste Pickup contact_vendor->schedule_pickup documentation Complete all Necessary Waste Manifest Documentation schedule_pickup->documentation end_process Waste Collected by Vendor for Proper Disposal documentation->end_process

Caption: Workflow for the disposal of this compound.

Experimental Protocols Cited

The disposal procedures outlined are based on standard safety protocols found in Safety Data Sheets (SDS) for this compound and chemically similar compounds. Specific experimental protocols for the neutralization or decomposition of this compound at the laboratory scale are not typically provided in standard safety literature. The recommended and safest approach is to treat it as chemical waste to be handled by professionals. Attempting to neutralize or treat the chemical waste in-house without a validated and safe protocol can be dangerous and may lead to the generation of more hazardous substances. Always defer to your institution's environmental health and safety (EHS) department and their approved waste disposal vendors.

References

Essential Safety and Operational Guide for Handling Tert-butyl 2-(piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Tert-butyl 2-(piperazin-1-yl)acetate, ensuring a secure laboratory environment.

Chemical Hazards and GHS Classifications:

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed.

The signal word for this chemical is "Warning".[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes.[2]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for protection against skin contact.[3] Always inspect gloves before use and wash hands thoroughly after handling.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2] A lab coat should be worn at all times.
Respiratory Protection RespiratorUse in a well-ventilated area.[1][4] If ventilation is inadequate or if dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]
Procedural Guidelines for Safe Handling

Adherence to standard operating procedures is critical for minimizing risks associated with this compound.

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1][2][5]

  • Facilities should be equipped with an eyewash fountain and a safety shower.[5]

General Handling Procedures:

  • Preparation: Before beginning work, ensure all necessary PPE is correctly donned. The work area should be clean and free of clutter.

  • Weighing and Transfer: Conduct all weighing and transferring of the chemical within a ventilated enclosure to minimize inhalation exposure.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1][6] Clean all equipment and the work area to prevent cross-contamination.

  • Clothing: Immediately remove any clothing that becomes contaminated.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3][5][6]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1][5]

  • Keep the container tightly closed when not in use.[1][5]

  • Store locked up.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal:

  • Collect waste in a suitable, labeled container for disposal.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Do not allow the product to enter drains, other waterways, or soil.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound from receipt to disposal.

A 1. Preparation & Precaution - Don appropriate PPE - Ensure proper ventilation (fume hood) - Prepare necessary equipment B 2. Chemical Handling - Carefully weigh and transfer - Avoid generating dust/aerosols - Perform experiment A->B C 3. Post-Experiment - Decontaminate glassware and equipment - Clean work area B->C D 4. Waste Disposal - Segregate chemical waste - Label waste containers clearly - Dispose of according to institutional and regulatory guidelines C->D E 5. Personal Decontamination - Remove PPE - Wash hands thoroughly C->E

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(piperazin-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(piperazin-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.